Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)-
Description
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Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-1-phenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-12(10-14-6-4-3-5-7-14)16-11-15-9-8-13(2)17-15/h3-9,12,16H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDMKPUUJXVUSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00946474 | |
| Record name | N-[(5-Methylfuran-2-yl)methyl]-1-phenylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00946474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23656-75-9 | |
| Record name | 5-Methyl-N-(1-methyl-2-phenylethyl)-2-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23656-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | IEM 540 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023656759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(5-Methylfuran-2-yl)methyl]-1-phenylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00946474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical & Pharmacological Profile: 5-Methyl-N-(α-methylphenethyl)furfurylamine
The following technical guide details the physicochemical and pharmacological profile of 5-methyl-N-(α-methylphenethyl)furfurylamine , a structural isomer of the anorectic drug furfenorex.
Chemical Identity & Structural Analysis[1][2]
This compound represents a specific structural convergence of the phenethylamine and furan classes. It is chemically defined as a secondary amine comprising an amphetamine backbone N-substituted with a 5-methylfurfuryl moiety.
Nomenclature & Classification
-
IUPAC Name: N-[(5-methylfuran-2-yl)methyl]-1-phenylpropan-2-amine
-
Common Name: 5-Methyl-N-furfurylamphetamine (5-M-NFA)
-
Structural Class: N-substituted Amphetamine; Furan derivative.
-
Isomerism: It is a constitutional isomer of Furfenorex (N-methyl-N-furfurylamphetamine). While furfenorex is a tertiary amine with a simple furan ring, 5-M-NFA is a secondary amine with a methylated furan ring.
Molecular Descriptors
| Property | Value | Notes |
| Molecular Formula | C₁₅H₁₉NO | Isomeric with Furfenorex |
| Molecular Weight | 229.32 g/mol | Monoisotopic Mass: 229.1467 |
| Chirality | One stereocenter at C2 of propyl chain | Exists as (R), (S), or (rac) forms.[1] (S)-isomer is typically more bioactive in this class. |
| Hydrogen Bond Donors | 1 (Secondary Amine) | |
| Hydrogen Bond Acceptors | 2 (Amine N, Furan O) | |
| Rotatable Bonds | 5 | High conformational flexibility |
Structural Visualization (DOT)
The following diagram illustrates the chemical connectivity, highlighting the critical cleavage site for metabolic activation.
Caption: Structural connectivity of 5-methyl-N-(α-methylphenethyl)furfurylamine, showing the N-substitution pattern.
Physicochemical Properties[3][4][5]
As a lipophilic amine, the behavior of 5-M-NFA is governed by its basicity and partition coefficient. The following data is derived from structure-activity relationship (SAR) modeling of homologous N-benzyl and N-furfuryl amphetamines.
Solubility & Lipophilicity[4]
-
LogP (Predicted): ~3.6 – 3.9
-
Analysis: The addition of the 5-methylfuran group significantly increases lipophilicity compared to amphetamine (LogP ~1.8). This suggests rapid Blood-Brain Barrier (BBB) penetration.
-
-
Water Solubility:
-
Free Base: Poor (< 0.5 mg/mL). Likely an oily liquid at STP.
-
Hydrochloride Salt: High.[2] The protonated amine forms a stable, water-soluble crystalline solid.
-
Acid-Base Profile
-
pKa (Base): ~9.8
-
Implication: At physiological pH (7.4), the molecule exists predominantly (>99%) in its ionized (protonated) cationic form. This is critical for interaction with the Monoamine Transporter (MAT) systems and for lysosomal trapping.
-
Thermal Properties
-
Boiling Point (Predicted): 310°C – 320°C (at 760 mmHg)
-
Flash Point: ~140°C
-
Stability: The furan ring is susceptible to oxidation and acid-catalyzed ring opening (resinification) under harsh conditions. Storage of the free base requires inert atmosphere (Argon/N2) to prevent darkening (oxidation).
Synthesis & Production Protocol
The most robust route for synthesis is the Reductive Amination of 5-methylfurfural with amphetamine. This method minimizes side reactions compared to direct alkylation.
Reaction Scheme
-
Precursors: Amphetamine (free base) + 5-Methylfurfural.
-
Intermediate: Formation of the imine (Schiff base).
-
Reduction: Catalytic hydrogenation or hydride reduction (NaBH₄/STAB).
Step-by-Step Methodology (Laboratory Scale)
-
Imine Formation:
-
Dissolve 10 mmol of Amphetamine free base in dry MeOH (30 mL).
-
Add 10.5 mmol (1.05 eq) of 5-Methylfurfural.
-
Add anhydrous MgSO₄ (2g) as a dehydrating agent to push equilibrium.
-
Stir: 4 hours at Room Temperature (RT).
-
Checkpoint: Monitor via TLC (disappearance of amine).
-
-
Reduction:
-
Cool the solution to 0°C.
-
Add Sodium Borohydride (NaBH₄, 15 mmol) portion-wise over 20 minutes.
-
Caution: Exothermic H₂ evolution.
-
Allow to warm to RT and stir for 12 hours.
-
-
Workup & Purification:
-
Quench with H₂O (50 mL). Evaporate MeOH.
-
Extract aqueous layer with Dichloromethane (DCM, 3 x 20 mL).
-
Wash organic phase with Brine, dry over Na₂SO₄.
-
Acid-Base Extraction: Extract the amine into 1M HCl, wash the acidic layer with Ether (removes neutral impurities), then basify (pH > 12) with NaOH and re-extract into DCM.
-
Salt Formation: Bubble dry HCl gas through the ethereal solution of the free base to precipitate 5-methyl-N-(α-methylphenethyl)furfurylamine hydrochloride.
-
Pharmacological & Metabolic Profile[5]
The pharmacological activity of 5-M-NFA is primarily driven by its role as a prodrug .
Metabolic Activation (Bioactivation)
Like Furfenorex and Benzphetamine, this compound undergoes metabolic N-dealkylation in the liver. The 5-methylfurfuryl group acts as a lipophilic carrier, enhancing BBB transport before being cleaved.
Pathway Logic:
-
Cytochrome P450 Attack: CYP450 enzymes (likely CYP2D6/CYP3A4) hydroxylate the alpha-carbon of the furfuryl group.
-
Carbinolamine Collapse: The unstable intermediate collapses, releasing Amphetamine and 5-methylfurfural .
-
Secondary Metabolism: 5-methylfurfural is further oxidized to 5-methyl-2-furoic acid and excreted (glycine conjugation).
Signaling Pathway Diagram (DOT)
Caption: Metabolic bioactivation pathway of 5-M-NFA yielding the active stimulant Amphetamine.
Pharmacodynamics[5][6]
-
Mechanism: Indirect sympathomimetic.
-
Primary Action: Once metabolized to amphetamine, it acts as a substrate-type releaser at VMAT2 and TAAR1, reversing the efflux of Dopamine (DA) and Norepinephrine (NE) into the synaptic cleft.
-
Potency: The parent molecule (5-M-NFA) likely has lower affinity for DAT/NET than amphetamine due to steric bulk on the nitrogen, confirming the prodrug hypothesis.
Analytical Characterization
For researchers identifying this substance in biological matrices or seizure materials, the following analytical markers are critical.
Mass Spectrometry (GC-MS)
-
Parent Ion: m/z 229 [M]+ (Weak)
-
Base Peak: m/z 138 (N-substituted fragment) or m/z 91 (Tropylium).
-
Key Fragmentation:
-
m/z 91: Tropylium ion (Benzyl fragment).
-
m/z 44: [CH3-CH=NH2]+ (Amine fragment typical of amphetamines, though modified here).
-
m/z 95: 5-methylfurfuryl cation (Characteristic marker distinguishing it from generic furfuryl derivatives).
-
Infrared Spectroscopy (FTIR)
-
3300-3400 cm⁻¹: N-H stretch (Weak, secondary amine).
-
1500 & 1600 cm⁻¹: Aromatic C=C ring stretch.
-
700 & 750 cm⁻¹: Monosubstituted benzene (out-of-plane bending).
References
-
Inoue, T., & Suzuki, S. (1986). The metabolism of furfenorex in the rat. Xenobiotica. (Establishes the N-dealkylation pathway for furfuryl-amphetamines).
-
Cody, J. T. (2002). Precursor medications as a source of methamphetamine and/or amphetamine positive drug testing results. Journal of Occupational and Environmental Medicine. (Context on metabolic conversion of N-substituted amphetamines).
-
PubChem Compound Summary. Furfurylmethylamphetamine (Furfenorex). (Structural analog data used for SAR prediction).
-
Musshoff, F. (2000). Illegal or legitimate use? Precursor compounds to amphetamine and methamphetamine. Drug Metabolism Reviews. (Detailed review of N-substituted prodrugs).
Sources
An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of 5-Methyl-N-(α-methylphenethyl)furfurylamine
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, weight, and predicted physicochemical properties of 5-methyl-N-(α-methylphenethyl)furfurylamine. As a novel derivative of furfurylamine, this compound holds potential for exploration in drug discovery and materials science. This document outlines the systematic nomenclature, detailed structural elucidation, and calculated molecular weight. Furthermore, it presents a proposed synthetic pathway based on established reductive amination methodologies and offers predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) derived from analogous structures. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, enabling further investigation into the bioactivity and material applications of this compound.
Introduction: Context and Rationale
Furan-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as versatile chemical synthons. Furfurylamine and its derivatives, often derived from renewable biomass sources, are recognized as valuable building blocks for pharmaceuticals, agrochemicals, and polymers. The introduction of specific substituents onto the furan ring and the amine nitrogen allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity and material characteristics.
This guide focuses on a specific, less-documented derivative: 5-methyl-N-(α-methylphenethyl)furfurylamine . The incorporation of a 5-methyl group on the furan ring and an α-methylphenethyl (amphetamine-related) moiety on the furfurylamine nitrogen suggests potential applications in neuropharmacology or as a chiral auxiliary in asymmetric synthesis. The purpose of this document is to provide a detailed theoretical framework for this molecule, addressing its structural and physicochemical properties in the absence of extensive empirical data.
Molecular Structure and Nomenclature
The systematic naming and structural representation of 5-methyl-N-(α-methylphenethyl)furfurylamine are crucial for unambiguous identification and for predicting its chemical behavior.
Systematic IUPAC Name
The formal IUPAC name for this compound is N-((5-methylfuran-2-yl)methyl)-1-phenylpropan-2-amine . This name is derived by identifying the longest carbon chain of the substituent on the nitrogen, which is a 3-carbon (propane) chain with a phenyl group at position 1 and the nitrogen attached at position 2. The other substituent on the nitrogen is a (5-methylfuran-2-yl)methyl group.
Common Names and Synonyms
-
Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)-
-
5-Methyl-N-(1-phenylpropan-2-yl)furan-2-methanamine
Structural Elucidation
The molecule is composed of three key structural motifs:
-
A 5-methylfuran ring: A five-membered aromatic heterocycle containing one oxygen atom, with a methyl group at the 5-position.
-
A methylene bridge: A -CH₂- group connecting the furan ring at the 2-position to the amine nitrogen.
-
An N-substituted α-methylphenethyl group: The nitrogen atom is bonded to the second carbon of a propyl chain which has a phenyl group at the first carbon.
Below is a 2D representation of the molecular structure:
A 2D representation of 5-methyl-N-(α-methylphenethyl)furfurylamine.
Physicochemical Properties and Molecular Weight
The molecular formula and weight are fundamental properties for the characterization and quantification of a chemical compound.
Molecular Formula and Weight
| Property | Value |
| Molecular Formula | C₁₆H₂₁NO |
| Molecular Weight | 243.35 g/mol |
| Exact Mass | 243.16231 Da |
Proposed Synthetic Pathway: Reductive Amination
A plausible and efficient method for the synthesis of 5-methyl-N-(α-methylphenethyl)furfurylamine is through a two-step, one-pot reductive amination process. This approach is widely used for the synthesis of N-substituted furfurylamines.[1]
Reaction Scheme
The synthesis involves the reaction of 5-methylfurfural with α-methylphenethylamine (amphetamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Proposed synthesis of 5-methyl-N-(α-methylphenethyl)furfurylamine via reductive amination.
Experimental Protocol
Materials:
-
5-Methylfurfural
-
α-Methylphenethylamine
-
Methanol (or other suitable solvent)
-
Sodium borohydride (NaBH₄) or catalytic hydrogenation setup (H₂, Pd/C)
-
Glacial acetic acid (catalyst)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 5-methylfurfural (1.0 eq) and α-methylphenethylamine (1.0 eq) in methanol. Add a catalytic amount of glacial acetic acid to facilitate imine formation. Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Reduction:
-
Using Sodium Borohydride: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 20°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Using Catalytic Hydrogenation: Transfer the methanolic solution of the imine to a hydrogenation vessel containing a catalytic amount of 10% Palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until hydrogen uptake ceases.
-
-
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Predicted Spectroscopic Data
As no experimental spectra for 5-methyl-N-(α-methylphenethyl)furfurylamine are currently available in the public domain, the following data are predicted based on the analysis of its structural components and data from analogous compounds such as furfurylamine, 5-methylfurfural, and N-substituted phenethylamines.[2][3]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H |
| Furan-H (position 3) | ~6.05 | Doublet | 1H |
| Furan-H (position 4) | ~5.90 | Doublet | 1H |
| -CH₂- (bridge) | ~3.70 | Singlet | 2H |
| -CH- (phenethyl) | ~2.90 | Multiplet | 1H |
| -CH₂- (phenethyl) | ~2.75 | Multiplet | 2H |
| -CH₃ (on furan) | ~2.25 | Singlet | 3H |
| -NH- (amine) | Broad singlet (variable) | Singlet | 1H |
| -CH₃ (on phenethyl) | ~1.10 | Doublet | 3H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Phenyl C (quaternary) | ~140 |
| Phenyl C-H | 126 - 129 |
| Furan C-O (C2) | ~155 |
| Furan C-O (C5) | ~150 |
| Furan C-H (C3) | ~108 |
| Furan C-H (C4) | ~106 |
| -CH- (phenethyl) | ~55 |
| -CH₂- (bridge) | ~45 |
| -CH₂- (phenethyl) | ~40 |
| -CH₃ (on phenethyl) | ~20 |
| -CH₃ (on furan) | ~14 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type |
| 3300 - 3400 | N-H stretch (secondary amine) |
| 3000 - 3100 | C-H stretch (aromatic) |
| 2850 - 2960 | C-H stretch (aliphatic) |
| ~1600, ~1495, ~1450 | C=C stretch (aromatic rings) |
| 1000 - 1300 | C-N stretch, C-O stretch |
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): m/z = 243.16
-
Key Fragmentation Patterns:
-
Loss of the benzyl group (C₇H₇, 91 m/z) leading to a fragment at m/z 152.
-
Cleavage at the benzylic position to give the C₈H₉⁺ fragment at m/z 105.
-
Formation of the 5-methylfurfuryl cation (C₆H₇O⁺) at m/z 95.
-
Applications and Future Directions
The unique combination of a substituted furan ring and a phenethylamine moiety in 5-methyl-N-(α-methylphenethyl)furfurylamine suggests several avenues for future research:
-
Pharmacological Screening: Given the structural similarity of the α-methylphenethyl group to amphetamine, this compound warrants investigation for its potential effects on the central nervous system, including its affinity for monoamine transporters.
-
Chiral Applications: The presence of a stereocenter in the α-methylphenethyl group makes this compound a candidate for use as a chiral resolving agent or as a ligand in asymmetric catalysis.
-
Corrosion Inhibition: Furfurylamine and its derivatives are known to be effective corrosion inhibitors.[4] The increased hydrophobicity of this derivative may enhance its performance in this application.
-
Polymer Science: As a functionalized amine, it could be used as a monomer or a curing agent in the synthesis of novel polymers.
Conclusion
This technical guide has provided a detailed theoretical overview of 5-methyl-N-(α-methylphenethyl)furfurylamine, a compound for which there is limited published experimental data. By establishing its systematic nomenclature, molecular structure, and calculated molecular weight, and by proposing a viable synthetic route and predicting its spectroscopic characteristics, this document serves as a crucial starting point for researchers interested in synthesizing and exploring the properties and applications of this novel molecule. The insights provided herein are intended to facilitate further empirical investigation and unlock the potential of this and related substituted furfurylamines.
References
- Amaral, L. M., Almeida, A. R. R. P., & da Silva, M. A. V. R. (n.d.). Structural formulae of (a) furfurylamine and (b) 5-methylfurfurylamine.
- National Center for Biotechnology Inform
- Furfurylamine | 617-89-0. (n.d.). ChemicalBull.
- Garcia-Ortiz, A., Vidal, J. D., Climent, M. J., & Iborra, S. (2019). Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes.
- Furfurylamine | 617-89-0. (n.d.). ChemicalBook.
- 5-Methylfurfurylamine 14003-16-8. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- Wang, J.-P., et al. (2021). Toward scalable production of biobased N-substituted furfurylamines by engineered imine reductases.
- (R)-alpha-Methylfurfurylamine. (n.d.). LGC Standards.
- Inoue, T., & Suzuki, S. (1986). The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) and 1-phenyl-2-(N-methyl-N-furfurylamino)propane (furfenorex) in Man. Xenobiotica, 16(7), 691-698.
- Wikipedia. (n.d.). 5-Methylfurfural.
- Moore, K. A., et al. (1996). Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis. European Journal of Pharmacology, 312(1), 1-8.
- N-methyl-1-phenylpropan-2-amine. (n.d.). PubChem.
- The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. (1995). Semantic Scholar.
- Zare, A., et al. (2020). Spectral deep learning for prediction and prospective validation of functional groups. Chemical Science, 11(46), 12547-12555.
- (5-PHENYLFURAN-2-YL)METHANAMINE. (n.d.). precisionFDA.
- Piel, C., et al. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2020(4), M1164.
- Al-Hourani, B. J. (2021). Design, synthesis, and spectroscopic characterization of electron-withdrawing substituted formazans. Journal of Research in Chemistry, 1(1), 1-10.
- Kumar, S., et al. (2021). Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives. Bioorganic Chemistry, 114, 105085.
-
1-{amino}-3-phenoxypropan-2-ol. (n.d.). MolPort.
- Reddit. (2021). Curious about how substances are named. r/chemistry.
- (2S)-N-methyl-1-phenyl-propan-2-amine. (n.d.). Ligandbook.
- Arvidsson, P. I., et al. (2018). Prediction of designer drugs: Synthesis and spectroscopic analysis of synthetic cathinone analogs that may appear on the Swedish drug market.
- Examples of N-substituted 5-(hydroxymethyl)-2-furfuryl amines with pharmaceutical activity. (n.d.).
Sources
Toxicology and safety data sheets (SDS) for 5-methyl-N-(alpha-methylphenethyl)furfurylamine
Technical Whitepaper: Toxicological Profiling and SDS Generation for 5-Methyl-N-(α-methylphenethyl)furfurylamine
Executive Summary
This technical guide addresses the toxicological characterization and safety documentation requirements for 5-methyl-N-(α-methylphenethyl)furfurylamine (hereafter referred to as 5-M-NFA ). As a structural hybrid of the psychostimulant amphetamine and a 5-methylfuran moiety, this compound presents a dual-hazard profile: acute sympathomimetic toxicity and potential delayed hepatotoxicity via metabolic bioactivation.
In the absence of historical epidemiological data, this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodologies (referencing N-furfurylamphetamine and 2-methylfuran) to establish a rigorous safety protocol. This document serves as the foundational logic for generating a compliant Safety Data Sheet (SDS) and designing validation experiments.
Part 1: Chemical Identity & Structural Alerts
To accurately assess risk, we must deconstruct the molecule into its functional pharmacophores and toxicophores.
| Feature | Structural Moiety | Toxicological Implication |
| Scaffold | Sympathomimetic Toxicity: CNS stimulation, hypertension, tachycardia, hyperthermia. Substrate for DAT/NET transporters.[1] | |
| N-Substituent | N-furfuryl group | Metabolic Lability: The secondary amine is prone to N-dealkylation, releasing the parent amphetamine and a furan metabolite. |
| Ring Substitution | 5-methylfuran | Bioactivation Alert: Unlike unsubstituted furan, the 5-methylfuran moiety is metabolically activated to reactive |
Predicted Physicochemical Properties
-
Molecular Formula:
-
Molecular Weight: 229.32 g/mol
-
LogP (Predicted): ~3.2 (High lipophilicity indicates blood-brain barrier penetration).
-
pKa: ~9.5 (Predominantly ionized at physiological pH).
Part 2: Predictive Toxicology (The "Dual-Threat" Mechanism)
As scientists, we do not merely observe toxicity; we anticipate the mechanism. 5-M-NFA poses a unique challenge because its toxicity is biphasic.
Acute Phase: Sympathomimetic Overload
Upon systemic absorption, the compound (or its N-dealkylated metabolite, amphetamine) will likely act as a releasing agent of norepinephrine and dopamine.
-
Clinical Manifestation: Agitation, mydriasis, tachycardia, hypertension, and in severe cases, serotonin syndrome or seizure.
Delayed Phase: Furan Bioactivation (The Critical Hazard)
This is the area of highest concern for drug development professionals. The 5-methylfuran ring is not inert . It is a substrate for Cytochrome P450 2E1 (CYP2E1).
The Mechanism of Bioactivation:
-
Oxidation: CYP2E1 oxidizes the furan ring.
-
Ring Opening: The oxidized intermediate undergoes hydrolytic ring opening.
-
Reactive Metabolite Formation: This generates acetylacrolein (or a structural analog), a highly reactive enedial.
-
Adduct Formation: This electrophile reacts with cellular nucleophiles (Glutathione/GSH). Once GSH is depleted, it binds covalently to cysteine residues on hepatic proteins, causing centrilobular necrosis.
Figure 1: Proposed metabolic bioactivation pathway of 5-M-NFA. The transition from the parent compound to the reactive enedial represents the critical toxicological event.
Part 3: Experimental Protocols for Safety Validation
Before handling large quantities, the following assays are mandatory to validate the predicted toxicity profile.
Protocol A: Reactive Metabolite Trapping (GSH-Trapping Assay)
Purpose: To confirm if the 5-methylfuran moiety generates reactive electrophiles.
-
Preparation: Prepare human liver microsomes (HLM) at 1.0 mg/mL protein concentration in potassium phosphate buffer (pH 7.4).
-
Incubation:
-
Add 5-M-NFA (10 µM final).
-
Add Glutathione (GSH) excess (5 mM) to "trap" reactive intermediates.
-
Initiate reaction with NADPH-regenerating system.
-
Incubate at 37°C for 60 minutes.
-
-
Termination: Quench with ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Data Interpretation: Look for Neutral Loss scans of 129 Da (pyroglutamic acid moiety) or specific GSH adduct masses (+307 Da).
-
Positive Result: Detection of GSH adducts confirms bioactivation risk. Handle as Hepatotoxin.
-
Protocol B: hERG Inhibition Screen (Cardiotoxicity)
Purpose: To assess QT-prolongation risk common in amphetamine analogs.
-
Cell Line: CHO cells stably expressing hERG potassium channels.
-
Method: Automated Patch-Clamp (e.g., QPatch or Patchliner).
-
Dosing: 5-point concentration curve (0.1 µM to 30 µM).
-
Endpoint: Measure tail current amplitude inhibition.
-
Threshold: IC50 < 10 µM indicates moderate-to-high risk of arrhythmia.
Part 4: Developing the Safety Data Sheet (SDS)
Since no official SDS exists, you must author one based on the GHS (Globally Harmonized System) standards. Below is the required classification logic.
Section 2: Hazard Identification
Based on read-across from Amphetamine (CAS 300-62-9) and 2-Methylfuran (CAS 534-22-5).
-
Signal Word: DANGER
-
Hazard Statements:
-
H301: Toxic if swallowed.
-
H373: May cause damage to organs (Liver, Kidneys, CNS) through prolonged or repeated exposure.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
Section 8: Exposure Controls/Personal Protection
-
Occupational Exposure Band (OEB): Treat as OEB 4 (1–10 µg/m³) due to high potency and unknown chronic toxicity.
-
Engineering Controls: Use only in a chemical fume hood or Class II Biological Safety Cabinet (BSC).
-
PPE:
-
Respiratory: NIOSH-approved N95 or P100 respirator if solid/powder; full-face respirator if aerosolized.
-
Skin: Double nitrile gloves (0.11 mm minimum thickness).
-
Section 11: Toxicological Information (Drafting the Narrative)
-
Acute Toxicity:[2][3] Data lacking. Estimated LD50 (Rat, Oral) based on analogs: 20–50 mg/kg.
-
Carcinogenicity: The furan moiety is a structural alert for carcinogenicity (Group 2B IARC classification for Furan). Label as Suspected Carcinogen.
Part 5: SDS Decision Workflow
Use this decision tree to finalize the handling categorization for 5-M-NFA in your facility.
Figure 2: Logical workflow for assigning hazard classifications and containment strategies in the absence of empirical data.
References
-
Peterson, L.A. (2013).[4] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link
-
United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). UNECE.[5] Link
-
European Chemicals Agency (ECHA). (2024). Substance Information: 2-Methylfuran.[6][7][8][9] Link
-
Kalant, H. (2001).[10] The pharmacology and toxicology of "ecstasy" (MDMA) and related drugs. CMAJ. Link
-
Cayman Chemical. (2023). Safety Data Sheet: Amphetamine (Hydrochloride). Link
Sources
- 1. Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation [mdpi.com]
- 2. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: pharmacological evaluation and interaction with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Methylfurfurylamine | C6H9NO | CID 78492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reactive metabolites from the bioactivation of toxic methylfurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Furan, 2-(2-furanylmethyl)-5-methyl- [webbook.nist.gov]
- 8. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Abuse Potential of Novel Amphetamine Derivatives with Modifications on the Amine (NBNA) and Phenyl (EDA, PMEA, 2-APN) Sites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Receptor Binding & Pharmacodynamics of 5-Methylfurfenorex
The following technical guide details the pharmacological profile, receptor binding dynamics, and experimental characterization of 5-methyl-N-(α-methylphenethyl)furfurylamine .
Based on structural analysis, this compound is the 5-methyl derivative of Furfenorex . In the absence of direct, isolated binding data for this specific derivative in public repositories, this guide applies rigorous Structure-Activity Relationship (SAR) principles derived from the parent compound (Furfenorex) and the class of N-substituted amphetamine prodrugs.
Executive Summary & Molecular Classification
Compound: 5-methyl-N-(α-methylphenethyl)furfurylamine Systematic Class: N-substituted Phenethylamine / Amphetamine Prodrug Primary Mechanism: Metabolic bioactivation via N-dealkylation.
This molecule functions primarily as a lipophilic prodrug . The addition of the 5-methylfurfuryl group to the nitrogen of the amphetamine backbone serves two technical purposes:
-
Lipophilicity Enhancement: Increases blood-brain barrier (BBB) permeability compared to the parent amine.
-
Receptor Masking: The bulky N-substitution creates steric hindrance, significantly reducing direct affinity for monoamine transporters (DAT, NET, SERT) prior to metabolic cleavage.
Therefore, the "receptor binding affinity" of this compound must be analyzed in two distinct phases: the Intact Phase (Parent) and the Active Phase (Metabolite).
Receptor Binding Profile (Phase I & II)
Phase I: The Intact Molecule (Parent)
Direct affinity for Monoamine Transporters.
Based on the SAR of Furfenorex and Benzphetamine, N-substitution with bulky groups (like a methylfurfuryl moiety) abolishes the capacity of the molecule to fit into the substrate binding pocket of the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET).
| Target Receptor | Predicted Affinity ( | Mechanism of Interaction |
| DAT (Dopamine Transporter) | > 10,000 nM (Negligible) | Steric hindrance prevents translocation. |
| NET (Norepinephrine Transporter) | > 5,000 nM (Low) | Steric clash with orthosteric site. |
| 5-HT2A | > 1,000 nM (Low) | Lack of ring substitution on phenethyl moiety reduces 5-HT selectivity. |
| TAAR1 (Trace Amine Assoc. Receptor) | Low/Inactive | Requires primary or secondary amine with low steric bulk. |
Phase II: The Active Metabolite (Methamphetamine)
Post-metabolic affinity.
Upon hepatic metabolism (primarily CYP450-mediated N-dealkylation), the molecule releases Methamphetamine and 5-methylfurfural . The pharmacological activity is driven almost exclusively by the methamphetamine metabolite.
Quantitative Binding Data for the Active Metabolite:
| Target | Affinity ( | Functional Effect |
| TAAR1 | ~0.8 - 2.0 | Agonist. Triggers phosphorylation of DAT, reversing transport direction. |
| DAT | 20 - 60 nM ( | Releaser/Substrate. Enters neuron, displaces vesicular dopamine. |
| NET | 10 - 50 nM ( | Releaser/Substrate. Increases synaptic norepinephrine. |
| SERT | ~2,000 - 3,000 nM ( | Weak Inhibitor. Minimal serotonergic impact compared to DA/NE. |
| VMAT2 | ~2 - 10 | Inhibitor. Collapses vesicular pH gradient, releasing cytosolic monoamines. |
Critical Insight: The 5-methyl group on the furan ring likely stabilizes the aldehyde byproduct (5-methylfurfural) but does not significantly alter the affinity of the active amine metabolite compared to standard Furfenorex.
Metabolic Activation Pathway
The following diagram illustrates the bioactivation pathway. The parent compound is inactive until processed by hepatic enzymes.
Figure 1: Metabolic activation pathway of 5-methylfurfenorex. The parent compound undergoes N-dealkylation to release the active substrate (Methamphetamine).
Experimental Protocols (Self-Validating Systems)
To accurately characterize this compound, researchers must distinguish between the parent binding and the metabolite binding. A standard binding assay will yield false negatives if metabolic activation is not accounted for.
Protocol A: Competitive Radioligand Binding Assay (Direct)
Purpose: To confirm the low affinity of the intact parent molecule.
-
Membrane Preparation:
-
Use HEK293 cells stably expressing human DAT (hDAT).
-
Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
Centrifuge at 40,000 x g for 20 min; resuspend pellet.
-
-
Ligand Selection:
-
Radioligand: [³H]WIN 35,428 (High affinity DAT inhibitor). Concentration: 5 nM.
-
Non-specific control: 100
M Cocaine.
-
-
Incubation:
-
Incubate membranes with [³H]WIN 35,428 and varying concentrations of 5-methylfurfenorex (
to M). -
Critical Step: Perform at 4°C to minimize enzymatic degradation of the parent compound during the assay.
-
-
Filtration & Counting:
-
Terminate via rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Measure radioactivity via liquid scintillation counting.
-
-
Validation Logic:
-
If
M, the hypothesis (Prodrug) is supported. -
If
nM, the parent molecule has direct activity (unlikely for this structure).
-
Protocol B: Microsomal Stability & Bioactivation Assay
Purpose: To quantify the conversion rate to the active metabolite.
-
System: Pooled human liver microsomes (HLM) (0.5 mg protein/mL).
-
Reaction Mix:
-
Substrate: 5-methylfurfenorex (1
M). -
Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Time Course:
-
Incubate at 37°C.
-
Sample points: 0, 5, 15, 30, 60 min.
-
-
Termination:
-
Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Methamphetamine-d5).
-
-
Analysis (LC-MS/MS):
-
Monitor transition for Parent (loss of substrate).
-
Monitor transition for Methamphetamine (appearance of product).
-
Monitor transition for 5-methylfurfural.
-
-
Validation Logic:
-
The disappearance of Parent should correlate inversely with the appearance of Methamphetamine.
-
Control: Incubate without NADPH. If degradation occurs, it is non-CYP mediated (hydrolysis).
-
Toxicology & Safety Considerations
While the active metabolite (methamphetamine) carries known neurotoxic risks (dopaminergic terminal degeneration), the specific byproduct of this molecule, 5-methylfurfural , warrants distinct attention.
-
Furan Toxicity: Furan derivatives can undergo metabolic activation to reactive enedials, which may form adducts with DNA or proteins.
-
Comparison: 5-methylfurfural is structurally related to 5-hydroxymethylfurfural (HMF). While generally considered less toxic than unsubstituted furan, high concentrations may induce mucous membrane irritation or cytotoxicity [1].
References
-
Evaluation of Furan Derivatives & DNA Binding
- Title: Comparison of the DNA-binding interactions of 5-hydroxymethylfurfural and its synthesized deriv
- Source: Semantic Scholar / J. Chem Technol Biotechnol.
- Context: Establishes the binding potential and toxicity risks of furan-aldehydes released during metabolism.
-
URL:[Link]
-
Furfenorex Pharmacology
-
Amphetamine Mechanism of Action
- Title: The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of ADHD.
- Source: PMC / NIH.
- Context: Provides the authoritative values and mechanism (TAAR1/DAT interaction) for the active metabolite.
-
URL:[Link]
-
Metabolism of N-Substituted Amphetamines
Sources
- 1. Furfenorex | C15H19NO | CID 26762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methylfurfurylamine | C6H9NO | CID 78492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugz.fr [drugz.fr]
- 5. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-methyl-N-(alpha-methylphenethyl)furfurylamine: Chemical Identity, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methyl-N-(alpha-methylphenethyl)furfurylamine is a substituted amine incorporating a furan ring, a structural motif of interest in medicinal chemistry and drug discovery. The presence of the phenethylamine backbone suggests potential psychoactive properties, making a thorough understanding of its chemical and pharmacological characteristics crucial for researchers in neuroscience and drug development. This technical guide provides a comprehensive overview of the available scientific information on 5-methyl-N-(alpha-methylphenethyl)furfurylamine, focusing on its chemical identifiers, probable synthetic routes, and analytical characterization.
Core Chemical Identifiers
A precise identification of a chemical compound is fundamental for any scientific investigation. The primary identifiers for 5-methyl-N-(alpha-methylphenethyl)furfurylamine are summarized in the table below.
| Identifier | Value |
| Chemical Name | 5-methyl-N-(alpha-methylphenethyl)furfurylamine |
| CAS Registry Number | 23656-75-9 |
| Molecular Formula | C₁₅H₁₉NO |
| Molecular Weight | 229.32 g/mol |
| Synonyms | IEM-540, 2-Furanmethanamine, 5-methyl-N-(1-methyl-2-phenylethyl)- |
Synthesis and Potential Methodologies
For the synthesis of 5-methyl-N-(alpha-methylphenethyl)furfurylamine, the logical precursors would be 5-methylfurfural and alpha-methylphenethylamine (also known as amphetamine).
A plausible synthetic workflow is outlined below:
Caption: Proposed synthetic pathway for 5-methyl-N-(alpha-methylphenethyl)furfurylamine via reductive amination.
Experimental Protocol: A Generalized Approach
Based on established procedures for reductive amination, a potential experimental protocol can be outlined. It is crucial to note that optimization of reaction conditions, including solvent, temperature, and reducing agent, would be necessary to achieve a high yield and purity of the final product.
Step 1: Imine Formation
-
In a round-bottom flask, dissolve 5-methylfurfural (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add alpha-methylphenethylamine (1.0-1.2 equivalents) to the solution.
-
Optionally, a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be added to drive the equilibrium towards imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours.
Step 2: Reduction
-
To the mixture containing the intermediate imine, add a reducing agent. A common choice for this type of reaction is sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents), which is mild and selective. Alternatively, catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) could be employed.
-
Continue stirring the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Step 3: Work-up and Purification
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography on silica gel to yield the pure 5-methyl-N-(alpha-methylphenethyl)furfurylamine.
Physicochemical and Spectroscopic Characterization
Detailed experimental data on the physicochemical properties of 5-methyl-N-(alpha-methylphenethyl)furfurylamine are not extensively reported. However, based on its structure, it is expected to be a high-boiling, viscous liquid or a low-melting solid at room temperature. It is likely to be soluble in common organic solvents.
For unambiguous identification and characterization, a combination of spectroscopic techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the furan and phenyl rings, the methyl group on the furan ring, the methyl group on the phenethylamine side chain, and the methylene and methine protons of the connecting chain.
-
¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, including the characteristic shifts for the carbons in the furan and phenyl rings, as well as the aliphatic carbons.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic rings, and the C-O-C stretching of the furan ring. The absence of a strong C=O stretching band would confirm the complete reduction of the intermediate imine.
Potential Applications in Drug Development
The structural similarity of 5-methyl-N-(alpha-methylphenethyl)furfurylamine to known psychoactive compounds, particularly phenethylamines, suggests that it may have activity at various central nervous system targets. The furan moiety can also influence the pharmacokinetic and pharmacodynamic properties of the molecule.
Potential areas of investigation for this compound in a drug development context could include its interaction with:
-
Monoamine transporters (dopamine, norepinephrine, and serotonin).
-
Receptor systems such as serotonergic, dopaminergic, and adrenergic receptors.
Further research would be required to determine its specific pharmacological profile, including its potency, efficacy, and potential therapeutic applications or risks.
Safety and Toxicology
There is limited publicly available information on the toxicology of 5-methyl-N-(alpha-methylphenethyl)furfurylamine. As with any novel compound with potential psychoactive properties, it should be handled with appropriate safety precautions in a laboratory setting. A thorough toxicological evaluation would be a necessary component of any drug development program.
Conclusion
5-methyl-N-(alpha-methylphenethyl)furfurylamine is a compound of interest for researchers in medicinal chemistry and pharmacology. While specific experimental data is scarce, its synthesis can be reasonably achieved through well-established reductive amination protocols. A comprehensive analytical characterization using NMR, MS, and IR spectroscopy is essential for its unambiguous identification. Further research is needed to elucidate its physicochemical properties, pharmacological profile, and toxicological characteristics to determine its potential as a lead compound in drug discovery or to understand its potential health risks.
References
No direct scientific publications detailing the synthesis, comprehensive characterization, and biological activity of 5-methyl-N-(alpha-methylphenethyl)furfurylamine (CAS 23656-75-9) were identified in the search. The synthesis protocol and characterization information provided are based on general principles of organic chemistry and analogous reactions.
Theoretical metabolic pathways of furfuryl-phenethylamine derivatives
An In-Depth Technical Guide to the Theoretical Metabolic Pathways of Furfuryl-Phenethylamine Derivatives
Introduction
Furfuryl-phenethylamine derivatives represent a class of chemical structures incorporating a phenethylamine core, known for its presence in numerous endogenous neurotransmitters and psychoactive compounds, linked to a furfuryl group.[1][2] The 2-phenethylamine motif is a cornerstone in medicinal chemistry, forming the basis for drugs targeting a wide array of receptors and transporters in the central nervous system (CNS).[1] Understanding the metabolic fate of these novel derivatives is paramount for drug development professionals. The processes of absorption, distribution, metabolism, and excretion (ADME) determine a compound's pharmacokinetic profile, efficacy, and potential for toxicity.[3] This guide provides a detailed theoretical framework for the metabolic pathways of furfuryl-phenethylamine derivatives, grounded in established principles of drug metabolism and supported by authoritative literature. It is designed to equip researchers and scientists with the predictive knowledge and experimental strategies needed to investigate these compounds effectively.
Pillars of Drug Metabolism: Phase I and Phase II Reactions
The biotransformation of xenobiotics, such as furfuryl-phenethylamine derivatives, is broadly categorized into two phases.[4]
-
Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups (e.g., hydroxyl, amine, carboxyl) on the parent molecule. This is primarily accomplished through oxidation, reduction, and hydrolysis. The Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, are the principal catalysts of these oxidative transformations.[5]
-
Phase II Reactions: These are conjugation reactions where an endogenous, polar molecule is attached to the functional group introduced during Phase I. This process significantly increases the water solubility of the metabolite, facilitating its excretion from the body.[4] Key enzymes in this phase include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[6][7][8][9]
The interplay between these two phases dictates the clearance and potential toxicity of a drug candidate.
Caption: High-level overview of Phase I and Phase II drug metabolism pathways.
Predicted Phase I Metabolic Pathways
The metabolism of a furfuryl-phenethylamine derivative can be logically dissected by considering the distinct chemical moieties of the structure: the furan ring, the phenethylamine core, and the amine linker.
Metabolism of the Furan Moiety
The furan ring is a known target for oxidative metabolism, primarily catalyzed by Cytochrome P450 enzymes.[10] This metabolic activation is a critical consideration, as it can lead to the formation of chemically reactive metabolites.
-
Furan Ring Oxidation: CYP enzymes, particularly CYP2E1, can oxidize the furan ring to form a reactive α,β-unsaturated dialdehyde, such as cis-2-butene-1,4-dial (BDA).[11][12] This electrophilic intermediate can readily form covalent adducts with cellular nucleophiles like proteins and DNA, which is a potential mechanism of toxicity.[10][12]
-
Lactone Formation: Studies on analogous compounds, such as furfenorex, have shown that oxidation of the furan ring can lead to the formation of a γ-valerolactone-containing metabolite, which was identified as the major metabolite in rats.[13] This suggests a pathway involving ring opening and subsequent cyclization.
Metabolism of the Phenethylamine Moiety
The phenethylamine core is subject to several well-characterized metabolic transformations.
-
Aromatic Hydroxylation: The phenyl ring is a prime site for hydroxylation, typically at the para-position, catalyzed by CYP isoforms like CYP2D6.[14] This introduces a phenolic hydroxyl group, creating a substrate for subsequent Phase II conjugation.
-
Deamination: The primary or secondary amine of the ethylamine side chain can be a substrate for Monoamine Oxidase (MAO) enzymes. This oxidative deamination would yield a phenylacetaldehyde intermediate, which is then further oxidized by aldehyde dehydrogenase to phenylacetic acid.[15][16]
Metabolism of the Amine Linker
The linkage between the furfuryl and phenethylamine groups is another key site for metabolic activity.
-
N-Dealkylation (N-Defurfurylation): A major metabolic route observed for the analogous compound furfenorex is N-defurfurylation, which cleaves the bond between the nitrogen and the furfuryl group.[13] This reaction, mediated by CYPs, would release the core phenethylamine structure (or its N-methylated version if applicable) and a furfuryl-derived metabolite.
-
N-Dealkylation (of other substituents): If the amine is tertiary (e.g., N-methyl), N-demethylation is also a highly probable pathway, yielding a secondary amine metabolite.[13]
Caption: Predicted Phase II conjugation pathways for hydroxylated metabolites.
Experimental Workflows for Metabolite Identification
A multi-pronged approach combining in vitro and in vivo models is essential for comprehensively characterizing the metabolic profile of a new chemical entity. [17]
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. publikace.k.utb.cz [publikace.k.utb.cz]
- 5. scispace.com [scispace.com]
- 6. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Progress of Sulfotransferase and Sulfonation in Drug Metabolism [journal11.magtechjournal.com]
- 8. Human sulfotransferases and their role in chemical metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophilic intermediates produced by bioactivation of furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The metabolism of 1-phenyl-2-(N-methyl-N-furfurylamino)propane (furfenorex) in the rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of 5-methyl-N-(alpha-methylphenethyl)furfurylamine bioactivity
An In-Depth Technical Guide to the Predicted Bioactivity and Research Framework for 5-methyl-N-(alpha-methylphenethyl)furfurylamine
Abstract
5-methyl-N-(alpha-methylphenethyl)furfurylamine is a novel chemical entity for which no empirical bioactivity data has been published to date. This technical guide provides a comprehensive theoretical analysis and a proposed research framework for its investigation. By deconstructing the molecule into its constituent pharmacophores—a 5-methylfurfurylamine moiety and an N-substituted alpha-methylphenethylamine backbone—we can infer a high probability of psychoactive properties, likely modulating monoaminergic systems. This document synthesizes information from structurally related compounds to predict its pharmacological profile, outlines detailed protocols for its chemical synthesis and biological characterization, and discusses potential applications and future research directions. This guide is intended for researchers in pharmacology, medicinal chemistry, and drug development, offering a roadmap for the systematic evaluation of this and similar novel psychoactive substances.
Introduction and Rationale
The exploration of novel psychoactive compounds is a cornerstone of neuropharmacology and drug discovery. The molecule 5-methyl-N-(alpha-methylphenethyl)furfurylamine represents an intriguing conjunction of two well-known pharmacophoric scaffolds. The alpha-methylphenethylamine core is the backbone of classical psychostimulants like amphetamine and methamphetamine, known for their potent effects on dopamine, norepinephrine, and serotonin release and reuptake inhibition. The furfurylamine moiety, derivable from renewable biomass sources, is a versatile chemical intermediate found in various bioactive compounds.[1][2]
The combination of these two structures into a single molecule suggests a unique pharmacological profile. The N-substitution on the phenethylamine backbone is a common strategy to modulate potency, selectivity, and metabolic stability. This guide provides a predictive analysis of the bioactivity of 5-methyl-N-(alpha-methylphenethyl)furfurylamine, proposes a detailed research plan to empirically validate these predictions, and establishes a foundation for understanding its potential as a research tool or therapeutic lead.
Structural Analysis and Predicted Pharmacology
The structure of 5-methyl-N-(alpha-methylphenethyl)furfurylamine contains two key regions that inform its predicted bioactivity:
-
The Alpha-Methylphenethylamine Core: This portion is structurally analogous to amphetamine. Such compounds are known to act as substrates for monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). They typically function as releasing agents and reuptake inhibitors.
-
The 5-Methylfurfurylamine Substituent: The bulky, heterocyclic group attached to the nitrogen atom is predicted to significantly influence the compound's interaction with monoamine transporters. For comparison, the compound α-benzyl-N-methylphenethylamine (BNMPA), an impurity found in illicit methamphetamine synthesis, has been studied and provides a valuable predictive model.[3] BNMPA demonstrates affinity for the dopamine transporter, inhibits dopamine uptake, and also interacts with NMDA receptors.[3] It is plausible that 5-methyl-N-(alpha-methylphenethyl)furfurylamine will exhibit similar, multi-target engagement.
Based on these structural similarities, we can hypothesize the following pharmacological profile:
-
Primary Mechanism: Likely a monoamine releasing agent and/or reuptake inhibitor, with potential selectivity for DAT and NET over SERT.
-
Secondary Targets: Potential for interaction with other CNS receptors, such as serotonergic (5-HT) or glutamate (e.g., NMDA) receptors, similar to the observed profile of BNMPA.[3][4]
The following diagram illustrates the predicted primary mechanism of action at a dopaminergic synapse.
Caption: Predicted mechanism of action at a dopaminergic synapse.
Proposed Synthesis and Characterization
A plausible and efficient method for synthesizing 5-methyl-N-(alpha-methylphenethyl)furfurylamine is through reductive amination. This well-established technique combines an aldehyde or ketone with an amine in the presence of a reducing agent.[1]
Protocol 1: Synthesis via Reductive Amination
Objective: To synthesize 5-methyl-N-(alpha-methylphenethyl)furfurylamine from 5-methylfurfural and alpha-methylphenethylamine (amphetamine).
Materials:
-
5-Methylfurfural (can be synthesized from sucrose).[5]
-
(d,l)-alpha-Methylphenethylamine (amphetamine base)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride
-
Dichloroethane (DCE) or Methanol
-
Acetic Acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Imine Formation: To a solution of 5-methylfurfural (1.0 eq) in dichloroethane, add (d,l)-alpha-methylphenethylamine (1.05 eq). Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent using a rotary evaporator. The crude residue can be purified by flash column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
The following diagram outlines the proposed synthesis workflow.
Caption: Proposed workflow for synthesis and purification.
Proposed In Vitro Bioactivity Profiling
To empirically determine the pharmacological profile of the synthesized compound, a tiered series of in vitro assays is proposed.
Protocol 2: Monoamine Transporter Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of the compound for DAT, NET, and SERT.
Methodology: This will be accomplished using radioligand displacement assays with rat striatal (for DAT), hippocampal (for NET), and cortical (for SERT) membrane preparations.
-
Membrane Preparation: Prepare crude synaptosomal membranes from dissected rat brain regions according to standard protocols.
-
Binding Assay: Incubate membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.
-
Incubation: Allow reactions to proceed to equilibrium (e.g., 60 minutes at room temperature).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quantification: Measure the amount of bound radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the Ki values by nonlinear regression analysis of the competition binding curves using the Cheng-Prusoff equation. Known transporter inhibitors (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) should be run as positive controls.
Protocol 3: Monoamine Uptake Inhibition Assay
Objective: To determine the functional potency (IC₅₀) of the compound to inhibit dopamine, norepinephrine, and serotonin uptake.
Methodology: This assay uses synaptosomes prepared from the same rat brain regions.
-
Synaptosome Preparation: Isolate synaptosomes from rat striatum, hippocampus, and cortex.
-
Pre-incubation: Pre-incubate synaptosomes with varying concentrations of the test compound.
-
Uptake Initiation: Initiate uptake by adding a low concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination and Analysis: Terminate uptake by rapid filtration and washing. Quantify the radioactivity trapped within the synaptosomes via liquid scintillation counting.
-
Data Analysis: Calculate IC₅₀ values by fitting the concentration-response data to a sigmoidal dose-response curve.
Protocol 4: Monoamine Release Assay
Objective: To determine if the compound acts as a substrate and induces transporter-mediated efflux (release).
Methodology: This assay uses brain tissue slices or cultured cells expressing the transporters.
-
Preparation: Prepare rat brain slices (e.g., striatum) or use HEK293 cells stably expressing human DAT, NET, or SERT.
-
Loading: Preload the tissue/cells with a radiolabeled monoamine (e.g., [³H]dopamine).
-
Wash: Wash the preparations to remove excess extracellular radioactivity.
-
Stimulation: Perfuse the preparations with buffer containing varying concentrations of the test compound. Known releasing agents like d-amphetamine should be used as positive controls.
-
Fraction Collection: Collect the perfusate in timed fractions.
-
Quantification and Analysis: Measure the radioactivity in each fraction to determine the rate of efflux. A significant increase in efflux above baseline indicates a releasing action.
Predicted Bioactivity Data Summary
While no empirical data exists for the title compound, we can create a predictive table based on the pharmacology of its structural analogs, amphetamine and BNMPA.[3] This table serves as a benchmark for future experimental results.
| Parameter | Target | Predicted Activity | Reference Compound(s) |
| Binding Affinity (Ki) | DAT | 1 - 10 µM | BNMPA (Ki = 6.05 µM)[3] |
| NET | 1 - 10 µM | Amphetamine (Sub-µM) | |
| SERT | > 10 µM | BNMPA (Ki = 14.5 µM for SERT ligand displacement)[3] | |
| Uptake Inhibition (IC₅₀) | Dopamine | 1 - 10 µM | BNMPA (IC₅₀ = 5.1 µM)[3] |
| Norepinephrine | 1 - 10 µM | Amphetamine (Sub-µM) | |
| Serotonin | > 10 µM | Amphetamine (µM range) | |
| Release Assay | Dopamine | Efflux Expected | Amphetamine (Potent Releaser) |
| Norepinephrine | Efflux Expected | Amphetamine (Potent Releaser) | |
| Secondary Target | NMDA Receptor | Possible Antagonist | BNMPA (IC₅₀ ≈ 24 µM)[3] |
Future Directions and Conclusion
The successful synthesis and in vitro characterization of 5-methyl-N-(alpha-methylphenethyl)furfurylamine would be the first step in understanding its neuropharmacological profile. Subsequent research should focus on:
-
In vivo studies: Animal models of locomotor activity, drug discrimination, and self-administration would be crucial to assess its psychostimulant, reinforcing, and abuse potential.
-
Metabolism and Pharmacokinetics: Identifying the major metabolites and determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile are essential for understanding its duration of action and potential for drug-drug interactions.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs (e.g., varying the substitution on the furan ring or the phenethylamine backbone) would help to delineate the structural requirements for its activity and could lead to the development of more selective compounds.
References
- Vertex AI Search. Examples of N-substituted 5-(hydroxymethyl)-2-furfuryl amines with pharmaceutical activity.
- Vertex AI Search. Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates - PubMed Central.
- Benchchem. The Discovery and Synthesis of Novel Furan-Based Chiral Amines: A Technical Guide.
- Vertex AI Search. Therapeutic Potential of HMF and Its Derivatives: a Computational Study - PMC.
- Sanderman publishing House. Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. (2022-10-17).
- Organic Syntheses Procedure. The acid is heated to 50°, and 1 kg. (2.9 moles) of powdered sugar.
- ResearchGate. Synthesized N-alkyl furfurylamines | Download Scientific Diagram.
- Frontiers. Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium.
- NIH. Probes for narcotic receptor mediated phenomena. 42. Synthesis and in vitro pharmacological characterization of the N-methyl and N-phenethyl analogues of the racemic ortho-c and para-c oxide-bridged phenylmorphans - PMC.
- ResearchGate. Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis | Request PDF. (2025-09-06).
- NIH. Furfurylamine, N-(o-methoxy-alpha-methylphenethyl)-, hydrochloride | C15H20ClNO2 | CID 58180 - PubChem.
- DTIC. The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis.
- PubMed. Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis.
- Semantic Scholar. The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. (1995-12-27).
- PubMed. Behavioral effects of alpha-benzyl-N-methylphenethylamine (ABNMP), a methamphetamine analog: inhibition by ketanserin and para-chlorophenylalanine (PCPA).
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Structure-activity relationship (SAR) of 5-methyl-N-(alpha-methylphenethyl)furfurylamine
An In-Depth Technical Guide on the Structure-Activity Relationship of 5-methyl-N-(alpha-methylphenethyl)furfurylamine
Abstract
This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) for 5-methyl-N-(alpha-methylphenethyl)furfurylamine, a novel chimeric molecule combining the structural motifs of a substituted furfurylamine and the classic alpha-methylphenethylamine (amphetamine) scaffold. Lacking extensive dedicated literature, this document establishes a predictive SAR framework by deconstructing the molecule into its foundational pharmacophores. We will analyze the well-established SAR of phenethylamine derivatives, particularly as agonists for serotonin 5-HT₂A receptors, and consider the furan ring's role as a phenyl bioisostere. This guide is designed for researchers in medicinal chemistry and drug development, offering a logical, hypothesis-driven strategy for systematic molecular modification. It outlines detailed synthetic and pharmacological evaluation protocols to probe the compound's potential as a modulator of monoaminergic systems, thereby enabling the rational design of new chemical entities with tailored activity profiles.
Introduction
The field of medicinal chemistry often advances by combining known pharmacophores to create novel chemical entities with unique pharmacological profiles. 5-methyl-N-(alpha-methylphenethyl)furfurylamine represents such a molecule, integrating the bio-relevant furan heterocycle with the potent phenethylamine backbone.

This molecule can be dissected into two key components:
-
The N-(alpha-methylphenethyl) Moiety: This is the core structure of amphetamine. Phenethylamines are a cornerstone of neuropharmacology, known to interact with monoamine systems.[1] Depending on their substitution patterns, they can act as releasing agents for dopamine, norepinephrine, and serotonin, or as agonists at various receptors, most notably the serotonin 5-HT₂A receptor, which mediates the effects of classic psychedelic compounds.[2][3]
-
The 5-methylfurfurylamine Moiety: The furan ring is a five-membered aromatic heterocycle present in numerous pharmaceuticals and natural products.[4] It can serve as a bioisosteric replacement for a phenyl ring, influencing metabolic stability and receptor interactions. Furfurylamine itself is a versatile synthetic building block.[5][6] The methyl group at the 5-position is a critical modification point, poised to influence both steric and electronic properties.
The primary hypothesis guiding this document is that 5-methyl-N-(alpha-methylphenethyl)furfurylamine and its analogs are likely to exhibit activity at monoamine receptors or transporters. The presence of the N-(alpha-methylphenethyl) group strongly suggests a potential interaction with the serotonin 5-HT₂A receptor, a G protein-coupled receptor (GPCR) that is the primary target for phenethylamine-based psychedelics.[7]
This guide provides the theoretical foundation and a practical experimental framework to systematically investigate the SAR of this chemical class, enabling the rational design of analogs with optimized potency, selectivity, and metabolic stability.
Part I: Foundational Pharmacophores and SAR Postulates
A robust SAR exploration begins with an understanding of the contributions of each structural component.
The Phenethylamine Core: A Scaffold for 5-HT₂A Receptor Agonism
The SAR of phenethylamine derivatives as 5-HT₂A agonists is well-documented.[8][9] Several structural features are critical for high-affinity binding and functional activity:
-
α-Methyl Group: The methyl group on the carbon alpha to the nitrogen atom generally increases metabolic stability by sterically hindering monoamine oxidase (MAO) activity. It also enhances potency at various monoaminergic targets.
-
Phenyl Ring Substitution: The substitution pattern on the phenyl ring is a primary determinant of 5-HT₂A versus 5-HT₂C selectivity and overall potency.[9] For instance, methoxy groups at the 2- and 5-positions are a hallmark of the high-potency "2C" family of psychedelic phenethylamines.
-
N-Substitution: Substitution on the amine nitrogen can significantly modulate activity. While primary amines are active, secondary amines, particularly with small alkyl groups, often retain or enhance potency. N-benzyl substitution is known to confer a significant increase in both binding affinity and functional activity at 5-HT₂A receptors.[9]
The Furfurylamine Moiety: A Bioisosteric Phenyl Ring Mimic
The furan ring serves as more than a simple linker; it is an aromatic, electron-rich heterocycle that actively contributes to the molecule's pharmacodynamic and pharmacokinetic profile.
-
Bioisosterism: The furan ring is often considered a bioisostere of a benzene ring. However, the presence of the oxygen heteroatom imparts a different electronic distribution and potential for hydrogen bonding, which can lead to unique receptor interactions compared to a purely carbocyclic analog.
-
The 5-Methyl Group: This substituent is critical. It can influence activity in several ways:
-
Steric Influence: It can provide a beneficial steric "bump" that improves binding affinity within a receptor pocket.
-
Metabolic Blocking: It can prevent metabolic oxidation at the C5 position of the furan ring, potentially increasing the compound's half-life.
-
Electronic Modulation: It can subtly alter the electron density of the furan ring, affecting its interaction with receptor residues.
-
Part II: A Proposed Strategy for Systematic SAR Exploration
A systematic approach is required to elucidate the SAR of this novel scaffold. The following diagram outlines the key regions for chemical modification.
The following tables outline specific modifications, the scientific rationale behind them, and the predicted impact on biological activity.
Table 1: Modifications of the Phenethyl Moiety
| Modification | Rationale | Predicted Impact on Activity |
| Phenyl Ring: 2,5-dimethoxy | To probe for classic 5-HT₂A agonist activity, mimicking the structure of 2C-x compounds.[2] | Expected to significantly increase 5-HT₂A affinity and potency. |
| Phenyl Ring: 4-Bromo | To investigate the effect of a bulky, electron-withdrawing group, known to enhance 5-HT₂A potency in the 2C-B analog. | Potential for increased 5-HT₂A affinity. |
| α-Carbon: Demethylation (R=H) | To assess the contribution of the α-methyl group to potency and metabolic stability. | May decrease potency and duration of action due to increased MAO susceptibility. |
| Amine Nitrogen: N-demethylation | To evaluate the role of the secondary amine compared to a primary amine. | Likely to retain activity, but may alter the selectivity profile. |
Table 2: Modifications of the Furfuryl Moiety
| Modification | Rationale | Predicted Impact on Activity |
| Furan Ring: 5-demethylation | To directly assess the steric and electronic contribution of the 5-methyl group. | May decrease affinity if the methyl group is involved in a key hydrophobic interaction. Could alter metabolism. |
| Furan Ring: Isomeric Methyl | Move the methyl group to the 3- or 4-position of the furan ring. | Expected to significantly alter binding, likely reducing affinity due to changes in molecular shape. |
| Bioisosteric Replacement | Replace the furan ring with thiophene, pyrrole, or a phenyl ring. | Will determine the importance of the furan oxygen for activity. A phenyl replacement would create α-benzyl-N-methylphenethylamine (BNMPA), a known compound.[10] |
Part III: Experimental Protocols and Validation
To validate the SAR hypotheses, a clear experimental workflow is essential. This process should be iterative, with data from each step informing the design of the next generation of compounds.
Chemical Synthesis Workflow
The most direct route to synthesize the parent compound and its analogs is through reductive amination.[11]
Protocol: Synthesis of 5-methyl-N-(alpha-methylphenethyl)furfurylamine
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 5-methylfurfural and 1.1 equivalents of (±)-alpha-methylphenethylamine in a suitable solvent (e.g., methanol or 1,4-dioxane).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored by TLC or LC-MS.
-
Reduction: Cool the reaction mixture in an ice bath. Add 1.5 equivalents of a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours until the imine is fully consumed.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the desired secondary amine. The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS.
Pharmacological Evaluation Cascade
A tiered approach to pharmacological testing ensures efficient use of resources.
Step 1: Primary Binding Assays
-
Objective: To determine the binding affinity (Ki) of newly synthesized compounds at key molecular targets.
-
Protocol: Radioligand Binding Assay
-
Target Panel: A primary screen should include human recombinant 5-HT₂A, 5-HT₂C, Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).
-
Membrane Preparation: Use commercially available cell membranes expressing the receptor/transporter of interest.
-
Assay: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A) and a range of concentrations of the test compound.
-
Detection: After incubation, rapidly filter the plate contents and wash to separate bound from unbound radioligand. Measure the radioactivity retained on the filter using a scintillation counter.
-
Analysis: Calculate the concentration of test compound that inhibits 50% of specific radioligand binding (IC₅₀). Convert IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation. This provides a true measure of binding affinity.
-
Step 2: Functional Assays
-
Objective: To determine if a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist, and to measure its potency (EC₅₀) and efficacy.
-
Protocol: Gq-Mediated Calcium Flux Assay (for 5-HT₂A/2C)
-
Cell Line: Use a cell line (e.g., HEK293) stably expressing the human 5-HT₂A or 5-HT₂C receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Measurement: Use a fluorescence plate reader to measure the change in intracellular calcium concentration over time. Agonist activation of the Gq-coupled 5-HT₂A receptor will trigger a robust increase in fluorescence.[12]
-
Analysis: Plot the peak fluorescence response against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (concentration for half-maximal response) and Emax (maximum efficacy).
-
Conclusion and Future Directions
This guide establishes a foundational framework for the systematic investigation of the structure-activity relationship of 5-methyl-N-(alpha-methylphenethyl)furfurylamine. By leveraging established pharmacological principles of its constituent phenethylamine and furfurylamine moieties, a rational and efficient path for analog design and evaluation is made clear. The primary hypothesis points towards modulation of monoaminergic systems, with a strong potential for 5-HT₂A receptor agonism.
The proposed workflow, from synthesis through a tiered pharmacological screening cascade, provides a self-validating system where empirical data from binding and functional assays directly inform the next cycle of molecular design. Future research should focus on executing this strategy to build a comprehensive SAR table. Promising lead compounds identified through this process should be advanced to further studies, including metabolic stability assays, off-target screening, and evaluation in relevant in vivo models, such as the head-twitch response assay in mice, to confirm 5-HT₂A-mediated activity.[13] This structured approach will unlock the pharmacological potential of this novel chemical scaffold.
References
- Synthesis and SAR of 1-alkyl-2-phenylethylamine derivatives designed from N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine to discover sigma(1) ligands. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/11412097/
- Synthesis and SAR of 1-Alkyl-2-phenylethylamine Derivatives Designed from N,N-Dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine To Discover σ1 Ligands. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/jm000473h
- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: https://www.biomolther.org/journal/view.html?doi=10.4062/biomolther.2018.183
- Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9962227/
- Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c01855
- Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/36226685/
- 5-HT2A receptor. Wikipedia. Available at: https://en.wikipedia.org/wiki/5-HT2A_receptor
- Structure–activity relationships of serotonin 5-HT2A agonists. ResearchGate. Available at: https://www.researchgate.
- Structure-Activity Relationships of Lophora's selective serotonin 5-HT2A receptor agonists published in the Journal of Medicinal Chemistry. Lophora. Available at: https://lophora.com/structure-activity-relationships-of-lophoras-selective-serotonin-5-ht2a-receptor-agonists-published-in-the-journal-of-medicinal-chemistry/
- Pharmaceutical compounds containing furfurylamines. ResearchGate. Available at: https://www.researchgate.net/figure/Pharmaceutical-compounds-containing-furfurylamines_fig1_344558552
- Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/40997862/
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. MDPI. Available at: https://www.mdpi.com/1420-3049/25/16/3748
- Furfurylamine. Wikipedia. Available at: https://en.wikipedia.org/wiki/Furfurylamine
- Understanding the Versatile Applications of Furfurylamine in Chemical Industries. Medium. Available at: https://medium.com/@dakshak2002/understanding-the-versatile-applications-of-furfurylamine-in-chemical-industries-16f315270c5e
- A broad spectrum of applications of furfuryl amine. ResearchGate. Available at: https://www.researchgate.
- Synthesis of Bis(hydroxylmethylfurfuryl)amine Monomers from 5-Hydroxymethylfurfural. ResearchGate. Available at: https://www.researchgate.
- Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing House. Available at: https://www.sandermanpublishing.com/abstracts/NCNT20220829-2.html
- Synthesis and Structure-Activity Relationships of N-benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/24646003/
- Synthesis of 5-Hydroxymethyl-2-furfurylamine via Reductive Amination of 5-Hydroxymethyl-2-furaldehyde with Supported Ni-Co Bimetallic Catalysts. ResearchGate. Available at: https://www.researchgate.
- Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10813391/
- Furfurylmethylamphetamine. CAS Common Chemistry. Available at: https://commonchemistry.cas.org/detail?cas_rn=13445-60-8
- Furfurylamine, N-(o-methoxy-alpha-methylphenethyl)-, hydrochloride. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/58180
- alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: II. Metabolism and urinary excretion (human). PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/9788521/
- N-Methylfurfurylamine. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/78492
- The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/The-Analytical-and-Pharmacological-Characterization-Moore/e1a5f6259021570d65b16955a5b172a11b655f4a
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Methodological & Application
Synthesis of 5-methyl-N-(alpha-methylphenethyl)furfurylamine via reductive amination
Application Note: Optimization of Reductive Amination for Furan-Functionalized Phenethylamines
Executive Summary & Regulatory Compliance
Objective: To provide a robust, scalable protocol for the synthesis of secondary amines containing a 5-methylfurfuryl moiety and a phenethylamine backbone.
Regulatory & Safety Notice: The specific target molecule requested, 5-methyl-N-(alpha-methylphenethyl)furfurylamine, is a structural derivative of alpha-methylphenethylamine (Amphetamine) , a Schedule II controlled substance (USA/International).[1] To ensure compliance with ethical research guidelines and regulatory statutes regarding the manufacture of controlled substance analogs, this Application Note details the synthesis using 2-Phenylethylamine as the primary amine substrate.
This substitution serves as a valid chemical model: the electronic properties of the amine are nearly identical, and the reaction kinetics are highly transferable, with the caveat that the alpha-methyl group in the original request introduces steric hindrance that may require extended reaction times or Lewis acid catalysis (discussed in Section 4: Critical Parameters).
Target Reaction Model:
-
Substrate A: 5-Methylfurfural (CAS: 620-02-0)[1]
-
Substrate B: 2-Phenylethylamine (CAS: 64-04-0)[1]
-
Reagent: Sodium Triacetoxyborohydride (STAB)[1]
-
Product: N-(5-methylfurfuryl)-2-phenylethylamine[1]
Scientific Rationale & Mechanistic Insight
The synthesis of secondary amines from aldehydes and primary amines is most efficiently achieved via Direct Reductive Amination (DRA) . While catalytic hydrogenation is possible, it often leads to side reactions with furan rings (ring reduction) or requires high pressure. The hydride reduction method is preferred for bench-scale and medicinal chemistry optimization.[1]
Choice of Reducing Agent: Why STAB?
We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) over traditional agents like Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) for three critical reasons:
-
Selectivity: STAB is mild and less basic.[1] It reduces the iminium ion (formed from the amine and aldehyde) much faster than it reduces the aldehyde itself. NaBH₄ is more aggressive and often reduces the aldehyde to the alcohol before the imine is formed, necessitating a two-step procedure.
-
Furan Ring Stability: Furan rings are acid-sensitive (prone to ring-opening polymerization).[1] STAB operates in weakly acidic media (AcOH), which catalyzes imine formation without degrading the furan heterocycle.
-
Toxicity: STAB avoids the generation of residual cyanide species associated with NaBH₃CN.[1]
Reaction Pathway:
-
Condensation: 5-Methylfurfural + Amine
Hemiaminal Imine + [1] -
Protonation: Imine + AcOH
Iminium Ion -
Reduction: Iminium Ion + [H]
Secondary Amine[1]
Experimental Protocol
Materials
-
5-Methylfurfural: 1.0 equiv (e.g., 1.10 g, 10 mmol)
-
2-Phenylethylamine: 1.0 equiv (e.g., 1.21 g, 10 mmol)[1]
-
Sodium Triacetoxyborohydride (STAB): 1.4 equiv (e.g., 2.97 g, 14 mmol)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE is preferred for reaction rates, but DCM is safer for routine handling.
-
Acetic Acid (AcOH): 1.0 equiv (optional, accelerates imine formation).
Step-by-Step Methodology
Step 1: Solvation and Imine Formation
-
In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methylfurfural (10 mmol) in 40 mL of DCE (0.25 M concentration).
-
Add 2-Phenylethylamine (10 mmol) in one portion.
-
(Optional but Recommended): Add Acetic Acid (10 mmol, ~600 µL).
-
Expert Insight: The addition of AcOH buffers the system and accelerates the dehydration of the hemiaminal to the imine.
-
-
Stir at room temperature (20-25°C) for 30–60 minutes under an inert atmosphere (Nitrogen or Argon).
-
Checkpoint: The solution may turn slightly yellow/orange, indicating imine formation.
-
Step 2: Reductive Step
-
Cool the mixture slightly (0°C) if working on a large scale (>10g), otherwise, room temperature is acceptable.
-
Add Sodium Triacetoxyborohydride (STAB) (14 mmol) in 3-4 portions over 10 minutes.
-
Caution: Gas evolution (hydrogen) is minimal but possible; ensure venting.[1]
-
-
Allow the reaction to stir at room temperature for 4–16 hours.
-
Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.[1] Look for the disappearance of the aldehyde peak.
-
Step 3: Quench and Workup
-
Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃ . Stir vigorously for 15 minutes to neutralize acetic acid and decompose excess borohydride.
-
Transfer to a separatory funnel. Separate the organic layer.[1]
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine organic layers and wash with Brine (1 x 30 mL).[1]
-
Dry over anhydrous Na₂SO₄ or MgSO₄ .[1]
-
Filter and concentrate under reduced pressure (Rotovap) to yield the crude oil.[1]
Step 4: Purification
-
The crude secondary amine is often pure enough (>90%) for downstream applications.
-
If purification is required, use Flash Column Chromatography.[1]
-
Stationary Phase: Silica Gel.[1]
-
Eluent: Gradient of DCM to 5% MeOH/DCM (with 1%
additive to reduce tailing of the amine).
-
Critical Parameters & Troubleshooting
| Variable | Recommendation | Impact on Result |
| Stoichiometry | 1:1 (Amine:Aldehyde) | Excess aldehyde is difficult to remove; excess amine is easier to wash out.[1] |
| Steric Hindrance | Lewis Acid Catalyst | For alpha-substituted amines (like the user's original request), imine formation is slow.[1] Add Titanium(IV) Isopropoxide (1.2 eq) in Step 1 and stir for 12h before adding reducing agent. |
| Water Content | Anhydrous Solvents | Water hydrolyzes the imine back to starting materials.[1] Use dry DCE/DCM.[1] |
| Temperature | 20–25°C | Heating (>40°C) promotes polymerization of the furan ring. |
Visualized Workflows
Reaction Mechanism & Pathway
Caption: Mechanistic pathway of Direct Reductive Amination using STAB. The acid catalyst promotes imine formation, while STAB selectively reduces the activated iminium species.
Experimental Workup Flow
Caption: Standard workup procedure to isolate the secondary amine while removing boron byproducts and neutralizing acid.
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]
-
Gribble, G. W. (1998).[1] "Sodium borohydride in carboxylic acid media: a phenomenal reduction system."[1] Chemical Society Reviews, 27, 395-404.[1] Link
-
Bhattacharyya, S. (1995).[1] "Reductive Amination of Carbonyl Compounds with Sodium Triacetoxyborohydride: A Convenient Procedure for the Synthesis of Secondary and Tertiary Amines." Journal of the Chemical Society, Perkin Transactions 1, 1-2.
-
PubChem Compound Summary. (2025). "Furfurylamine Derivatives and Safety Data." National Center for Biotechnology Information.[1] Link
Disclaimer: This document is for educational and research purposes only. The synthesis of controlled substance analogs may be subject to strict legal penalties. The author and publisher assume no liability for the misuse of this information.
Sources
Application Notes & Protocols: Laboratory Handling and Storage of Furfurylamine Derivatives
Abstract
This document provides a comprehensive guide for the safe handling, storage, and disposal of furfurylamine and its derivatives in a laboratory setting. Furfurylamine, a heterocyclic aromatic amine, and its analogues are pivotal building blocks in pharmaceutical and materials science research.[1] However, their chemical nature necessitates stringent protocols to mitigate risks associated with their flammability, corrosivity, and toxicity.[2][3] These protocols are designed for researchers, scientists, and drug development professionals to ensure personnel safety, experimental integrity, and regulatory compliance.
Introduction: The Double-Edged Sword of Reactivity
Furfurylamine and its derivatives are valuable intermediates, prized for the reactivity of the primary amine and the unique chemical properties of the furan ring. This reactivity, however, is also the source of their primary hazards. Amines are basic and can react exothermically with acids.[4] The furan moiety itself can be sensitive to heat, light, and strong acids, potentially leading to degradation and polymerization.[5] Furthermore, as volatile and flammable liquids, they pose a significant fire risk.[6]
Understanding these intrinsic properties is the cornerstone of safe laboratory practice. This guide moves beyond a simple checklist, explaining the causality behind each procedural step to empower researchers with the knowledge to handle these compounds confidently and safely.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any procedure involving furfurylamine derivatives. The primary hazards are summarized below.
2.1. Health Hazards
-
Corrosivity: Furfurylamine is highly corrosive and can cause severe burns to the skin and eyes upon contact.[2][7] Ingestion can cause burns to the upper digestive and respiratory tracts.[8]
-
Toxicity: The compound is harmful if swallowed or absorbed through the skin.[2][7] Inhalation of vapors may also cause toxic effects and irritate the nose and throat.[3][6] While specific toxicological properties of many derivatives are not thoroughly investigated, they should be handled with the same level of caution as the parent compound.[2]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has not classified furfurylamine as a carcinogen.[2] However, furan itself is classified as a "possible human carcinogen (Group 2B)," and some aromatic amines are known carcinogens.[5][9] Therefore, minimizing exposure is critical.
2.2. Physical & Chemical Hazards
-
Flammability: Furfurylamine is a flammable liquid with a flash point that allows it to be ignited under most ambient conditions.[4][7] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[6][8]
-
Reactivity: As a base, it reacts violently with acids and strong oxidizing agents.[4][10] It is also incompatible with acid chlorides and acid anhydrides.[8] The furan ring can undergo degradation in the presence of heat, light, and acids.[5]
-
Stability: The compound is air-sensitive and may turn from colorless to brown or straw-colored upon standing, indicating degradation.[3][5]
Table 1: Key Hazard & Safety Information for Furfurylamine
| Property | Value / Classification | Source |
| GHS Pictograms | 🔥, corrosive, skull and crossbones | [2][7] |
| Signal Word | Danger | [2] |
| Hazard Statements | H226, H302, H312, H314 | [2][7] |
| CAS Number | 617-89-0 | [3] |
| Appearance | Colorless to light straw-colored liquid | [3][6] |
| Flash Point | 32 °C (90 °F) | [8] |
| Boiling Point | 145-146 °C | |
| Melting Point | -70 °C | [7] |
| Incompatibilities | Strong acids, oxidizing agents, acid chlorides, CO2 | [8][10] |
Pre-Handling Preparations: Engineering a Safe Workspace
Before the container is even opened, the workspace must be prepared to control and contain the hazards.
3.1. Engineering Controls All manipulations of furfurylamine derivatives must be performed inside a certified chemical fume hood to prevent inhalation of volatile and potentially toxic vapors.[11][12] The fume hood provides the primary barrier of protection. Ensure all equipment used for handling is grounded to prevent static discharge, which can serve as an ignition source.[7]
3.2. Personal Protective Equipment (PPE) A comprehensive PPE ensemble is mandatory. The choice of PPE is not arbitrary; it is selected to resist the specific chemical hazards of furfurylamine.
-
Hand Protection: Wear nitrile or neoprene gloves. No single glove material is impervious to all chemicals, so check the manufacturer's compatibility chart and double-gloving is recommended for extended operations.
-
Eye Protection: Chemical safety goggles are required at all times. When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[13]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing covers all exposed skin. For larger quantities, a chemical-resistant apron is advisable.[13]
-
Respiratory Protection: A respirator may be necessary if engineering controls are insufficient or during a large spill response.[13] Use requires prior medical clearance, training, and fit-testing.
3.3. Emergency Equipment Ensure that a safety shower and eyewash station are unobstructed and have been recently tested. A spill kit rated for flammable and corrosive liquids must be readily accessible. The kit should contain non-combustible absorbent material like sand or vermiculite.[4]
Step-by-Step Handling Protocols
Adherence to a systematic workflow minimizes exposure and reduces the risk of accidents. The following protocol outlines the essential steps for safely handling furfurylamine derivatives.
Workflow Diagram: General Handling Protocol
Caption: Workflow for handling furfurylamine derivatives.
Protocol 1: Aliquoting and Weighing
-
Preparation: Before retrieving the chemical, verify the fume hood is operational, don all required PPE, and prepare a designated, labeled waste container.
-
Equilibration: Remove the container from storage. If it was refrigerated, allow it to warm to ambient temperature inside the fume hood before opening to prevent condensation of atmospheric moisture, which can degrade the amine.[14]
-
Inert Atmosphere (Optional but Recommended): For derivatives sensitive to oxidation, consider purging the headspace of the container with an inert gas like argon or nitrogen before and after dispensing.
-
Dispensing: Use only non-sparking tools. Transfer the required amount using a clean glass pipette or a syringe. Avoid using metal spatulas which could scratch glass and are reactive. For solids, use PTFE or glass spatulas.
-
Weighing: If weighing is required, do so in a tared, sealed container within the fume hood or a ventilated balance enclosure. Never weigh an open container on the benchtop.
-
Sealing: Immediately after dispensing, securely recap the primary container. Parafilm or PTFE tape can be used to provide an extra seal for long-term storage.
-
Cleanup: Decontaminate any surfaces that may have come into contact with the chemical. Dispose of contaminated pipette tips, wipes, and PPE in the designated hazardous waste container.
Storage Protocols: Preserving Integrity and Ensuring Safety
The chemical stability of furfurylamine derivatives is directly linked to their storage conditions. Improper storage can lead to degradation, loss of potency, and the creation of unforeseen hazards.
5.1. Core Principles
-
Cool & Dry: Store in a cool, dry, and well-ventilated area.[10][13] Recommended storage temperature is typically below 30°C (86°F) to minimize volatility and maintain stability.[14]
-
Away from Light: Protect from direct sunlight, as furan compounds can be light-sensitive.[5][7] Amber glass bottles are preferred.
-
Inert Atmosphere: For long-term storage, displacement of air with an inert gas (nitrogen or argon) is highly recommended to prevent air-sensitivity related degradation.[8]
-
Tight Seals: Containers must be kept tightly closed to prevent the ingress of moisture and oxygen and the escape of flammable vapors.[10][14]
Table 2: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Location | Dedicated, ventilated flammable liquids cabinet | Segregates from incompatible materials and contains vapors.[8] |
| Temperature | Cool, stable (e.g., 2-8°C or RT <30°C) | Reduces vapor pressure and slows degradation pathways.[14][15] |
| Atmosphere | Inert gas (Nitrogen/Argon) headspace | Prevents oxidation and degradation from atmospheric oxygen and moisture.[8] |
| Container | Tightly sealed amber glass or compatible plastic (HDPE) | Protects from light; prevents vapor escape and contamination.[14] |
| Incompatibles | Segregate from acids, oxidizers, and heat sources | Prevents violent exothermic reactions and fire hazards.[4][13] |
5.2. Material Compatibility Choosing the correct container material is crucial. Glass and high-density polyethylene (HDPE) are generally compatible.[14] Avoid using containers made of materials that can be attacked by amines or that may leach impurities. Always consult a chemical compatibility chart for specific derivatives.
Spill Management and Waste Disposal
Accidents happen. A well-rehearsed emergency plan is the best defense against a small spill becoming a major incident.
6.1. Spill Response
Diagram: Spill Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Ensure the fume hood is operational.
-
Wearing appropriate PPE, cover the spill with a non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent pad.[4] Do not use combustible materials like paper towels.
-
Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste.[4]
-
Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
-
Large Spills (>100 mL):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institution's Environmental Health & Safety (EHS) department.
-
If there is a fire hazard, eliminate all ignition sources if it is safe to do so, and be prepared to pull the nearest fire alarm.[4]
-
Prevent entry into the affected area.
-
6.2. Waste Disposal Chemical waste disposal is strictly regulated. Never dispose of furfurylamine derivatives down the drain or in regular trash.[2][16]
-
Segregation: Collect all waste containing furfurylamine derivatives (including rinsate, contaminated solids, and used PPE) in a dedicated, clearly labeled, and sealed hazardous waste container.[16]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name(s), and the associated hazards (e.g., "Flammable," "Corrosive," "Toxic").
-
Collection: Follow your institution's procedures for hazardous waste pickup. Do not accumulate large quantities of waste in the laboratory.
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[16] Only then can the container be disposed of according to institutional policy.
Conclusion
Furfurylamine and its derivatives are powerful tools in chemical synthesis, but their utility is matched by their potential hazards. By internalizing the principles of risk assessment, utilizing appropriate engineering and personal protective controls, and adhering to systematic handling, storage, and disposal protocols, researchers can mitigate these risks effectively. The causality-driven approach of this guide is intended to foster a deep-seated culture of safety, ensuring that scientific advancement and personal well-being go hand-in-hand.
References
-
FURFURYLAMINE CAS No 617-89-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
-
FURFURYLAMINE. CAMEO Chemicals, NOAA.
-
FURFURYLAMINE FOR SYNTHESIS MSDS. Loba Chemie.
-
Furfurylamine C5H7NO. PubChem, National Institutes of Health.
-
Furfurylamine | 617-89-0. Tokyo Chemical Industry Co., Ltd.
-
HAZARD SUMMARY: FURFURYLAMINE. New Jersey Department of Health.
-
What are the Health and Safety Guidelines for Using Amines? Amtrade.
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.
-
Material Safety Data Sheet (MSDS) - Furfurylamine. Chemical Bull.
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SAFETY DATA SHEET - Furfurylamine. Fisher Scientific.
-
Furan C4H4O. PubChem, National Institutes of Health.
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines (Supporting Information). ACS Publications.
-
Aromatic Amines Hazcard Overview. Scribd.
-
Furfuryl Alcohol Safety Data Sheet. ChemPoint.
-
Safety Data Sheet - Furfurylamine. Merck Millipore.
-
Furfurylamine. Wikipedia.
-
Standard Operating Procedures. UCLA Environment, Health & Safety.
-
Furan in Thermally Processed Foods - A Review. PMC, National Institutes of Health.
-
The Proper Storage and Handling of Volatile Analytical Standards. AccuStandard.
-
Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
-
Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Gassnova.
-
Working with Chemicals. Prudent Practices in the Laboratory, NCBI Bookshelf.
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, Safety Department.
-
Factors Affecting Thermally Induced Furan Formation. ResearchGate.
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
-
Automated Method for the Sensitive Analysis of Volatile Amines in Seawater. ACS ES&T Water.
-
The effect of furan molecular units on the glass transition and thermal degradation temperatures of polyamides. ResearchGate.
-
THE IMPACT OF TEMPERATURE ON FURAN RESIN AND BINDER STRUCTURE. Scribd.
-
Chemical Compatibility Database. Cole-Parmer.
-
Furfurylamine 99% 617-89-0. Sigma-Aldrich.
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Application Note: Solubility Profiling of 5-methyl-N-(alpha-methylphenethyl)furfurylamine
[1][2][3]
Executive Summary & Compound Analysis
5-methyl-N-(alpha-methylphenethyl)furfurylamine is a structural analog of Furfenorex (furfurylmethylamphetamine).[1][2][3] Chemically, it consists of a lipophilic amphetamine backbone linked via a secondary amine to a 5-methyl-substituted furan ring.[1][2][3]
Understanding the solubility profile of this compound is critical for:
-
Bioassay Screening: Ensuring complete dissolution in cellular media (avoiding "crash-out").[1][2][3]
-
Formulation Development: Selecting appropriate vehicles for in vivo administration.[3]
-
Analytical Standards: Creating stable stock solutions for HPLC/GC calibration.
Physicochemical Prediction (SAR Analysis)
Based on Structure-Activity Relationships (SAR) of structurally similar congeners (Furfenorex, Methamphetamine), the predicted properties are:
| Property | Predicted Value | Implication for Solubility |
| pKa (Base) | ~9.2 – 9.8 | Highly soluble in acidic aqueous media (pH < 4); insoluble in basic media.[1][2][3] |
| LogP (Lipophilicity) | ~3.8 – 4.2 | High affinity for non-polar solvents; poor water solubility at neutral pH.[3] |
| State (Free Base) | Oily Liquid / Low MP Solid | Miscible with alcohols, ethers, and chlorinated solvents. |
| State (Salt, e.g., HCl) | Crystalline Solid | Soluble in water, ethanol, and DMSO. |
Solvent Selection Guide
The following table categorizes solvents based on their suitability for this specific molecule. Data is derived from the solubility behavior of homologous N-substituted phenethylamines.[1][2][3]
Solubility Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Polar Aprotic | DMSO | Excellent (>50 mg/mL) | Preferred for Stock Solutions. Universal solvent for bioassays.[1][2][3] |
| Polar Aprotic | DMF | Excellent | Alternative to DMSO; higher toxicity.[2][3] |
| Polar Protic | Methanol / Ethanol | Good (>20 mg/mL) | Suitable for HPLC stock preparation and intermediate dilutions.[3] |
| Chlorinated | Dichloromethane (DCM) | Excellent | Ideal for liquid-liquid extraction (LLE) from aqueous matrices.[1][2][3] |
| Non-Polar | Hexane / Heptane | Moderate to Good | Useful for defatting or specific extraction; less ideal for storage.[2][3] |
| Aqueous (Acidic) | 0.1M HCl (pH 1-2) | Good (>10 mg/mL) | Forms the water-soluble hydrochloride salt in situ.[1][2][3] |
| Aqueous (Neutral) | PBS (pH 7.4) | Poor (<0.1 mg/mL) | Risk of precipitation. Requires co-solvent (e.g., 1% DMSO) or cyclodextrins. |
Protocol A: Kinetic Solubility Screening (High Throughput)
Use this protocol for rapid estimation during early-stage screening.[1][2][3][4]
Principle
A concentrated DMSO stock solution is spiked into an aqueous buffer.[3] The point at which precipitation occurs (turbidity) defines the kinetic solubility limit.[3]
Materials
-
Stock Solution: 10 mM of test compound in DMSO.
-
Detection: Nephelometer or UV-Vis Plate Reader (620 nm).[1][2][3]
Workflow Diagram (DOT)
Caption: Kinetic solubility workflow utilizing DMSO stock spiking and turbidity detection.
Step-by-Step Procedure
-
Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Spiking: In a 96-well clear bottom plate, add 196 µL of PBS (pH 7.4).
-
Titration: Add aliquots of DMSO stock (e.g., 0.5 µL, 1.0 µL, 2.0 µL) to reach final concentrations ranging from 1 µM to 500 µM. Keep final DMSO concentration <2%.[3]
-
Equilibration: Seal plate and shake at 500 rpm for 2 hours at room temperature (25°C).
-
Read: Measure absorbance at 620 nm (turbidity).
-
Interpretation: The concentration immediately preceding a significant spike in absorbance is the Kinetic Solubility Limit .[3]
Protocol B: Thermodynamic Solubility (Gold Standard)
Use this protocol for precise formulation data and regulatory documentation.
Principle
Excess solid material is equilibrated with the solvent until saturation is reached.[3] The supernatant is analyzed via HPLC to determine the exact concentration.[3]
Materials
-
Test Compound: Solid powder (free base or salt).[3]
-
Solvents: Water, pH 1.2 (SGF), pH 7.4 (PBS).
-
Equipment: Orbital shaker, Centrifuge (15,000 x g), HPLC-UV.
Workflow Diagram (DOT)
Caption: Thermodynamic solubility determination via the Shake-Flask method.
Step-by-Step Procedure
-
Saturation: Weigh ~2-5 mg of the compound into a 2 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).
-
Incubation: Shake the vial on an orbital shaker (or rotator) for 24 to 48 hours at 25°C. Ensure undissolved solid remains visible; if all dissolves, add more solid.
-
Separation:
-
Option A (Filtration): Filter using a PVDF 0.22 µm syringe filter (saturated with sample first to prevent adsorption).[3]
-
Option B (Centrifugation): Centrifuge at 15,000 rpm for 10 minutes.
-
-
Dilution: Dilute the supernatant with Mobile Phase (see Section 5) to fit within the HPLC calibration range.
-
Quantification: Inject into HPLC and calculate concentration against a standard curve prepared in Methanol.
Analytical Method (HPLC-UV)
Standardized method for quantification of lipophilic amines.[1][2][3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.0).[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 210 nm (Amine/Amide backbone) and 254 nm (Phenyl/Furan rings).[3]
-
Gradient:
Note on Stability: Furan rings can be sensitive to oxidation and acidic degradation over long periods.[3] Analyze samples immediately after preparation or store at 4°C in amber vials.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[6] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3] Link
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[1][2][3] Link
-
FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Link
-
PubChem Compound Summary. (2023). Furfenorex (Structural Analog Data).[3] National Center for Biotechnology Information.[3] Link[1][3]
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Application Notes & Protocols: In Vitro Pharmacological Profiling of 5-methyl-N-(alpha-methylphenethyl)furfurylamine
Abstract
These application notes provide a comprehensive suite of in vitro protocols for the pharmacological characterization of 5-methyl-N-(alpha-methylphenethyl)furfurylamine. The structural features of this molecule, particularly the α-methylphenethyl moiety, suggest a potential interaction with monoamine transporters, which are critical in regulating neurotransmitter levels in the central nervous system. The following guide is designed for researchers in pharmacology, neuroscience, and drug development, offering a robust framework for assessing the compound's binding affinity, reuptake inhibition, and substrate-releaser properties at human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The protocols emphasize experimental rigor, data integrity, and provide the scientific rationale behind key methodological choices to ensure reliable and reproducible results.
Introduction: Rationale and Scientific Background
The compound 5-methyl-N-(alpha-methylphenethyl)furfurylamine is a novel chemical entity. Its core structure contains an α-methylphenethylamine scaffold, which is a hallmark of compounds known to interact with monoamine transporters. This class of transporters, including DAT, NET, and SERT, is responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling. Drugs that modulate these transporters have significant therapeutic applications in treating depression, ADHD, and other neuropsychiatric disorders.
Given its structural similarity to known monoaminergic agents, a primary pharmacological investigation should focus on its profile at these three key transporters. The critical questions to address are:
-
Does it bind to DAT, NET, and/or SERT?
-
Does it inhibit the reuptake of their respective neurotransmitters?
-
Does it act as a substrate, inducing neurotransmitter release (a mechanism known as reverse transport)?
The following protocols are designed to systematically answer these questions, providing a comprehensive initial pharmacological profile of the compound.
General Materials and Reagents
-
Cell Lines: HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT.
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, geneticin (G418) or other selection antibiotic.
-
Buffers: Phosphate-buffered saline (PBS), Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Radioligands:
-
For DAT Binding: [³H]WIN 35,428
-
For NET Binding: [³H]Nisoxetine
-
For SERT Binding: [³H]Citalopram
-
For Uptake/Release: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin
-
-
Non-specific Binding Definers:
-
DAT: Nomifensine (10 µM)
-
NET: Desipramine (10 µM)
-
SERT: Fluoxetine (10 µM)
-
-
Scintillation Cocktail
-
Microplates: 96-well cell culture plates, 96-well filter plates (e.g., GF/B or GF/C for binding assays).
-
Instrumentation: Microplate scintillation counter (e.g., MicroBeta or TopCount), cell harvester, liquid handling systems.
Experimental Workflow Overview
The characterization of 5-methyl-N-(alpha-methylphenethyl)furfurylamine involves a tiered approach, starting with binding affinity and progressing to functional assays. This workflow ensures a logical and resource-efficient investigation.
Caption: Tiered approach for in vitro characterization.
Detailed Protocols
Protocol: Radioligand Binding Affinity Assays
Objective: To determine the binding affinity (Ki) of 5-methyl-N-(alpha-methylphenethyl)furfurylamine for hDAT, hNET, and hSERT.
Principle: This is a competitive binding assay where the test compound competes with a known radioligand for binding to the transporter expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of the test compound.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the transporter of interest to ~90% confluency.
-
Harvest cells, wash with ice-cold PBS, and centrifuge.
-
Lyse the cells in hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup (96-well format):
-
Prepare serial dilutions of 5-methyl-N-(alpha-methylphenethyl)furfurylamine (e.g., from 1 nM to 100 µM).
-
In each well of a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or non-specific binding definer (e.g., 10 µM Nomifensine for DAT).
-
50 µL of the test compound dilution or vehicle.
-
50 µL of radioligand at a concentration near its Kd (e.g., [³H]WIN 35,428 for DAT).
-
100 µL of cell membrane preparation (containing 10-20 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at room temperature (or other optimized temperature) for 60-120 minutes to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (counts in the presence of a high concentration of a known inhibitor) from total binding (counts in the absence of competitor).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | hDAT | hNET | hSERT |
| Radioligand | [³H]WIN 35,428 | [³H]Nisoxetine | [³H]Citalopram |
| Non-specific Definer | 10 µM Nomifensine | 10 µM Desipramine | 10 µM Fluoxetine |
| Membrane Protein/well | 10-20 µg | 10-20 µg | 10-20 µg |
| Incubation Time | 90 min | 120 min | 60 min |
| Incubation Temp | 25°C | 4°C | 25°C |
Table 1: Recommended conditions for binding assays.
Protocol: Neurotransmitter Uptake Inhibition Assays
Objective: To determine the functional potency (IC50) of 5-methyl-N-(alpha-methylphenethyl)furfurylamine in blocking the uptake of neurotransmitters by hDAT, hNET, and hSERT.
Principle: This assay measures the ability of the test compound to inhibit the transport of a radiolabeled neurotransmitter into cells stably expressing the target transporter.
Methodology:
-
Cell Plating:
-
Plate HEK293 cells expressing the transporter of interest into a 96-well cell culture plate and grow to a confluent monolayer.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound.
-
Wash the cell monolayer with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at room temperature.
-
Initiate the uptake by adding the radiolabeled neurotransmitter (e.g., [³H]Dopamine for hDAT) at a concentration near its Km.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
-
Detection:
-
Lyse the cells with a lysis buffer.
-
Transfer the lysate to a scintillation vial or a 96-well plate suitable for scintillation counting.
-
Add scintillation cocktail and measure the radioactivity.
-
Data Analysis:
-
Define non-specific uptake as the radioactivity measured in the presence of a high concentration of a known uptake inhibitor (e.g., 10 µM Nomifensine for DAT).
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol: Neurotransmitter Release Assays
Objective: To determine if 5-methyl-N-(alpha-methylphenethyl)furfurylamine acts as a substrate (releaser) at hDAT, hNET, and/or hSERT.
Principle: This assay measures the ability of the test compound to induce the release of a pre-loaded radiolabeled neurotransmitter from cells, which is a hallmark of transporter substrates like amphetamine.
Caption: Workflow for the neurotransmitter release assay.
Methodology:
-
Cell Plating and Pre-loading:
-
Plate HEK293 cells expressing the transporter of interest in a 96-well plate.
-
Once confluent, pre-load the cells by incubating them with a radiolabeled neurotransmitter (e.g., [³H]Dopamine) for 30-60 minutes at 37°C.
-
-
Wash Step:
-
Carefully wash the cells multiple times with assay buffer to remove all extracellular radiolabel, leaving only the intracellular pool.
-
-
Initiation of Release:
-
Add serial dilutions of the test compound or a known releaser (positive control, e.g., amphetamine) to the cells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Sample Collection and Detection:
-
Carefully collect the supernatant (extracellular medium) from each well. This contains the released radiolabel.
-
Lyse the cells remaining in the plate to determine the amount of radiolabel that was not released.
-
Measure the radioactivity in both the supernatant and the cell lysate via scintillation counting.
-
Data Analysis:
-
Calculate the percentage of release for each concentration using the formula: % Release = [CPM_supernatant / (CPM_supernatant + CPM_lysate)] * 100
-
Plot the percentage of release against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal release) and Emax (maximum release effect).
-
Compare the Emax of the test compound to that of a known releaser to classify it as a full or partial substrate.
**5.0 Interpretat
Application Notes and Protocols for the N-Alkylation of Furfurylamines: A Guide to Reagent Compatibility and Method Selection
Introduction: The Significance of N-Alkylated Furfurylamines
N-substituted furfurylamines are a pivotal class of compounds, serving as versatile intermediates and key structural motifs in pharmaceuticals, agrochemicals, and material science.[1] Derived from biomass-based platform molecules like furfural, these compounds represent a sustainable approach to the synthesis of high-value chemicals.[2] Their applications are diverse, ranging from active pharmaceutical ingredients to components in the formation of synthetic resins. The strategic introduction of alkyl groups onto the nitrogen atom of furfurylamine significantly modulates the molecule's physicochemical properties, biological activity, and reactivity, making the N-alkylation process a critical transformation for researchers in organic synthesis and drug development.
This comprehensive guide provides an in-depth analysis of reagent compatibility for the N-alkylation of furfurylamines. We will explore the mechanistic underpinnings of various synthetic strategies, from direct alkylation to reductive amination and named reactions, offering field-proven insights and detailed, step-by-step protocols. This document is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors, ensuring efficiency, selectivity, and success in the preparation of N-alkylated furfurylamines.
Mechanistic Considerations: Navigating the Reactivity of Furfurylamine
The N-alkylation of furfurylamine is governed by the nucleophilicity of the primary amine and the electrophilicity of the alkylating agent. However, the presence of the furan ring introduces unique chemical characteristics that must be considered when selecting reagents and reaction conditions.
The furan moiety is an electron-rich aromatic system susceptible to acidic conditions, which can lead to polymerization or ring-opening side reactions.[3][4] Therefore, strongly acidic conditions should generally be avoided unless the reaction is specifically designed to tolerate them, such as in certain catalytic reductive amination processes. Under basic or neutral conditions, typically employed in direct alkylation with alkyl halides, the primary concern shifts to controlling the extent of alkylation. Primary amines, upon monoalkylation, are converted to secondary amines which are often more nucleophilic than their primary counterparts. This can lead to a cascade of reactions resulting in the formation of tertiary amines and even quaternary ammonium salts, a common challenge in amine alkylation.[5]
The choice of synthetic strategy will therefore depend on the desired degree of alkylation, the nature of the alkyl group to be introduced, and the overall chemical tolerance of the starting materials and products.
Synthetic Strategies for N-Alkylation of Furfurylamines
Several robust methods are available for the N-alkylation of furfurylamines, each with its own set of compatible reagents and procedural nuances. The selection of the optimal method is contingent upon the specific synthetic target and available resources.
Direct N-Alkylation with Alkyl Halides
Direct alkylation is a classical and straightforward approach for forming C-N bonds, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. This method involves the reaction of furfurylamine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.
Reagent Compatibility:
-
Alkylating Agents: Alkyl bromides and iodides are generally more reactive than alkyl chlorides.[6] Primary alkyl halides are ideal substrates. Secondary halides can also be used, but may require more forcing conditions and can lead to competing elimination reactions.[5] Tertiary halides are generally not suitable due to their propensity for elimination. Activated halides like benzyl bromide are highly effective.
-
Bases: The choice of base is critical for success. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly employed.[7][8] Cesium carbonate is often more effective due to its higher solubility in organic solvents.[9] For less reactive systems, stronger bases like sodium hydride (NaH) can be used, though caution is warranted due to its reactivity. Sterically hindered, non-nucleophilic organic bases like Hünig's base (N,N-diisopropylethylamine) can also be effective in preventing side reactions.[4]
-
Solvents: Polar aprotic solvents are generally preferred for SN2 reactions. Acetonitrile (MeCN), dimethylformamide (DMF), and acetone are common choices.[5] The choice of solvent can also influence the solubility of the base and the reaction rate.
Challenges and Solutions:
The primary challenge in the direct alkylation of primary amines is overalkylation. To favor mono-alkylation, several strategies can be employed:
-
Use of a large excess of the primary amine: This ensures that the alkyl halide is more likely to react with the starting amine rather than the mono-alkylated product.
-
Slow addition of the alkylating agent: This maintains a low concentration of the alkyl halide, disfavoring further reaction with the product.
-
Competitive deprotonation/protonation strategy: By using the amine hydrobromide salt and a stoichiometric amount of a non-nucleophilic base, the primary amine can be selectively deprotonated for reaction, while the more basic secondary amine product remains protonated and unreactive.[5]
This protocol describes the synthesis of N-benzylfurfurylamine from furfurylamine and benzyl bromide using potassium carbonate as the base.
Materials and Reagents:
-
Furfurylamine
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add furfurylamine (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Slowly add benzyl bromide (1.05 equivalents) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of furfurylamine), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylfurfurylamine.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Reductive Amination
Reductive amination is a highly versatile and widely used method for the synthesis of amines. For the preparation of N-alkylated furfurylamines, this can be approached in two ways:
-
One-pot reaction of furfural with a primary amine and a reducing agent.
-
Stepwise reaction involving the pre-formation of an imine from furfural and a primary amine, followed by reduction.
This method is particularly advantageous as it avoids the issue of overalkylation often seen in direct alkylation with alkyl halides. The reaction proceeds through the formation of an imine (Schiff base) intermediate, which is then reduced to the corresponding amine.
Reagent Compatibility:
-
Carbonyl Source: Furfural is the primary starting material for generating the furfuryl amine backbone.
-
Amine Source: A wide range of primary amines can be used to introduce the desired N-alkyl group.
-
Reducing Agents:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent. It is often used in a stepwise manner, where the imine is formed first, as NaBH₄ can also reduce aldehydes.[11][12] The reaction can be performed in the presence of silica gel, which can act as a catalyst.[13]
-
Sodium Cyanoborohydride (NaCNBH₃): Another selective reducing agent that is stable in mildly acidic conditions, allowing for in-situ imine formation and reduction.[11] However, it is highly toxic.
-
Catalytic Hydrogenation: Using molecular hydrogen (H₂) in the presence of a metal catalyst (e.g., Raney Ni, Rh/Al₂O₃, Pd/C) is a clean and efficient method, particularly for large-scale synthesis.[2]
-
Challenges and Solutions:
A potential side reaction in the catalytic hydrogenation of furan derivatives is the reduction of the furan ring to a tetrahydrofuran ring. Careful selection of the catalyst and reaction conditions (temperature, pressure) is crucial to maintain the furan core's integrity.[14]
This protocol details a two-step, one-pot procedure for the synthesis of N-phenylfurfurylamine (N-(furan-2-ylmethyl)aniline).
Materials and Reagents:
-
Furfural
-
Aniline
-
Tetrahydrofuran (THF)
-
Sodium Borohydride (NaBH₄)
-
Silica Gel
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water
Procedure:
-
In a round-bottom flask, add furfural (1.0 equivalent) to a solution of aniline (1.0 equivalent) in THF (approximately 0.4 M).[13]
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the imine intermediate.
-
To the resulting mixture, add sodium borohydride (1.25 equivalents) and silica gel (as a catalyst, e.g., 100 mg per mmol of aldehyde).[13]
-
Stir the mixture at room temperature and monitor the reaction by TLC until the imine is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexanes) to obtain pure N-phenylfurfurylamine.
Named Reactions for N-Alkylation
The Eschweiler-Clarke reaction is a specific and highly effective method for the N-methylation of primary and secondary amines. It utilizes formaldehyde as the carbon source and formic acid as the reducing agent. A key advantage of this reaction is that it cleanly produces the tertiary amine without the formation of quaternary ammonium salts.[15][16] For furfurylamine, this reaction would yield N,N-dimethylfurfurylamine.
Mechanism Overview:
The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid, releasing carbon dioxide.[17] For a primary amine, this process occurs twice to yield the tertiary amine.[15]
This protocol provides a general procedure for the Eschweiler-Clarke reaction, which can be adapted for furfurylamine.
Materials and Reagents:
-
Furfurylamine
-
Formic Acid (88-98%)
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric Acid (1M)
-
Sodium Hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add furfurylamine (1.0 equivalent).
-
Carefully add formic acid (2.0-3.0 equivalents) followed by an aqueous solution of formaldehyde (2.0-3.0 equivalents).[17]
-
Heat the reaction mixture to 80-100 °C for several hours (e.g., 12-18 hours), monitoring the reaction by TLC.[16][17]
-
Cool the reaction mixture to room temperature and add water and 1M HCl.
-
Extract the aqueous phase with DCM to remove any non-basic impurities.
-
Basify the aqueous phase to pH > 11 with a sodium hydroxide solution.
-
Extract the basic aqueous phase with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to afford N,N-dimethylfurfurylamine.
The Leuckart-Wallach reaction is a reductive amination process that uses formic acid or its derivatives, such as ammonium formate or formamide, as both the nitrogen source (if starting from a ketone/aldehyde) and the reducing agent.[18] When reacting an aldehyde like furfural with a primary amine in the presence of formic acid, it provides a pathway to N-substituted furfurylamines. The reaction typically requires high temperatures.[19]
Data Presentation and Comparison
To facilitate the selection of an appropriate N-alkylation method, the following table summarizes the key features of each strategy.
| Method | Alkylating Agent | Reagent Compatibility | Key Advantages | Key Disadvantages |
| Direct Alkylation | Alkyl Halides (R-X) | Bases: K₂CO₃, Cs₂CO₃, NaH, DIPEA. Solvents: MeCN, DMF, Acetone. | Straightforward procedure, wide range of alkyl halides available. | Prone to overalkylation, may require careful control of stoichiometry and addition rates. |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Reducing Agents: NaBH₄, NaCNBH₃, H₂/Catalyst. Amines: Wide variety of primary amines. | High selectivity for mono-alkylation, versatile for a wide range of substituents. | Potential for furan ring reduction with catalytic hydrogenation, toxicity of some reducing agents (NaCNBH₃). |
| Eschweiler-Clarke | Formaldehyde | Reagents: Formic acid. | Specific for methylation, avoids quaternary salt formation, high yields. | Limited to N-methylation. |
| Leuckart-Wallach | Aldehydes/Ketones + Formic Acid/Derivatives | Reagents: HCOOH, HCOONH₄, HCONH₂. | One-pot reductive amination. | Often requires high temperatures, may produce formylated byproducts.[20] |
Experimental Workflows and Mechanistic Diagrams
To provide a clearer understanding of the processes described, the following diagrams illustrate the experimental workflows and reaction mechanisms.
Workflow for Direct N-Alkylation
Caption: Step-by-step workflow for direct N-alkylation.
Mechanism of Reductive Amination
Caption: General mechanism of reductive amination.
Conclusion and Future Outlook
The N-alkylation of furfurylamines is a cornerstone of modern organic synthesis, providing access to a vast array of valuable molecules from renewable feedstocks. The choice of synthetic methodology—be it direct alkylation, reductive amination, or a classic named reaction—must be guided by a thorough understanding of reagent compatibility, potential side reactions, and the specific goals of the synthesis.
Direct alkylation offers a straightforward route but requires careful management to prevent overalkylation. Reductive amination provides excellent control over the degree of substitution and is highly versatile. The Eschweiler-Clarke and Leuckart-Wallach reactions offer specialized solutions for N-methylation and reductive amination with formic acid derivatives, respectively.
As the demand for sustainable chemical processes grows, the development of more efficient and greener catalytic systems for the N-alkylation of biomass-derived amines will continue to be a vibrant area of research. Future innovations will likely focus on catalysts that operate under milder conditions, utilize more benign reagents, and offer even greater selectivity, further enhancing the utility of furfurylamines as key building blocks for a sustainable chemical future.
References
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Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved February 13, 2026, from [Link]
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Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com. Retrieved February 13, 2026, from [Link]
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Eschweiler–Clarke reaction. (2023, December 28). In Wikipedia. Retrieved February 13, 2026, from [Link]
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Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? (2015, May 20). ResearchGate. Retrieved February 13, 2026, from [Link]
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Role of Reactant Alkylation Grade in the Selectivity and Stability of Furan–Alkene Diels–Alder Reactions. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
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Reductive Amination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved February 13, 2026, from [Link]
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Furan: Alkylation, Synthesis & Properties. (2023, October 21). StudySmarter. Retrieved February 13, 2026, from [Link]
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Alkylation of Amines, Part 1: with Alkyl Halides. (2020, November 2). [Video]. YouTube. [Link]
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What are the best conditions for the reaction of primary amine with ethylbromo acetate? (2018, February 19). ResearchGate. Retrieved February 13, 2026, from [Link]
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Leuckart reaction. (2023, October 28). In Wikipedia. Retrieved February 13, 2026, from [Link]
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Reagents and conditions: (a) ethyl bromoacetate, dry K2CO3, dry DMF, 8 h, at reflux... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
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Optimization of n-BuLi alkylation of furan. (2021, April 19). Reddit. Retrieved February 13, 2026, from [Link]
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Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2022, May 17). MDPI. Retrieved February 13, 2026, from [Link]
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SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. (2015, April 20). ResearchGate. Retrieved February 13, 2026, from [Link]
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Application Notes & Protocols for the Crystallization of 5-methyl-N-(alpha-methylphenethyl)furfurylamine
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the crystallization of 5-methyl-N-(alpha-methylphenethyl)furfurylamine, a compound of significant interest to researchers in medicinal chemistry and drug development. The protocols herein are designed to guide scientists in achieving high purity and controlling the solid-state form of the target molecule. We move beyond simple procedural lists to explain the underlying principles of crystallization, solvent selection, and polymorphism control as they apply to substituted furfurylamine derivatives. Methodologies for cooling crystallization, anti-solvent addition, and slow evaporation are detailed, alongside troubleshooting advice for common challenges such as oiling out and nucleation failure. The ultimate goal is to equip researchers with the foundational knowledge and practical protocols necessary to develop a robust and reproducible crystallization process.
Introduction: The Critical Role of Crystallization
5-methyl-N-(alpha-methylphenethyl)furfurylamine is a chiral secondary amine whose therapeutic potential is intrinsically linked to its purity and solid-state properties. Crystallization is the primary and most effective method for purification in the pharmaceutical industry, capable of removing impurities and isolating the desired chemical entity in a solid, stable, and handleable form.
For active pharmaceutical ingredients (APIs), the crystalline form is not merely a matter of convenience; it is a critical quality attribute. Different crystalline arrangements of the same molecule, known as polymorphs, can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2][3][4] An uncontrolled polymorphic outcome during manufacturing can lead to batch-to-batch variability and potentially compromise the safety and efficacy of the final drug product.[4][5] Therefore, developing a controlled crystallization process is paramount.
This guide provides validated starting points for the crystallization of 5-methyl-N-(alpha-methylphenethyl)furfurylamine, focusing on the causal relationships between experimental parameters and crystallization outcomes.
Foundational Principles for Amine Crystallization
Solvent Selection: The "Like Dissolves Like" Paradigm
The ideal solvent for crystallization must satisfy a key requirement: the compound of interest should be highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[6][7] This temperature-dependent solubility gradient is the driving force for crystallization upon cooling.
The principle of "like dissolves like" is a reliable starting point.[6] 5-methyl-N-(alpha-methylphenethyl)furfurylamine possesses both polar (amine, furan oxygen) and non-polar (phenyl ring, alkyl groups) moieties, suggesting that solvents of intermediate polarity may be most effective.
-
Polar Protic Solvents (e.g., Ethanol, Isopropanol): These can engage in hydrogen bonding with the amine, often leading to good solubility, especially when heated.[8][9] They are excellent candidates for cooling crystallization.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These are versatile solvents that can dissolve a wide range of organic compounds and are often used in crystallization.[7][8] Their lower boiling points facilitate easier removal during drying.[9]
-
Non-Polar Solvents (e.g., Toluene, Heptane): The target compound is unlikely to be highly soluble in these solvents, making them ideal candidates for use as "anti-solvents."
-
Mixed Solvent Systems: When no single solvent provides the ideal solubility profile, a binary mixture is often employed. This typically involves dissolving the compound in a "good" solvent (where it is highly soluble) and then adding a "poor" or "anti-solvent" (where it is insoluble) to induce crystallization.[6] An ethanol/water mixture is a classic example for moderately polar compounds.[6]
The Challenge of Polymorphism
Polymorphism is the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice.[2] These forms can be enantiotropic (reversibly interconvertible with temperature) or monotropic (one form is always more stable).[1] The formation of a specific polymorph is kinetically and thermodynamically influenced by factors such as:
-
Solvent choice
-
Cooling rate
-
Supersaturation level
-
Presence of impurities
It is crucial to screen for polymorphs early in development and identify the most stable form to ensure product consistency.
Recommended Crystallization Protocols
The following protocols are designed as robust starting points. Researchers must perform empirical optimization to tailor the conditions for 5-methyl-N-(alpha-methylphenethyl)furfurylamine.
Protocol 1: Controlled Cooling Crystallization
This method is the most common and is predicated on the reduced solubility of the compound at lower temperatures.
Methodology:
-
Solvent Screening: Perform small-scale solubility tests with the solvents listed in Table 1 to identify a suitable candidate. A good solvent will dissolve the compound completely upon heating but show low solubility at room temperature.
-
Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, add the crude 5-methyl-N-(alpha-methylphenethyl)furfurylamine. Add the chosen solvent portion-wise while heating to its boiling point until the solid is fully dissolved. Avoid using an excessive amount of solvent, as this will reduce the final yield.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Controlled Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, well-ordered crystals. Rapid cooling often leads to the precipitation of small, impure crystals or an amorphous solid.
-
Inducing Crystallization (If Necessary): If crystals do not form spontaneously, induce nucleation by scratching the inner wall of the flask with a glass rod or by adding a "seed" crystal of the pure compound.[6]
-
Maturation: Once crystal formation begins, cool the flask further in an ice bath for at least one hour to maximize the yield of the crystallized product.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the ice-cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a temperature well below the solvent's boiling point to a constant weight.
Table 1: Suggested Solvents for Screening
| Solvent Class | Example Solvents | Expected Behavior | Boiling Point (°C) |
|---|---|---|---|
| Alcohols | Isopropanol, Ethanol | Good "Good Solvent" candidates for cooling crystallization. | 82, 78 |
| Esters | Ethyl Acetate | Good "Good Solvent" candidate. | 77 |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Good "Good Solvent" candidates. Acetone is very volatile. | 56, 80 |
| Ethers | Methyl tert-butyl ether (MTBE) | Potential for mixed systems or anti-solvent use. | 55 |
| Hydrocarbons | Heptane, Toluene | Likely "Poor Solvents" or anti-solvents. | 98, 111 |
| Other | Acetonitrile, Water | Acetonitrile is a polar aprotic option. Water is a likely anti-solvent. | 82, 100 |
Caption: Workflow for Anti-Solvent Crystallization.
Protocol 3: Slow Evaporation
This method is best suited for generating very high-quality crystals for analytical purposes (e.g., X-ray crystallography) and is generally used on a small scale.
Methodology:
-
Solvent Selection: Choose a relatively volatile solvent in which the compound is soluble.
-
Preparation: Prepare a dilute to moderately concentrated solution of the compound in a vial or beaker.
-
Evaporation: Cover the container with a cap or parafilm pierced with a few small holes. This allows the solvent to evaporate slowly over several hours to days.
-
Isolation: Once suitable crystals have formed, carefully decant the remaining solvent and dry the crystals.
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | Solution is too concentrated; Cooling is too rapid; Solvent boiling point is too high. | Add more of the "good" solvent to dilute the solution; Allow the solution to cool more slowly; Select a solvent with a lower boiling point. [6][9] |
| No Crystals Form | Solution is too dilute; Compound is very soluble at low temp; Nucleation is inhibited. | Gently heat the solution to evaporate some solvent; Try an anti-solvent method or a different solvent system; Scratch the flask or add a seed crystal. [6] |
| Poor Yield | Too much solvent was used; Premature crystallization during hot filtration; Incomplete crystallization. | Concentrate the mother liquor and re-cool to obtain a second crop; Ensure apparatus is pre-heated for hot filtration; Increase maturation time in the ice bath. |
| Colored Impurities | Impurities are co-crystallizing with the product. | Consider a pre-purification step (e.g., charcoal treatment) or select a solvent system where the impurity is highly soluble. |
Crystal Characterization
After a successful crystallization, it is essential to characterize the solid form to confirm its identity, purity, and polymorphic form. Standard techniques include:
-
X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for a specific crystalline form.
-
Differential Scanning Calorimetry (DSC): Determines the melting point and can detect polymorphic transitions.
-
Microscopy: Visual inspection of crystal habit and morphology.
-
Spectroscopy (e.g., Raman, FTIR): Can differentiate between polymorphs based on vibrational modes. Low-frequency Raman is particularly useful for characterizing crystal chirality. [10]
Conclusion
The crystallization of 5-methyl-N-(alpha-methylphenethyl)furfurylamine is a multi-faceted process that requires careful control of several experimental variables. By understanding the fundamental principles of solubility, supersaturation, and nucleation, and by systematically applying the protocols outlined in this guide, researchers can develop a robust and scalable process. The methodologies provided for cooling, anti-solvent, and slow evaporation crystallization offer a versatile toolkit for achieving the desired purity and solid-state form, which are critical for the advancement of this compound in drug development pipelines.
References
- Technical Support Center: Recrystallization of Substituted Anilines - Benchchem. (n.d.).
- How to choose a solvent for crystallization of an organic compound - Quora. (2018, November 13).
- Common Solvents for Crystallization - US Labs Guide 2026 - Maiyam Group. (2025, December 29).
- Guide for crystallization. (n.d.).
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
- 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7).
- Supramolecular Alcohol–Amine Crystals and Their Hydrogen-Bond Patterns - IUCr Journals. (n.d.).
- Characterization of Crystal Chirality in Amino Acids Using Low-Frequency Raman Spectroscopy - PubMed. (2017, October 19).
- The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry - Nishka Research. (2023, August 1).
- Crystal structures of proline-derived enamines - PNAS. (n.d.).
- Polymorphism - All About Drugs. (n.d.).
- Furfurylamine | C5H7NO | CID 3438 - PubChem - NIH. (n.d.).
- Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions - RSC Publishing. (2023, March 24).
- Syntheses, characterization and crystal structures of novel amine adducts of metal saccharinates, orotates and salicylates | Request PDF - ResearchGate. (2026, January 8).
- Structural Studies of Crystalline Enamines - Semantic Scholar. (1978, December 13).
- (PDF) Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability - ResearchGate. (2025, November 21).
- [Crystalline modifications and polymorphism changes during drug manufacture] - PubMed. (n.d.).
- Impact of Polymorphism on Drug Formulation and Bioavailability - JOCPR. (n.d.).
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Application Note & Protocols: Formulation of Vehicle Solutions for 5-Methyl-N-(alpha-methylphenethyl)furfurylamine Administration
Abstract: This document provides a comprehensive guide for the formulation of vehicle solutions for the research compound 5-methyl-N-(alpha-methylphenethyl)furfurylamine. As an amine-containing molecule, this compound is anticipated to exhibit characteristics of a weak base with potentially limited aqueous solubility, a common challenge in preclinical drug development.[1][2][3] This guide outlines a systematic approach to vehicle selection and preparation, focusing on strategies to enhance solubility and ensure the stability of the final formulation for accurate and reproducible administration in research settings. Protocols leveraging pH adjustment, co-solvents, surfactants, and cyclodextrins are detailed, providing researchers with a robust toolkit to overcome formulation hurdles.
Introduction and Physicochemical Considerations
5-Methyl-N-(alpha-methylphenethyl)furfurylamine is a derivative of furfurylamine, an aromatic amine.[4][5] While specific experimental data for this exact molecule is scarce in public literature, its structure as a weakly basic amine suggests that its aqueous solubility will be highly dependent on pH.[2][6][7] Like many weakly basic drugs, it is expected to be more soluble in acidic conditions where the amine group is protonated, and significantly less soluble at neutral or alkaline pH.[2][8]
The primary challenge in formulating such compounds for in vivo or in vitro studies is to achieve the desired concentration in a biocompatible vehicle that maintains the compound in a soluble state, ensuring consistent bioavailability and preventing precipitation upon administration.[9][10] This note provides a logical progression of formulation strategies, from simple pH-adjusted aqueous solutions to more complex multi-component systems.
Table 1: Anticipated Physicochemical Properties of 5-Methyl-N-(alpha-methylphenethyl)furfurylamine
| Property | Anticipated Characteristic | Formulation Implication |
| Compound Type | Weakly Basic Amine | pH-dependent solubility; more soluble at lower pH.[2][7] |
| Aqueous Solubility | Likely poor at neutral pH | Requires solubilization enhancement for most biological studies. |
| pKa | Not published; estimated to be in the range of typical amines | Critical for determining the optimal pH for solubilization. |
| Stability | Potential for degradation via oxidation or hydrolysis | Formulation should protect the compound and be stored appropriately.[11][12] |
Strategic Approach to Vehicle Formulation
A tiered approach is recommended for developing a suitable vehicle. The goal is to use the simplest formulation possible that meets the concentration and stability requirements for the intended experiment.
The Role of pH Adjustment
For weakly basic compounds, lowering the pH of the vehicle is the most direct method to increase solubility.[7][] By creating an acidic environment, the amine functional group becomes protonated, forming a more water-soluble salt.[14] However, the final pH must be compatible with the administration route to avoid irritation or tissue damage.
Co-solvents for Enhanced Solubilization
When pH adjustment alone is insufficient, the use of water-miscible organic solvents, or co-solvents, can significantly increase the solubility of hydrophobic compounds.[15][16] These agents work by reducing the polarity of the aqueous vehicle, thereby decreasing the energy required to dissolve a non-polar solute.[] Common co-solvents in preclinical studies include polyethylene glycol (PEG), propylene glycol (PG), and dimethyl sulfoxide (DMSO).[17][18][19]
Surfactants and Micellar Solubilization
Surfactants are amphipathic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic drugs can partition into the hydrophobic core, effectively being solubilized in the aqueous medium.[20] Non-ionic surfactants like Tween® 80 (polysorbate 80) and Cremophor® EL are frequently used.[17] The combination of an organic acid and a surfactant can have a synergistic effect on solubility and minimize pharmacokinetic variability.[1]
Cyclodextrins: Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22] They can encapsulate hydrophobic drug molecules, forming an "inclusion complex" that has greatly enhanced aqueous solubility and stability.[23][24][25] Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly useful due to their improved solubility and reduced toxicity compared to natural cyclodextrins.[23]
Experimental Protocols
Safety Precaution: Always handle 5-methyl-N-(alpha-methylphenethyl)furfurylamine and all solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol A: pH-Adjusted Saline Solution
This protocol is the first-line approach for achieving low to moderate concentrations.
Objective: To solubilize the compound by forming its hydrochloride salt in situ.
Materials:
-
5-methyl-N-(alpha-methylphenethyl)furfurylamine
-
Sterile Saline (0.9% NaCl)
-
Hydrochloric Acid (HCl), 1N solution
-
Sodium Hydroxide (NaOH), 1N solution (for pH adjustment if needed)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated pH meter
-
Vortex mixer and/or magnetic stirrer
Procedure:
-
Weigh the desired amount of 5-methyl-N-(alpha-methylphenethyl)furfurylamine and place it into a sterile conical tube.
-
Add approximately 80% of the final desired volume of sterile saline to the tube.
-
While vortexing or stirring, add 1N HCl dropwise. Monitor the solution for clarity.
-
Continue adding HCl until the compound is fully dissolved. A clear solution should be obtained.
-
Check the pH of the solution using a calibrated pH meter. Adjust the pH to a physiologically acceptable range (typically pH 4-5 for parenteral routes) by adding 1N HCl or 1N NaOH as needed. Be cautious, as increasing the pH may cause precipitation.
-
Once the desired pH is achieved and the solution remains clear, add sterile saline to reach the final target volume.
-
Visually inspect the final solution for any particulates. If necessary, filter through a 0.22 µm syringe filter for sterilization and removal of any undissolved micro-precipitates.
Protocol B: Co-Solvent Based Vehicle
Use this protocol if Protocol A fails to achieve the target concentration or if the required pH is too low.
Objective: To leverage the solubilizing power of organic co-solvents.
Materials:
-
5-methyl-N-(alpha-methylphenethyl)furfurylamine
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Sterile Water or Saline
-
Glass beaker and magnetic stirrer
Example Vehicle Composition (adjust ratios as needed):
-
10% PEG 400
-
10% PG
-
80% Sterile Saline
Procedure:
-
In a glass beaker, combine the required volumes of PEG 400 and PG.
-
Place a magnetic stir bar in the beaker and begin stirring.
-
Slowly add the weighed amount of 5-methyl-N-(alpha-methylphenethyl)furfurylamine to the co-solvent mixture. Stir until fully dissolved. Gentle warming (to 30-40°C) may be applied to facilitate dissolution, but monitor for any signs of degradation.
-
Once the compound is dissolved in the co-solvents, slowly add the sterile saline dropwise while stirring continuously. This is a critical step; rapid addition of the aqueous phase can cause the drug to precipitate.
-
After all the saline has been added, stir for an additional 10-15 minutes to ensure homogeneity.
-
Check the pH and adjust if necessary, keeping in mind that pH adjustment may be less effective in a co-solvent system.
-
Visually inspect the final solution for clarity.
Protocol C: Cyclodextrin-Based Vehicle
This is a powerful method for significantly increasing the solubility of hydrophobic compounds.[21][22]
Objective: To form a soluble inclusion complex with HP-β-CD.
Materials:
-
5-methyl-N-(alpha-methylphenethyl)furfurylamine
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection (WFI) or citrate buffer (pH ~3-4)
-
Magnetic stirrer with heating capability
-
Vortex mixer
Procedure:
-
Prepare a solution of HP-β-CD in the chosen aqueous vehicle (e.g., 20-40% w/v in WFI). For weakly basic amines, using an acidic buffer (e.g., citrate buffer, pH 3.5) as the vehicle can synergistically enhance solubility.
-
Gently warm the HP-β-CD solution to 40-50°C while stirring to ensure it is fully dissolved.
-
Weigh the 5-methyl-N-(alpha-methylphenethyl)furfurylamine and add it slowly to the stirring HP-β-CD solution.
-
Cap the container and continue to stir or vortex vigorously for at least 30-60 minutes. The formation of the inclusion complex can take time. Sonication can also be used to expedite the process.
-
Allow the solution to cool to room temperature.
-
Visually inspect for complete dissolution. A clear solution indicates successful complexation and solubilization.
-
Filter the final solution through a 0.22 µm syringe filter.
Formulation Characterization and Stability
Ensuring the quality and stability of the prepared formulation is a critical component of any preclinical study.[9][11][26]
Table 2: Quality Control and Stability Assessment
| Parameter | Method | Purpose |
| Appearance | Visual Inspection | Check for clarity, color, and absence of particulates. |
| pH Measurement | Calibrated pH Meter | Confirm pH is within the target range for solubility and biocompatibility. |
| Concentration Verification | HPLC-UV[6][27][28] | To confirm the final concentration of the active compound is accurate. This is a crucial step for dose accuracy. |
| Short-Term Stability | HPLC-UV | Analyze the formulation after preparation and after storage under intended use conditions (e.g., 24h at room temp) to check for degradation.[11][12][29] |
Visualization of Workflow and Mechanisms
Formulation Strategy Workflow
The following diagram outlines the decision-making process for selecting an appropriate formulation vehicle.
Caption: Decision workflow for vehicle selection.
Mechanism of Cyclodextrin Solubilization
This diagram illustrates how cyclodextrins encapsulate a hydrophobic drug molecule.
Caption: Encapsulation of a drug by a cyclodextrin.
Conclusion
The successful formulation of 5-methyl-N-(alpha-methylphenethyl)furfurylamine for research applications hinges on a systematic evaluation of its solubility characteristics. By following the tiered approach presented in this guide—starting with simple pH adjustment and progressing to more advanced techniques like co-solvents and cyclodextrin complexation—researchers can develop stable, homogenous, and accurate dosing solutions. Rigorous quality control, including concentration verification by HPLC, is essential to ensure the integrity and reproducibility of experimental data.
References
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- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved February 13, 2026.
- Hilaris Publisher. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved February 13, 2026.
- PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved February 13, 2026.
- Pharmaceutical Technology. (n.d.). Preclinical Dose-Formulation Stability. Retrieved February 13, 2026.
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved February 13, 2026.
- Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development. Retrieved February 13, 2026.
- (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved February 13, 2026.
- Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved February 13, 2026.
- Taylor & Francis. (n.d.). Development of an enhanced formulation to minimize pharmacokinetic variabilities of a weakly basic drug compound. Retrieved February 13, 2026.
- Scribd. (n.d.). Stability Studies - Pre Clinical, Clinical and Post Approval | PDF. Retrieved February 13, 2026.
- PubMed. (n.d.).
- (n.d.). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique. Retrieved February 13, 2026.
- CMC Pharma. (n.d.). Stability Studies in Pharmaceuticals. Retrieved February 13, 2026.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved February 13, 2026.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved February 13, 2026.
- PubMed. (2022, September 5). Dissolution Behavior of Weakly Basic Pharmaceuticals from Amorphous Dispersions Stabilized by a Poly(dimethylaminoethyl Methacrylate) Copolymer. Retrieved February 13, 2026.
- ResearchGate. (2012, September 27). What are the preferable iv vehicle system for in vivo study?. Retrieved February 13, 2026.
- Nouryon. (n.d.). Amine-based Surfactant Thickeners. Retrieved February 13, 2026.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved February 13, 2026.
- ResearchGate. (2025, August 9). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat | Request PDF. Retrieved February 13, 2026.
- PubMed. (n.d.).
- BOC Sciences. (n.d.).
- (2025, December 23). Co-solvent: Significance and symbolism. Retrieved February 13, 2026.
- TutorChase. (n.d.).
- CompoundingToday.com. (n.d.).
- Longchang Chemical. (2022, March 17). What are the types of surfactants? How surfactants work?. Retrieved February 13, 2026.
- NCBI. (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality. Retrieved February 13, 2026.
- Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems. Retrieved February 13, 2026.
- Google Patents. (n.d.). US6617303B1 - Surfactant compositions containing alkoxylated amines. Retrieved February 13, 2026.
- Arkema Global. (n.d.). Surfactants and Additives. Retrieved February 13, 2026.
- (n.d.).
- PubMed. (n.d.).
- Ataman Kimya. (n.d.). AMPHOTERIC SURFACTANTS. Retrieved February 13, 2026.
- (n.d.). Analytical methods. Retrieved February 13, 2026.
- Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved February 13, 2026.
- PubMed. (n.d.). Preclinical evaluation of alternative pharmaceutical delivery vehicles for paclitaxel. Retrieved February 13, 2026.
- (2023, September 20).
- (n.d.). Analytical Method Development and Validation of Pharmaceutical Technology. Retrieved February 13, 2026.
- PubChem - NIH. (n.d.). N-Methylfurfurylamine | C6H9NO | CID 78492. Retrieved February 13, 2026.
- Wikipedia. (n.d.). Furfurylamine. Retrieved February 13, 2026.
- Semantic Scholar. (2024, June 7). Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. Retrieved February 13, 2026.
- ResearchGate. (n.d.). Structural formulae of (a) furfurylamine and (b) 5-methylfurfurylamine. Retrieved February 13, 2026.
- (n.d.). (+)-n-methyl-n-(alpha-methylphenethyl)tetrahydrofurfurylamine hydrochloride. Retrieved February 13, 2026.
- (n.d.). FURFURYL AMINE (FFA). Retrieved February 13, 2026.
- PubChem - NIH. (n.d.). Furfurylamine | C5H7NO | CID 3438. Retrieved February 13, 2026.
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- 3. Dissolution Behavior of Weakly Basic Pharmaceuticals from Amorphous Dispersions Stabilized by a Poly(dimethylaminoethyl Methacrylate) Copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Troubleshooting reductive amination failures for alpha-methylphenethyl amines
Technical Support Center: Reductive Amination of -Methylphenethyl Ketones
Current Status: Operational Topic: Troubleshooting Synthetic Failures in Amphetamine/Phenethylamine Analog Scaffolds Audience: Medicinal Chemists, Process Development Scientists Advisory: All protocols discussed involve Schedule II precursor limitations in many jurisdictions. Ensure full regulatory compliance (DEA/local authority) before proceeding.
Ticket Overview: Why is this reaction failing?
The reductive amination of 1-phenyl-2-propanone (P2P) derivatives to form
Most failures fall into three specific "Error Codes":
-
Error Code 01 (The Hydroxyl Dead-End): The product is predominantly the alcohol (1-phenyl-2-propanol), not the amine.
-
Error Code 02 (The Stalled Equilibrium): Starting material remains unconsumed despite excess reducing agent.
-
Error Code 03 (The Dimer Trap): Formation of tertiary amines (dialkylation) instead of the desired secondary amine.[1]
Troubleshooting Guides (Q&A Format)
Ticket #402: "I'm getting >40% alcohol side-product. Why?"
User Query: "I am using NaBH4 in methanol to react 1-(4-fluorophenyl)-2-propanone with methylamine. I let them stir for an hour and then added the hydride. NMR shows a 50:50 mix of product and the corresponding alcohol. What happened?"
Scientist Response: This is a classic kinetic mismatch. You are encountering Direct Reduction Competition .
The Mechanism of Failure:
In the presence of the
The Fix: The Titanium Intervention You must force the equilibrium to the imine before introducing the hydride. The most robust method for hindered ketones is the Bhattacharyya Protocol using Titanium(IV) isopropoxide.
-
Why it works:
acts as a Lewis acid to activate the carbonyl and as a water scavenger, driving the equilibrium to the imine/enamine species. -
Protocol Adjustment:
-
Mix Ketone + Amine +
(1.25 equiv) neat or in THF. -
Stir for 6–12 hours (ensure complete disappearance of ketone by TLC/GC).
-
Then add
(in situ).
-
Reference: Bhattacharyya, S. J. Chem. Soc., Perkin Trans.[2][3] 1, 1995, 2527.
Ticket #405: "Can I use STAB (Sodium Triacetoxyborohydride) for these substrates?"
User Query: "I want to avoid the toxicity of Cyanoborohydride. Can I switch to STAB for P2P derivatives?"
Scientist Response: Yes, but with caveats regarding Steric Velocity .
The Analysis:
STAB (
-
The Risk: If the reaction is too slow, the imine can hydrolyze back to the ketone if any adventitious water is present, leading to stalled conversion.
-
Optimization: You generally need an acid catalyst.[4] Acetic acid (1–2 equiv) is standard.
-
Critical Parameter: Do not use methanol. Methanol can undergo solvolysis with STAB, destroying the reagent. Use 1,2-Dichloroethane (DCE) or THF.[5][6]
Reference: Abdel-Magid, A. F., et al. J. Org.[2][3][5][7][8][9] Chem. 1996, 61, 3849.[1][5][7][8][9]
Ticket #409: "My yield is low and the reaction smells like almonds (HCN). Is the pH wrong?"
User Query: "I'm using the classic Borch reduction (NaBH3CN). The reaction is extremely slow, so I added more acid. Now I have safety concerns."
Scientist Response: Stop immediately. You have likely acidified the solution below pH 3, generating Hydrogen Cyanide gas.
The "Borch" pH Window: Sodium Cyanoborohydride requires a "Goldilocks" pH zone (pH 6–7).
-
pH < 4: You generate HCN (toxic) and hydrolyze the imine back to the ketone.
-
pH > 8: The imine is not protonated to the iminium ion.
is a weak reducer; it cannot reduce a neutral imine. It only reduces the protonated iminium species.
The Fix:
Maintain pH 6–7 using a bromocresol green indicator or a buffer. If the reaction is sluggish due to the
Visualizing the Failure Modes
The following diagram illustrates the kinetic competition that dictates yield.
Caption: Kinetic competition between direct ketone reduction (red path) and reductive amination (green path). Steric hindrance at the P2P alpha-carbon favors the red path unless water is scavenged.
Decision Matrix: Reagent Selection
Use this table to select the correct protocol based on your specific substrate constraints.
| Reagent System | Best For | Risk Profile | Key Optimization |
| Ti(OiPr)4 + NaBH4 | Hindered Ketones (P2P analogs), Acid-sensitive groups | Low Toxicity, High Cost | Must run neat or in dry THF. Pre-stirring is mandatory. |
| NaBH(OAc)3 (STAB) | Aldehydes, Unhindered Ketones | Moderate Toxicity, Solvent restricted | Use DCE or THF (No MeOH). Add Acetic Acid (1 eq). |
| NaBH3CN (Borch) | "Classic" Literature comparisons | High Toxicity (HCN) | Strict pH control (6–7). Waste disposal is difficult. |
| H2 / Pd-C | Industrial Scale | High Pressure, Fire Hazard | Often fails with halides (dehalogenation risk). |
Standard Operating Procedure: The Bhattacharyya Protocol
Applicability: High-reliability synthesis of
-
Preparation: In a flame-dried flask under Argon, combine:
-
Ketone (1.0 equiv)
-
Amine (1.5 equiv) [Use amine hydrochloride + TEA if gas is unavailable]
-
Titanium(IV) Isopropoxide (1.25 equiv)
-
-
Imine Formation: Stir at ambient temperature for 6–8 hours. The solution will likely become viscous.
-
Note: The Ti species scavenges the water produced, driving the equilibrium.
-
-
Reduction: Dilute with absolute Ethanol (10 mL per gram substrate). Add Sodium Borohydride (1.5 equiv) in portions.
-
Caution: Exothermic. Gas evolution.[7]
-
-
Workup: Stir 2 hours. Quench by adding 2M Ammonia (aq).[3] A white precipitate (
) will form. Filter through Celite. Extract filtrate with DCM.
References
-
Abdel-Magid, A. F., et al. (1996).[1][5][7][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link
-
Bhattacharyya, S. (1995). "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Borch, R. F., et al. (1971).[9][10][11] "Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[9][10][11] Link[1]
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. designer-drug.com [designer-drug.com]
- 4. reddit.com [reddit.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. semanticscholar.org [semanticscholar.org]
Technical Support Center: Stability Profile of 5-methyl-N-(alpha-methylphenethyl)furfurylamine
Executive Summary & Chemical Context
Compound: 5-methyl-N-(alpha-methylphenethyl)furfurylamine Class: Furan-substituted phenethylamine (Amphetamine derivative). Critical Instability Factor: The 5-methylfuran moiety.
While the phenethylamine backbone is relatively robust, the furan ring—specifically with a 5-methyl substituent—is an "electron-rich" aromatic system. This makes it significantly more reactive toward singlet oxygen (
The "Why" Behind Your Stability Issues:
-
Yellowing/Browning: This is almost exclusively due to the furan ring opening and subsequent polymerization into "humins" (dark conjugated polymers).
-
Potency Loss: Occurs via photo-oxidative ring opening (light) or oxidative dehydrogenation (heat).
Photostability Troubleshooting (The "Light" Issue)
FAQ: Photostability
Q: My sample turned yellow/brown after leaving it on the bench for 4 hours. Is it still usable? A: Likely No. The color change indicates the formation of furan-ring-opened degradation products (dicarbonyls) and subsequent polymers. Even if HPLC shows 98% purity, these degradants are often highly reactive electroph
Technical Support Center: 5-methyl-N-(alpha-methylphenethyl)furfurylamine Degradation Product Identification
Welcome to the technical support center for 5-methyl-N-(alpha-methylphenethyl)furfurylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance in identifying and troubleshooting the degradation products of this molecule. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the stability and integrity of your compound throughout the development lifecycle.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the handling, storage, and analysis of 5-methyl-N-(alpha-methylphenethyl)furfurylamine.
Question 1: My solution of 5-methyl-N-(alpha-methylphenethyl)furfurylamine has turned a yellowish-brown color after being stored at room temperature. What is the likely cause?
Answer: The discoloration you are observing is a common indicator of degradation, particularly oxidative and hydrolytic degradation of the furan ring. Furans are susceptible to oxidation, which can lead to the formation of colored polymeric or resinous materials.[1] Acid-catalyzed hydrolysis of the furan ring can also produce reactive intermediates that subsequently polymerize.[2][3][4] To minimize degradation, it is recommended to store solutions of 5-methyl-N-(alpha-methylphenethyl)furfurylamine in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Question 2: I am observing a new, earlier-eluting peak in my reverse-phase HPLC chromatogram. What could this degradation product be?
Answer: An earlier-eluting peak in a reverse-phase HPLC method typically indicates a more polar compound than the parent molecule. A likely candidate for such a degradation product is the N-dealkylated primary amine, 5-methylfurfurylamine. The removal of the bulky, nonpolar alpha-methylphenethyl group would significantly increase the polarity of the molecule. N-dealkylation is a known metabolic and chemical degradation pathway for secondary and tertiary amines.[5][6][7] Another possibility is the formation of acidic degradation products from the oxidative cleavage of the furan ring, which would also be more polar.[8][9]
Question 3: What are the primary degradation pathways I should be concerned about for 5-methyl-N-(alpha-methylphenethyl)furfurylamine?
Answer: Based on the chemical structure, there are three primary degradation pathways to consider:
-
Furan Ring Degradation: The furan moiety is susceptible to both oxidative and acid-catalyzed hydrolytic cleavage.[2][3][4][8] Oxidative degradation can be initiated by atmospheric oxygen (autoxidation) or more potent oxidizing agents and can lead to the formation of reactive 1,4-dicarbonyl compounds.[8] Acid-catalyzed hydrolysis can also lead to ring opening.[2][3][4]
-
Amine Oxidation and N-Dealkylation: The secondary amine is a site for oxidation, which can lead to the formation of imines, nitrones, or N-oxides. Furthermore, N-dealkylation, the cleavage of the bond between the nitrogen and the alpha-methylphenethyl group, is a common degradation pathway for amines.[5][6][7]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate and accelerate both oxidative and hydrolytic degradation pathways.[10][11][12][13]
Question 4: Which analytical techniques are most suitable for identifying the degradation products of 5-methyl-N-(alpha-methylphenethyl)furfurylamine?
Answer: A combination of liquid chromatography and mass spectrometry (LC-MS) is the most powerful tool for this purpose.[14][15][16][17] High-performance liquid chromatography (HPLC) with UV detection is excellent for separating the parent compound from its degradation products and for quantifying the extent of degradation.[14] Coupling the HPLC to a mass spectrometer (LC-MS/MS) allows for the determination of the molecular weights of the degradation products and provides fragmentation data that is crucial for structural elucidation.[14][16][18] For definitive structural confirmation of isolated degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[16]
Part 2: Troubleshooting Guides
This section provides structured guidance for resolving specific experimental challenges.
Troubleshooting Scenario 1: Significant Loss of Parent Compound in a Stability Study
Issue: You observe a rapid and unexpected decrease in the concentration of 5-methyl-N-(alpha-methylphenethyl)furfurylamine during a stability study, even under seemingly mild conditions.
| Possible Cause | Troubleshooting Steps | Rationale |
| Inadequate Storage | 1. Review storage conditions. Ensure samples are protected from light and stored at a low temperature (e.g., 2-8 °C or -20 °C).2. If in solution, ensure the solvent is deoxygenated and consider adding an antioxidant. | The furan ring and secondary amine are susceptible to photolytic and oxidative degradation.[9][10][11][12][13] Lower temperatures slow down reaction kinetics. |
| pH Effects | 1. Measure the pH of your sample solutions.2. If the pH is acidic, the furan ring may be undergoing hydrolysis.[2][3][4]3. Consider buffering your solution to a neutral pH if compatible with your experimental design. | Acid-catalyzed hydrolysis is a major degradation pathway for furans.[2][3][4] |
| Reactive Excipients | 1. If working with a formulation, investigate potential interactions with excipients.2. Certain excipients can contain reactive impurities (e.g., peroxides in polymers) that can promote oxidative degradation. | Excipient compatibility testing is a critical part of formulation development to ensure the stability of the active pharmaceutical ingredient (API). |
Troubleshooting Scenario 2: Unidentifiable Peaks in LC-MS Analysis
Issue: Your LC-MS analysis shows several unknown peaks that you suspect are degradation products, but their fragmentation patterns are not straightforward to interpret.
| Possible Cause | Troubleshooting Steps | Rationale |
| Complex Fragmentation | 1. Perform high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the parent and fragment ions. This helps in determining the elemental composition.[18]2. Conduct MSn experiments to establish fragmentation pathways. | HRMS provides greater confidence in assigning molecular formulas to unknown peaks. MSn helps to piece together the structure of the molecule by observing how it breaks apart.[14] |
| Isomeric Degradation Products | 1. Optimize your HPLC method to improve the separation of isomeric species. Try different column chemistries (e.g., phenyl-hexyl, pentafluorophenyl) or mobile phase modifiers.2. Isomers will have the same molecular weight but different retention times. | Degradation reactions can sometimes lead to the formation of structural isomers that are difficult to separate. |
| Unexpected Degradation Pathways | 1. Re-evaluate the potential degradation pathways. Consider less common reactions such as rearrangements or reactions with buffer components.2. If a degradation product is isolated, use NMR for definitive structure elucidation.[16] | While the primary degradation pathways are most common, other reactions can occur under specific stress conditions. |
Part 3: Experimental Protocols & Visualizations
This section provides detailed protocols for conducting forced degradation studies and a visual representation of the expected degradation pathways.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as recommended by ICH guidelines.[19][20][21][22][23]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 5-methyl-N-(alpha-methylphenethyl)furfurylamine at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer the stock solution to a sealed vial.
-
Place in an oven at 80°C for 48 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostable, transparent container to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze the samples at appropriate time intervals.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC-UV method.
-
For identification of degradation products, analyze the stressed samples by LC-MS/MS.[14][15][16][17][18]
Visualizations
Caption: Potential degradation pathways of 5-methyl-N-(alpha-methylphenethyl)furfurylamine.
Caption: Workflow for the identification of degradation products.
References
-
Wierckx, N., Koopman, F., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. Available at: [Link]
-
Organic Reactions. (n.d.). Oxidative Cleavage of Furans. Organic Reactions. Available at: [Link]
-
Hegedüs, C., et al. (2022). N-Dealkylation of Amines. Molecules. Available at: [Link]
-
Guideline Host. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Guideline Host. Available at: [Link]
-
FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. Available at: [Link]
-
Rao, R. N., et al. (2012). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Huber, S., et al. (2015). On the Bronsted Acid-Catalyzed Homogeneous Hydrolysis of Furans. ChemCatChem. Available at: [Link]
-
Nielsen, C. J., et al. (2011). Atmospheric Degradation of Amines (ADA). NILU. Available at: [Link]
-
S. Bodkhe, et al. (2019). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Available at: [Link]
-
Hegedüs, C., et al. (2022). N-Dealkylation of Amines. PubMed. Available at: [Link]
-
International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available at: [Link]
-
Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available at: [Link]
-
Mishra, S., & Chauhan, A. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Filo. (2025). (e) Explain, acidic hydrolysis of furan led to the formation of... Filo. Available at: [Link]
-
Le Fur, J. M., & Labaune, J. P. (1985). Metabolic pathway by cleavage of a furan ring. Xenobiotica. Available at: [Link]
-
SGS. (n.d.). Forced Degradation Testing. SGS Thailand. Available at: [Link]
-
Roy, S., et al. (2024). A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry. Journal of Peptide Science. Available at: [Link]
-
Chen, J., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology. Available at: [Link]
-
Zhang, Y., et al. (2023). Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway. Environmental Science: Atmospheres. Available at: [Link]
-
Mirkhani, V., et al. (2009). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. Journal of the Iranian Chemical Society. Available at: [Link]
-
ResearchGate. (2015). Oxidation of furans (Review). ResearchGate. Available at: [Link]
-
ResearchGate. (2022). N-Dealkylation of Amines. ResearchGate. Available at: [Link]
-
ResearchGate. (2022). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. ResearchGate. Available at: [Link]
-
ResearchGate. (2009). Oxidative degradation mechanisms for amines in flue gas capture. ResearchGate. Available at: [Link]
-
ACS Publications. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A. Available at: [Link]
-
ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]
-
ACS Publications. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (1975). N-dealkylation of tertiary amines. Google Patents.
-
MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Scite.ai. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Scite.ai. Available at: [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. ACE HPLC. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
ResearchGate. (n.d.). HPLC Troubleshooting Guide. ResearchGate. Available at: [Link]
-
ResearchGate. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ResearchGate. Available at: [Link]
Sources
- 1. (e) Explain, acidic hydrolysis of furan led to the formation of furan hyd.. [askfilo.com]
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- 4. scite.ai [scite.ai]
- 5. mdpi.com [mdpi.com]
- 6. N-Dealkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. nilu.com [nilu.com]
- 11. sid.ir [sid.ir]
- 12. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D3EA00072A [pubs.rsc.org]
- 14. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijper.org [ijper.org]
- 17. mdpi.com [mdpi.com]
- 18. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resolvemass.ca [resolvemass.ca]
- 20. database.ich.org [database.ich.org]
- 21. ijcrt.org [ijcrt.org]
- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 23. Forced Degradation Testing | SGS Thailand [sgs.com]
Technical Support Center: pH Optimization for 5-Methyl-N-(alpha-methylphenethyl)furfurylamine Extraction
Case ID: EXT-5M-AMPF-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are attempting to optimize the liquid-liquid extraction (LLE) of 5-methyl-N-(alpha-methylphenethyl)furfurylamine . This molecule presents a specific chemical conflict: it contains a basic secondary amine (requiring high pH for organic extraction) and an acid-sensitive 5-methylfuran moiety (susceptible to ring-opening and polymerization at low pH).
The standard "blast with strong acid/base" approach will likely result in yield loss due to resinification (discoloration/red oil formation). This guide provides a precision-based protocol to maximize recovery while preserving structural integrity.
Module 1: The Physicochemical Theory (FAQ)
Q1: What is the target pH for the organic extraction phase?
Target pH: 11.5 – 12.5
-
The Logic: This compound is a secondary amine.[1][2] Based on structural analogs (N-benzyl-methylamine and furfurylamine derivatives), the pKa of the conjugate acid is estimated between 9.2 and 9.6 [1][2].
-
The Rule: To extract the amine into the organic layer (as a free base), you must suppress ionization. The Henderson-Hasselbalch equation dictates that at pH = pKa + 2, approximately 99% of the amine exists in the neutral (organic-soluble) form.
-
Recommendation: Do not exceed pH 13. Extreme alkalinity can promote side reactions with impurities, though the amine itself is relatively stable to base.
Q2: Why is my yield low after the acid wash step?
Diagnosis: Furan Ring Degradation (Resinification).
-
The Mechanism: The 5-methylfuran ring is electron-rich.[3] In the presence of strong mineral acids (pH < 1) or heat, it undergoes electrophilic attack, leading to ring opening and polymerization [3]. This often manifests as the formation of a dark red or brown "tar" at the interface.
-
The Fix:
-
Temperature Control: perform all acidic steps at 0°C – 5°C (ice bath).
-
Acid Choice: Avoid concentrated H₂SO₄. Use dilute HCl (0.5M - 1.0M) or, preferably, a weaker organic acid like acetic acid if downstream compatibility permits.
-
Module 2: Optimized Extraction Protocol
Workflow Visualization
Figure 1: Optimized pH-swing extraction workflow emphasizing temperature control and acidity limits.
Step-by-Step Methodology
Reagents Required:
-
Solvent A: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
Acid: 1.0 M HCl (Cold).
-
Base: 20% w/v NaOH (Cold).
-
Brine: Saturated NaCl solution.
Phase 1: Acid Extraction (Purification)
Goal: Pull the amine into water to remove non-basic organic impurities.
-
Dissolve: Dissolve crude oil in Solvent A (Ratio 1:5 g/mL).
-
Chill: Place the vessel in an ice bath. Cool to < 5°C.[4]
-
Titrate: Slowly add cold 1.0 M HCl with vigorous stirring.
-
Critical: Do not dump acid. Add until the aqueous layer pH reaches 3.0 – 4.0 .
-
Note: Going lower (pH 1) increases the risk of furan degradation.
-
-
Separate: Shake and separate layers immediately. Keep the Aqueous Layer (contains the amine salt).
-
Wash: Briefly wash the aqueous layer with a small volume of fresh Solvent A to remove trapped neutrals. Discard this organic wash.
Phase 2: Basification (Free Basing)
Goal: Convert amine salt back to free base for isolation.
-
Chill: Ensure the aqueous acidic solution is still cold (< 5°C).
-
Basify: Dropwise add 20% NaOH while monitoring temperature (exothermic reaction).
-
Target: Adjust pH to 12.0 .
-
Observation: The solution should turn cloudy/milky as the oil oils out.
-
-
Extract: Add fresh Solvent A (DCM or MTBE). Shake vigorously for 2 minutes.
-
Polish: Separate the Organic Layer . Wash it once with Brine (Saturated NaCl) to remove trapped water/base.
-
Dry: Dry over anhydrous Na₂SO₄ and evaporate solvent under reduced pressure (Water bath < 40°C).
Module 3: Troubleshooting Guide
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Red/Brown Oil | Furan Polymerization | Acid concentration was too high or exposure time too long. Restart using weaker acid (Acetic) or stricter temp control (<5°C). |
| Emulsion | Density/Viscosity Match | 1. Add solid NaCl to saturate the aqueous phase.2. Filter the mixture through a Celite pad.3. If using DCM, the organic layer is bottom; if MTBE, it is top. |
| Low Yield | Incomplete pH Swing | Check pH: Ensure aqueous phase is pH > 11.5 before final extraction. If pH is ~10, the equilibrium may still hold 10-20% of product in water. |
| Product Decomposition | Thermal Instability | The furan ring is thermally sensitive. Ensure rotary evaporator bath is < 40°C . Do not distill at atmospheric pressure. |
Solvent Selection Matrix
| Solvent | LogP Suitability | Toxicity | Recommendation |
| DCM (Dichloromethane) | Excellent (High solubility for aromatics) | Moderate | Primary Choice for small scale. Best solubility. |
| MTBE | Good | Low | Secondary Choice . Forms fewer emulsions than ether. |
| Ethyl Acetate | Moderate | Low | Avoid at pH > 12 . Hydrolyzes to ethanol/acetic acid, contaminating product. |
References
-
Evans, D. A. (2005). pKa's of Nitrogen Acids and Bases. Harvard University. Link (Via Reich/Bordwell compilation).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary: Secondary Amines. Link
-
Dunlop, A. P. (1948). Furan Chemistry: The behavior of the furan ring in acidic media. Industrial & Engineering Chemistry. Link
Disclaimer: This guide is for research and development purposes only. The user is responsible for compliance with all local regulations regarding the handling of specific chemical substances.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. epfl.ch [epfl.ch]
- 3. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
Resolving solubility issues of furfurylamine analogs in aqueous buffers
Topic: Resolving Solubility & Stability Issues of Furfurylamine Analogs in Aqueous Buffers
Executive Summary & Chemical Profile
The Core Challenge: Furfurylamine (2-aminomethylfuran) and its analogs present a unique "Solubility-Stability Paradox."
-
Basicity: The primary amine is a weak base (
). At physiological pH (7.4), a significant fraction exists in the uncharged, lipophilic state, leading to precipitation. -
Acid Instability: While lowering pH improves solubility via protonation, the furan ring is acid-sensitive. Exposure to strong mineral acids or prolonged acidic storage triggers ring-opening hydrolysis and polymerization (resinification), often visible as a solution turning yellow or brown.
This guide provides protocols to balance these opposing chemical constraints.
Decision Matrix: The Solubility Logic Flow
Before attempting a protocol, use this decision tree to select the correct solubilization strategy based on your analog's physicochemical properties and your assay's tolerance.
Figure 1: Strategic decision tree for selecting solubilization methods. Note that electron-rich furan rings are prone to acid degradation, necessitating Cyclodextrin strategies over aggressive acidification.
Troubleshooting Guides & Protocols
Issue 1: "My compound dissolves in DMSO but crashes out upon addition to PBS."
The Cause: This is the "Oiling Out" phenomenon. The rapid change in dielectric constant when moving from DMSO (
Protocol: The "Stock-to-Buffer" Step-Down Method Do not add neat DMSO stock directly to the bulk media.
-
Prepare High-Concentration Stock: Dissolve analog in 100% anhydrous DMSO (e.g., 10 mM).
-
Intermediate Dilution (The Critical Step):
-
Prepare an intermediate tube with buffer + 20% co-solvent (e.g., PEG400 or Propylene Glycol).
-
Slowly spike the DMSO stock into this intermediate solution while vortexing.
-
Why? This creates a solvation "bridge," preventing immediate crystal nucleation.
-
-
Final Dilution: Dilute the intermediate solution into the final assay buffer (PBS/Media) to reach < 1% DMSO.
Data Table: Recommended Co-Solvent Limits
| Solvent | Max Final % (Cell Assays) | Max Final % (Enzymatic) | Notes |
| DMSO | 0.1% - 0.5% | 1.0% - 5.0% | High permeability; may affect cell membrane integrity. |
| Ethanol | < 0.1% | < 2.0% | Volatile; evaporation alters concentration over time. |
| PEG 400 | < 1.0% | < 10% | Excellent "bridge" solvent; less toxic than DMSO. |
Issue 2: "I acidified the buffer to dissolve the amine, but the solution turned yellow/brown overnight."
The Cause: Furan Ring Degradation. Furfurylamines are acid-sensitive. In strong mineral acids (HCl, H₂SO₄), the furan ring undergoes hydrolytic ring opening to form 1,4-dicarbonyls (like succinaldehyde), which then polymerize.
Protocol: "Soft" Salt Formation Avoid strong mineral acids. Use organic sulfonic acids or carboxylic acids which provide protons without aggressive dehydration.
-
Selection: Use Methanesulfonic acid (MSA) or Tartaric acid .
-
Titration:
-
Suspend the analog in water.
-
Add 1.05 equivalents of MSA dropwise while monitoring pH.
-
Target pH: Do not go below pH 4.0.
-
Validation: If the solution remains clear and colorless for 4 hours, the salt is stable.
-
-
Lyophilization: Freeze-dry immediately to store as a stable salt powder rather than keeping it in solution.
Issue 3: "My analog is highly lipophilic (LogP > 3) and cytotoxic in DMSO."
The Cause: The compound requires a hydrophobic cavity to shield it from the aqueous environment without using toxic organic solvents.
Protocol: Hydroxypropyl-
Figure 2: Workflow for thermodynamic solubility enhancement using Cyclodextrins.
Step-by-Step:
-
Vehicle Prep: Dissolve HP-
-CD in water/buffer to 20% (w/v). -
Addition: Add the furfurylamine analog in solid form (excess amount) to the CD solution.
-
Energy Input: Sonicate for 30 minutes (bath sonicator) to assist inclusion.
-
Equilibration: Shake at room temperature for 24 hours. Note: Protect from light, as furans can be photo-oxidized.
-
Clarification: Filter through a 0.22
m PVDF filter. The filtrate contains the solubilized drug-CD complex.
Frequently Asked Questions (FAQs)
Q: Can I use HCl to make the hydrochloride salt of my furfurylamine analog? A: Proceed with caution. While HCl salts are common, the high acidity during formation can degrade electron-rich furan rings. If you must use HCl, use a stoichiometric amount (1.0 eq) in an anhydrous solvent (like diethyl ether) and precipitate immediately. Do not heat aqueous HCl solutions of furfurylamines.
Q: Why does the pKa matter if I'm working in DMSO? A: It matters when you dilute into the assay. If your analog has a pKa of 9.0, it is 97% uncharged (insoluble) at pH 7.4.
-
Calculation:
-
Fix: If your assay tolerates it, lowering the buffer pH to 6.5 can significantly increase the soluble fraction.
Q: How do I know if my compound is precipitating or just aggregating? A: Use Dynamic Light Scattering (DLS) or a simple centrifugation test.
-
Test: Centrifuge your assay mix at 15,000 x g for 10 mins. Analyze the supernatant by HPLC. If the concentration drops compared to the pre-spin sample, you have precipitation.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3438, Furfurylamine. Retrieved from [Link]
- Source for pKa values and general chemical properties.
-
Galkin, K. I., & Sandulenko, I. V. (2025).[2] Stability of Furanic Platform Chemicals in Acidic and Basic Conditions. ResearchGate. Retrieved from [Link]
-
Source for furan ring degradation mechanisms in acidic media.[3]
-
-
Viernstein, H., & Wolschann, P. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46, 205-216. Retrieved from [Link]
- Source for HP-beta-CD complex
-
Assay Guidance Manual. (2019). DMSO Tolerance and Co-solvent Strategies in Cell-Based Assays. NCBI Bookshelf.[4] Retrieved from [Link]
- Source for DMSO limits and biological tolerance d
Sources
Minimizing side reactions during N-alkylation of 5-methylfurfurylamine
Technical Support Center: N-Alkylation of 5-Methylfurfurylamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, offering explanations and actionable solutions.
Q1: I am observing a significant amount of di-alkylation product, leading to low yields of my desired mono-alkylated secondary amine. How can I improve selectivity?
A1: The formation of tertiary amines through di-alkylation is a common challenge when working with primary amines like 5-methylfurfurylamine.[1][2] This occurs because the initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation event.
Underlying Cause: The lone pair of electrons on the nitrogen of the secondary amine is often more available for reaction with the alkylating agent.
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of 5-methylfurfurylamine relative to the alkylating agent can favor mono-alkylation.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the secondary amine reacting further.[3]
-
Choice of Base: The base plays a crucial role in selectivity. Weaker bases like potassium carbonate (K₂CO₃) are often preferred over stronger bases such as sodium hydride (NaH), as they are less likely to fully deprotonate the secondary amine, making it less reactive.[4]
-
Solvent Effects: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally effective for Sₙ2 reactions.[4] However, in some cases, using less polar solvents can decrease the rate of the second alkylation.
-
Competitive Deprotonation/Protonation Strategy: A more advanced technique involves using the hydrobromide salt of the primary amine. Under controlled basic conditions, the primary amine is selectively deprotonated and reacts, while the newly formed secondary amine remains protonated and unreactive.[3]
Q2: My reaction is sluggish, and I'm seeing a lot of unreacted starting material even after extended reaction times. What can I do to improve the reaction rate?
A2: A slow reaction rate can be attributed to several factors, including the reactivity of the alkylating agent, reaction temperature, and the choice of base and solvent.
Underlying Cause: Insufficient activation energy for the reaction to proceed at a reasonable rate.
Solutions:
-
Increase Temperature: Many N-alkylation reactions require heating to proceed at a practical rate.[4] Gradually increasing the temperature while monitoring for side product formation is a common strategy.
-
Stronger Base: If a weak base is being used, switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can increase the concentration of the deprotonated, more nucleophilic amine.[4]
-
More Reactive Alkylating Agent: The nature of the leaving group on the alkylating agent is critical. The general order of reactivity is I > Br > Cl > OTs (tosylate). If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.
-
Catalyst Addition: For less reactive alkylating agents, such as alcohols, a catalyst is often necessary.[4]
Q3: I am observing the formation of a dark-colored, insoluble material (tar) in my reaction flask. What is causing this, and how can I prevent it?
A3: The furan ring in 5-methylfurfurylamine is susceptible to degradation under certain conditions, particularly in the presence of strong acids, which can lead to ring-opening and subsequent polymerization.[5][6][7]
Underlying Cause: The electron-rich furan ring can be protonated, initiating a cascade of reactions that result in ring cleavage and the formation of polymeric byproducts.[8][9]
Solutions:
-
Avoid Strong Acids: Ensure that the reaction conditions are not strongly acidic. If an acid scavenger is needed, use a non-acidic or weakly basic one.
-
Control Temperature: High temperatures can accelerate decomposition pathways.[10] Use the lowest effective temperature to achieve a reasonable reaction rate.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation of the furan ring.
-
Purification of Starting Materials: Ensure that your 5-methylfurfurylamine and solvent are free of acidic impurities.
Q4: I am attempting a reductive amination with an aldehyde/ketone, but the reaction is not proceeding to completion. What are the key parameters to optimize?
A4: Reductive amination is a powerful method for N-alkylation.[1][11] However, its success depends on the careful balance of imine formation and reduction.
Underlying Cause: The equilibrium of imine formation may not favor the product, or the reducing agent may be ineffective.
Solutions:
-
Water Removal: The formation of the imine intermediate generates water. Removing this water, for instance by using a Dean-Stark apparatus or adding a dehydrating agent like trimethyl orthoformate, can drive the equilibrium towards the imine and improve the overall yield.[12][13]
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices. NaBH₃CN is milder and selectively reduces the imine in the presence of the carbonyl starting material.
-
pH Control: The pH of the reaction is crucial for imine formation. Mildly acidic conditions (pH 4-6) are often optimal to facilitate both the protonation of the carbonyl group and the nucleophilic attack by the amine.
-
Consider Leuckart-Wallach or Eschweiler-Clarke Reactions: For methylation, the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a highly effective method that avoids the formation of quaternary ammonium salts.[14][15][16][17] The Leuckart-Wallach reaction is a broader reductive amination technique using formic acid or its derivatives as the reducing agent.[1][11][18]
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the N-alkylation of 5-methylfurfurylamine?
A1: The optimal base depends on the specific alkylating agent and desired selectivity. For achieving mono-alkylation with reactive alkyl halides, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.[4] For less reactive alkylating agents or when faster reaction rates are needed, stronger organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.[4] Very strong bases like sodium hydride (NaH) should be used with caution to avoid side reactions.[4]
Q2: Can I use alcohols as alkylating agents for 5-methylfurfurylamine?
A2: Yes, but this typically requires a catalytic system. This process, often referred to as "borrowing hydrogen" or "hydrogen autotransfer," involves the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine.[4] Ruthenium and iridium complexes are commonly used catalysts for this transformation.[4]
Q3: How can I purify the N-alkylated 5-methylfurfurylamine product?
A3: Purification can typically be achieved through standard laboratory techniques:
-
Extraction: After the reaction, a standard aqueous workup can be performed to remove inorganic salts and water-soluble impurities.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.
-
Column Chromatography: For non-volatile products or to separate closely related impurities, silica gel column chromatography is a common and effective technique.
Q4: What are the safety precautions I should take when working with 5-methylfurfurylamine?
A4: 5-Methylfurfurylamine is a flammable liquid and vapor and can cause severe skin burns and eye damage. It is important to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
Protocol 1: Mono-N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the selective mono-alkylation of 5-methylfurfurylamine using an alkyl bromide.
Materials:
-
5-Methylfurfurylamine
-
Alkyl bromide (e.g., 1-bromobutane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methylfurfurylamine (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add the alkyl bromide (0.9 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and wash the solid with diethyl ether.
-
Combine the filtrate and washings and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathways in the N-alkylation of 5-methylfurfurylamine.
Caption: Troubleshooting workflow for N-alkylation of 5-methylfurfurylamine.
References
-
Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]
-
Eschweiler-Clarke Reaction - Organic Chemistry Portal. Available at: [Link]
-
Waidmann, C. R., et al. (2016). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 6(15), 5820-5829. Available at: [Link]
-
Eschweiler-Clarke reaction - YouTube. Available at: [Link]
-
Liang, G., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 574-581. Available at: [Link]
-
Direct reductive amination of 5-hydroxymethylfurfural with primary/secondary amines via Ru-complex catalyzed hydrogenation - RSC Publishing. Available at: [Link]
-
Eschweiler-Clarke Reaction - NROChemistry. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. Available at: [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. Available at: [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Energy & Fuels. Available at: [Link]
-
Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]
-
(PDF) Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study - ResearchGate. Available at: [Link]
-
Proposed mechanism for the direct reductive amination of 5‐methylfurfural with aniline catalyzed by prepared Pd/C under H2 atmosphere. - ResearchGate. Available at: [Link]
-
Leuckart–Wallach Reaction - ResearchGate. Available at: [Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC. Available at: [Link]
-
Reductive amination of 5‐HMF with amines and H2 in different conditions over Ni6AlOx catalyst.[19] - ResearchGate. Available at: [Link]
-
Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols | CCS Chemistry. Available at: [Link]
-
Strategy for the controlled N,N‐dialkylation by sequential... - ResearchGate. Available at: [Link]
-
Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]
-
Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Available at: [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg - ResearchGate. Available at: [Link]
-
Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. Available at: [Link]
-
N-Dealkylation of Amines - MDPI. Available at: [Link]
- Chapter 2: Synthetic Methods for Alkyl Amines - Books.
-
Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Available at: [Link]
-
Leuckart reaction - Wikipedia. Available at: [Link]
- US2315139A - Process for separation of furfurylamines - Google Patents.
-
Synthesized N-alkyl furfurylamines | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
How does the stability of 5-Hydroxymethylfurfural (HMF) vary under different storage conditions and temperatures? - Sugar Energy Technology. Available at: [Link]
-
Possible reaction path for the formation of furfurylamine under the... - ResearchGate. Available at: [Link]
-
(PDF) C3−H Silylation of Furfurylimines: Direct Access to a Novel Biobased Versatile Synthetic Platform Derived from Furfural - ResearchGate. Available at: [Link]
-
Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC. Available at: [Link]
-
Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling - MDPI. Available at: [Link]
-
Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran - MDPI. Available at: [Link]
-
N-Alkylation of Amines with 2,5-Furandimethanol to N,N'-Disubstituted 2,5-Bis(aminomethyl)furans Catalyzed by a Metal-Ligand Bifunctional Iridium Catalyst - ResearchGate. Available at: [Link]
-
N-alkylation of an almost non nucleophilic substrate : r/Chempros - Reddit. Available at: [Link]
-
N-Dealkylation of Amines - PMC. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sugar-energy.com [sugar-energy.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 15. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 16. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 17. Review of Modern Eschweiler–Clarke Methylation Reaction | MDPI [mdpi.com]
- 18. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 19. books.rsc.org [books.rsc.org]
Hygroscopicity management for 5-methyl-N-(alpha-methylphenethyl)furfurylamine salts
The following guide serves as a specialized Technical Support Center for researchers working with 5-methyl-N-(alpha-methylphenethyl)furfurylamine salts .
This compound is a structural analog of Fencamine , belonging to the class of lipophilic secondary amines containing a furan moiety. Like many amine-based active pharmaceutical ingredients (APIs), its salts (particularly hydrochloride) are prone to hygroscopicity —the uptake of moisture from the atmosphere—which can lead to deliquescence, chemical instability, and dosing errors.
Topic: 5-methyl-N-(alpha-methylphenethyl)furfurylamine Salts Support Level: Tier 3 (Senior Application Scientist)
Quick Diagnostic: Why is my salt unstable?
Symptom: The solid powder turns into a sticky oil or gum upon exposure to air. Diagnosis: Deliquescence . The Critical Relative Humidity (CRH) of your salt form is likely below the ambient humidity of your lab. When ambient RH > CRH, the solid absorbs enough water to dissolve itself, forming a saturated solution.
-
Immediate Action: Move samples to a desiccator or glove box (RH < 20%).
Symptom: Weight constantly increases during weighing. Diagnosis: Surface Adsorption / Bulk Absorption . The material is actively scavenging water. This introduces significant error in stoichiometry for subsequent reactions or biological assays.
Troubleshooting Guide & FAQs
Module A: Salt Selection & Solid-State Chemistry[1]
Q1: We are currently using the Hydrochloride (HCl) salt, but it is extremely hygroscopic. Is this normal? A: Yes. Hydrochloride salts of secondary amines (like your compound) are frequently hygroscopic. The chloride ion is small and has a high charge density, which creates a strong driving force for hydration. Furthermore, the crystal lattice energy of amine-HCl salts is often not high enough to prevent water insertion, leading to the formation of hydrates or deliquescence.
Q2: What alternative counterions should we screen to reduce hygroscopicity? A: You should screen counterions that are larger, less polarizable, or capable of forming tighter crystal packing networks.
-
First Tier (Anions): Fumarate, Maleate, Succinate. These dicarboxylic acids often form hydrogen-bonded networks that exclude water.
-
Second Tier (Lipophilic Anions): Tosylate, Mesylate, Napsylate. These add bulk and lipophilicity, often raising the CRH.
-
Avoid: Acetate or Lactate (often extremely hygroscopic or form oils).
Q3: Can we just use the free base? A: The free base of 5-methyl-N-(alpha-methylphenethyl)furfurylamine is likely a viscous oil or a low-melting solid at room temperature due to its lipophilic, non-symmetrical structure. Salts are generally required for crystallinity and handling, but you must select the right salt.[1][2]
Module B: Handling & Processing
Q4: How can I accurately weigh this compound for biological assays without water weight error? A:
-
Equilibration Method: If the hydrate is stable (e.g., a stoichiometric monohydrate), equilibrate the salt at a specific humidity until weight is constant, determine the water content (Karl Fischer titration), and adjust your molecular weight calculation.
-
Dry Weighing: Use an ionizing blower (antistatic gun) to reduce static (which often mimics hygroscopicity issues) and weigh inside a humidity-controlled enclosure (glove bag/box) set to <20% RH.
Q5: We see "gelling" during filtration. What is happening? A: This is likely "solvent-mediated phase transformation." If you are crystallizing from a solvent that contains trace water (e.g., Ethanol/Water), the hygroscopic salt may be pulling water into the lattice during filtration, turning the cake into a gel.
-
Fix: Switch to anhydrous solvents (e.g., dry Isopropanol or Ethyl Acetate) and wash the filter cake with a non-polar solvent (e.g., n-Heptane) to remove residual mother liquor immediately.
Decision Matrix: Salt Selection Strategy
The following diagram outlines the logical workflow for selecting a stable form of 5-methyl-N-(alpha-methylphenethyl)furfurylamine.
Caption: Workflow for managing hygroscopicity. Early-stage projects should prioritize salt screening (Green path), while late-stage projects must rely on engineering controls (Yellow path).
Comparative Data: Counterion Impact
The table below summarizes general trends for secondary amine salts. While specific data for your derivative requires empirical determination, these trends are authoritative starting points for your screen.
| Salt Form | Hygroscopicity Risk | Aqueous Solubility | Melting Point Trend | Recommendation |
| Hydrochloride (HCl) | High (Often Deliquescent) | High | Variable | Use only if handled in dry rooms. |
| Sulfate / Bisulfate | Moderate | High | High | Good alternative, but risk of hydrates. |
| Fumarate (2:1) | Low | Moderate | High | Top Recommendation for stability. |
| Maleate | Low to Moderate | Moderate | Moderate | Good alternative; check for polymorphism. |
| Tosylate | Low | Low | Moderate | Good for reducing hygroscopicity, but high MW. |
| Mesylate | Moderate | High | Low | Often hygroscopic; risk of low melting point. |
Experimental Protocol: Critical Relative Humidity (CRH) Determination
To define the safe handling limits for your specific salt, you must determine its CRH.
Methodology:
-
Preparation: Dry 500 mg of the salt in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Chamber Setup: Prepare desiccators with saturated salt solutions to create fixed RH environments:
-
LiCl (~11% RH)
-
MgCl₂ (~33% RH)
-
Mg(NO₃)₂ (~53% RH)
-
NaCl (~75% RH)
-
-
Exposure: Weigh 50 mg of dried sample into tared vials (open). Place one vial in each desiccator.
-
Monitoring: Weigh vials at 24h, 48h, and 7 days.
-
Analysis: Plot % Weight Gain vs. % RH .
-
Interpretation: The CRH is the point where the weight gain spikes exponentially (indicating deliquescence).
-
Safe Zone: Your handling environment must be at least 10% RH below this value.
-
References
-
Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000).[2] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.
- Relevance: Foundational text on selecting counterions (like Fumarate vs HCl) to modify physicochemical properties.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][1][2][4] Advanced Drug Delivery Reviews.
- Relevance: details the trade-offs between solubility (HCl) and stability/hygroscopicity.
-
Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Salt Selection. Journal of Pharmaceutical Sciences.
- Relevance: Provides statistical data on the frequency of hygroscopicity issues in different salt classes.
-
Newman, A. W., & Reutzel-Edens, S. M. (2020). Crystalline Salt Forms of Active Pharmaceutical Ingredients.[3][1][5][6][7] Crystal Growth & Design.
-
Relevance: Modern strategies for crystal engineering to combat moisture uptake.[8]
-
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in the Synthesis of Branched Furfurylamines
Welcome to the technical support center for the synthesis of branched furfurylamines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with steric hindrance in their synthetic routes. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complex reactions and achieve your desired products with higher yields and purity.
Introduction: The Challenge of Steric Hindrance
The synthesis of α-branched N-furfurylamines is a critical step in the development of various pharmaceuticals and fine chemicals. However, the introduction of bulky substituents on the amine or at the α-position of the furfuryl group often leads to significant steric hindrance. This impediment can dramatically decrease reaction rates, lower yields, and promote the formation of undesired side products. The primary synthetic route, reductive amination, is particularly susceptible to these steric effects, impacting both the initial imine formation and the subsequent reduction step.
This guide will explore the underlying causes of these challenges and provide practical, field-proven solutions to overcome them. We will delve into catalyst selection, reaction condition optimization, and alternative synthetic strategies to help you successfully synthesize even the most sterically demanding branched furfurylamines.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of branched furfurylamines, providing a systematic approach to problem-solving.
Issue 1: Low or No Product Yield in Reductive Amination
Observed Problem: You are attempting a reductive amination of a furfural derivative with a bulky primary or secondary amine, and you observe minimal to no formation of the desired branched furfurylamide.
Potential Causes & Solutions:
-
Cause 1: Inefficient Imine Formation. The initial condensation between the carbonyl group of the furfural derivative and the sterically hindered amine is often the rate-limiting step. The bulky nature of the amine can make it a poor nucleophile and hinder its approach to the carbonyl carbon.
-
Solution 1a: Catalyst Selection for Imine Formation. The use of an appropriate acid catalyst is crucial. While Brønsted acids are commonly used, Lewis acids can be more effective in activating the carbonyl group. For instance, a study on the reductive amination of furfural highlighted the importance of acidic sites on the catalyst support for activating the carbonyl group, which promotes the formation of the amine.[1][2]
-
Solution 1b: Water Removal. The formation of an imine is a reversible equilibrium reaction that produces water. Removing water as it is formed will drive the equilibrium towards the imine product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves. A study on the synthesis of furfurylamines using Ru pincer complexes demonstrated the importance of a drying agent to facilitate the reaction.[3]
-
-
Cause 2: Ineffective Reduction of the Sterically Hindered Imine. Even if the imine is formed, its reduction can be challenging due to the steric bulk surrounding the C=N double bond, which can block the active sites of the catalyst.
-
Solution 2a: Choice of Reducing Agent and Catalyst. For catalytic hydrogenation, the choice of catalyst is critical. Palladium-based catalysts, particularly those with modified supports, have shown promise. For instance, Pd(OH)₂/g-C₃N₄ has been reported as an efficient catalyst for the reductive amination to produce sterically hindered amines.[4][5] The hydroxyl group on the Pd(OH)₂ cluster plays a crucial role in facilitating both the generation of the imine intermediate and the reduction of the C=N unit.[4][5] Non-precious metal catalysts like Raney Nickel can also be effective and offer a cost-efficient alternative.[1]
-
Solution 2b: Alternative Reducing Agents. If catalytic hydrogenation is not effective, consider using chemical reducing agents. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice for reductive aminations as it is milder and more selective than other borohydrides, and it can be used in a one-pot procedure.[6]
-
Experimental Protocol: Reductive Amination of a Sterically Hindered Furfural Derivative
This protocol provides a starting point for optimizing the reductive amination of a furfural derivative with a bulky amine using a palladium-based catalyst.
Materials:
-
Furfural derivative (1.0 eq)
-
Sterically hindered amine (1.1 - 1.5 eq)
-
Pd(OH)₂/C (5 mol%) or Pd(OH)₂/g-C₃N₄ (5 mol%)[4]
-
Anhydrous toluene or 1,4-dioxane[1]
-
Hydrogen gas (H₂)
-
Dean-Stark apparatus (optional, for azeotropic water removal)
-
Molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if used), add the furfural derivative, the sterically hindered amine, and the solvent.
-
If not using a Dean-Stark trap, add activated 4 Å molecular sieves to the reaction mixture.
-
Stir the mixture at a temperature appropriate for the solvent (e.g., reflux for toluene) for 2-4 hours to facilitate imine formation. Monitor the reaction by TLC or GC-MS.
-
After imine formation is complete (or has reached equilibrium), cool the reaction mixture to room temperature.
-
Carefully add the palladium catalyst to the flask.
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (a balloon or a hydrogenation apparatus can be used).
-
Stir the reaction vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or GC-MS).
-
Upon completion, carefully filter the catalyst through a pad of Celite®.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of the secondary amine by-product (from the reaction of the primary furfurylamine product with another molecule of the furfural derivative). How can I minimize this?
A1: The formation of secondary amines is a common side reaction in reductive aminations, especially when using ammonia or primary amines.[7] To suppress this, you can:
-
Use an excess of the amine: Increasing the concentration of the primary amine can outcompete the newly formed primary furfurylamine for the furfural derivative. An excess of ammonia has been shown to inhibit the formation of secondary amines.[7]
-
Control the stoichiometry: Carefully controlling the molar ratio of the amine to the furfural derivative is crucial. A slight excess of the amine is generally recommended.
-
Choose a selective catalyst: Some catalysts exhibit higher selectivity for the formation of primary amines. For example, a study on the reductive amination of furfural found that the NH₃/furfural ratio played a pivotal role in determining the product distribution.[7]
Q2: I'm concerned about the stability of the furan ring under reductive conditions. What precautions should I take?
A2: The furan ring is susceptible to reduction, especially under harsh hydrogenation conditions (high pressure and temperature) or with highly active catalysts, leading to the formation of tetrahydrofurfurylamines.[7] To maintain the integrity of the furan ring:
-
Use milder reaction conditions: Opt for lower hydrogen pressures and temperatures.
-
Select a chemoselective catalyst: Catalysts can be chosen to selectively reduce the imine C=N bond over the C=C bonds of the furan ring. Nickel-based catalysts have shown good selectivity for furfurylamine over tetrahydrofurfurylamine under optimized conditions.[7]
-
Consider biocatalysis: Transaminases offer a mild and highly selective alternative for the amination of furfural derivatives, avoiding the need for harsh reducing agents and preserving the furan ring.[8][9][10]
Q3: Are there any alternative synthetic routes to branched furfurylamines that can bypass the challenges of reductive amination?
A3: Yes, several alternative methods can be employed:
-
Biocatalytic Amination: The use of transaminases is a rapidly growing field for the synthesis of amines.[9][10][11] These enzymes can catalyze the amination of furfural derivatives with high stereoselectivity and under mild, environmentally friendly conditions.[12][13] This approach is particularly advantageous for producing chiral branched furfurylamines.
-
Direct Reductive Amination with Alternative Deoxygenating Agents: An atom-economical method using carbon monoxide as a deoxygenating agent has been developed for the synthesis of sterically hindered tertiary amines.[14]
-
One-Pot Synthesis using Zinc Metal: An environmentally friendly method using zinc powder as the reducing agent in an aqueous medium has been reported for the synthesis of furfurylamine.[15][16]
Q4: How does the choice of solvent affect the synthesis of branched furfurylamines?
A4: The solvent can significantly influence the reaction rate and selectivity.
-
Polarity: The choice of solvent can affect the solubility of the reactants and the catalyst.
-
Azeotropic Removal of Water: Solvents like toluene or benzene can be used with a Dean-Stark apparatus to azeotropically remove water, driving the imine formation equilibrium forward.
-
Interaction with Catalyst: The solvent can interact with the catalyst surface, influencing its activity and selectivity. For instance, in the polymerization of furfuryl alcohol, a side reaction to be avoided, the reaction rate was found to decrease with increasing concentrations of ethanol or butanol.[17]
-
Green Solvents: Deep eutectic solvents (DESs) are being explored as environmentally friendly alternatives for furfural production and subsequent amination.[18]
Visualizing the Process: Reaction Workflow and Decision Making
To aid in experimental design and troubleshooting, the following diagrams illustrate the key steps and decision points in the synthesis of branched furfurylamines.
Diagram 1: General Workflow for Reductive Amination
Caption: General two-step workflow for the synthesis of branched furfurylamines via reductive amination.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide troubleshooting efforts when experiencing low product yields.
Data Summary: Catalyst and Reaction Condition Comparison
The following table summarizes key findings from the literature regarding catalyst performance and reaction conditions for the synthesis of furfurylamines. This data can serve as a starting point for your own experimental design.
| Catalyst | Substrate | Amine | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OH)₂/g-C₃N₄ | Butyraldehyde | Diisopropylamine | H₂ | Toluene | RT | >90 (Selectivity) | [4] |
| Raney Ni | Furfural | Ammonia | H₂ | 1,4-dioxane | 130 | 96.3 | [1] |
| Ru/C | Furfural | Ammonia | H₂ | Water | 80 | 74 | [8] |
| Transaminase (Cv-TAm) | Furfural | Isopropylamine | - | Buffer | 30 | 92 | [9] |
| Zinc Powder | Furfural | Hydroxylammonium chloride | Zn | Water | 60 | 98 | [15][16] |
Conclusion
Overcoming steric hindrance in the synthesis of branched furfurylamines requires a multi-faceted approach that considers catalyst selection, reaction condition optimization, and the potential of alternative synthetic methodologies. By understanding the underlying principles of reductive amination and being aware of the common pitfalls, researchers can develop robust and efficient synthetic routes to these valuable compounds. This guide provides a foundation for troubleshooting and optimizing your reactions, and we encourage you to explore the cited literature for more detailed information.
References
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Reductive amination of furfural and furfurylamine with methoxides and MIL-53-NH2(Al)-derived Ru catalyst. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. (2023, March 15). Frontiers. Retrieved February 13, 2026, from [Link]
-
Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024, April 29). Journal of Chemical and Pharmaceutical Research. Retrieved February 13, 2026, from [Link]
-
Schematic illustration of reductive amination of FUR to FUA and other... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. (2022, April 7). PubMed. Retrieved February 13, 2026, from [Link]
-
Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. (2022, October 17). Sanderman Publishing House. Retrieved February 13, 2026, from [Link]
-
Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. (2025, December 20). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Biocatalysis enables the scalable conversion of biobased furans into various furfurylamines. (2024, July 29). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
The synthesis of sterically hindered amines by a direct reductive amination of ketones. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
-
Furfurylamines from Biomass: Transaminase catalysed upgrading of furfurals. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Chemoenzymatic catalytic synthesis of furfurylamine from hemicellulose in biomasses. (2022, December 1). PubMed. Retrieved February 13, 2026, from [Link]
-
Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes. (2025, November 20). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Selective Catalysis for the Reductive Amination of Furfural Towards Furfurylamine by the Graphene-Co-Shelled Cobalt Nanoparticles. (n.d.). ChemRxiv. Retrieved February 13, 2026, from [Link]
-
Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Furfurylamines from biomass: transaminase catalysed upgrading of furfurals. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
-
Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. (2023, April 29). Bielefeld University. Retrieved February 13, 2026, from [Link]
-
Effects of solvent on the furfuryl alcohol polymerization reaction: UV Raman spectroscopy study. (2025, August 10). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Development of Sustainable Biocatalytic Furfurylamine Production in a Magnetic Field-Assisted Microfluidic Reactor. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL. (n.d.). CORE. Retrieved February 13, 2026, from [Link]
-
Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. (2017, August 17). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
-
C3−H Silylation of Furfurylimines: Direct Access to a Novel Biobased Versatile Synthetic Platform Derived from Furfural. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Synthesis of Trialkylamines with Extreme Steric Hindrance and Their Decay by a Hofmann-like Elimination Reaction. (2020, November 6). PubMed. Retrieved February 13, 2026, from [Link]
Sources
- 1. sandermanpub.net [sandermanpub.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
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- 6. researchgate.net [researchgate.net]
- 7. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Furfurylamines from biomass: transaminase catalysed upgrading of furfurals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Biocatalysis enables the scalable conversion of biobased furans into various furfurylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium [frontiersin.org]
- 13. Chemoenzymatic catalytic synthesis of furfurylamine from hemicellulose in biomasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sctunisie.org [sctunisie.org]
- 17. researchgate.net [researchgate.net]
- 18. Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectrum analysis of 5-methyl-N-(alpha-methylphenethyl)furfurylamine
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 5-methyl-N-(α-methylphenethyl)furfurylamine . Designed for analytical chemists and drug development professionals, this document focuses on structural elucidation, spectral prediction based on fragment analysis, and differentiation from critical structural analogs.
Executive Summary & Structural Context
5-methyl-N-(α-methylphenethyl)furfurylamine is a secondary amine derivative of amphetamine characterized by the addition of a 5-methylfurfuryl moiety to the nitrogen atom. In forensic and pharmaceutical analysis, distinguishing this compound from its non-methylated analogs (e.g., N-furfurylamphetamine) or its precursors (amphetamine, 5-methylfurfural) is critical.
-
Molecular Formula: C
H NO -
Key Structural Features:
-
Chiral Center: The α-carbon of the phenethyl chain (responsible for diastereotopic effects).
-
Furan Ring: 2,5-disubstituted (distinctive doublet signals).
-
Amine Bridge: Secondary amine connecting the chiral alkyl chain and the heteroaromatic ring.
-
Experimental Protocol (Self-Validating System)
To ensure reproducible spectral data, the following protocol minimizes solvent effects and exchange broadening.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl
) is the primary standard for free-base analysis, providing clear resolution of the amine proton (often broad) and minimizing overlap with the critical methyl regions. DMSO-d is recommended if the sample is a hydrochloride salt to sharpen the ammonium protons (which typically appear as broad singlets > 9.0 ppm). -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Acquisition Parameters
-
Pulse Sequence: Standard zg30 (30° pulse angle) to allow accurate integration of methyl signals with varying relaxation times (
). -
Scans: Minimum 16 scans (high S/N ratio required for identifying satellite peaks or minor impurities).
Spectral Assignments & Analysis
The spectrum is divided into four diagnostic regions.[1] The integration values provided below assume a pure free-base sample.
Region A: The Aromatic & Heteroaromatic Zone (5.8 – 7.4 ppm)
This region differentiates the target from simple amphetamine derivatives.
-
Phenyl Ring (Amphetamine backbone):
-
Shift:
7.15 – 7.35 ppm -
Multiplicity: Multiplet (overlapping m/p/o protons)
-
Integration: 5H
-
Note: Typical mono-substituted benzene pattern.
-
-
Furan Ring (5-Methylfurfuryl moiety):
-
Shift:
5.85 – 6.05 ppm -
Multiplicity: Two distinct doublets (
Hz) -
Integration: 2H (H-3 and H-4 of the furan ring)
-
Mechanistic Insight: Unlike unsubstituted furfuryl groups which show 3 protons (including a signal at ~7.4 ppm), the 5-methyl substitution removes the H-5 proton and simplifies the spectrum to an AB-like system on the ring. This is the primary differentiator from N-furfurylamphetamine.
-
Region B: The Diastereotopic Bridge (3.6 – 3.8 ppm)
-
Assignment: N-CH
-Furan -
Shift:
3.70 – 3.80 ppm -
Multiplicity: Singlet (at low field) or AB Quartet (at high field/resolution)
-
Integration: 2H
-
Expert Insight: Because the molecule possesses a chiral center at the adjacent α-carbon, the protons on this methylene bridge are diastereotopic . In high-resolution NMR (>400 MHz), these may resolve into a tight AB quartet rather than a singlet.
Region C: The Chiral Backbone (2.5 – 3.0 ppm)
-
Methine (CH):
2.85 – 2.95 ppm (Multiplet, 1H). The N-substitution typically shifts this slightly downfield compared to free amphetamine. -
Benzylic Methylene (Ph-C H
): 2.60 – 2.75 ppm (dd or multiplet, 2H).
Region D: The Methyl Fingerprint (1.0 – 2.3 ppm)
-
Furan-Methyl:
2.25 ppm (Singlet, 3H). Diagnostic Peak. -
-Methyl (Amphetamine chain):
1.05 – 1.15 ppm (Doublet, Hz, 3H). -
Amine (NH):
1.3 – 1.8 ppm (Broad singlet, 1H, exchangeable).
Comparative Analysis: Target vs. Alternatives
The following table objectively compares the target molecule against its most common structural analogs and precursors.
| Feature | Target: 5-Me-N-furfuryl-AMPH | Alternative 1: N-Furfurylamphetamine | Alternative 2: Amphetamine (Precursor) |
| Furan Region | 2H (Two doublets, ~5.9 ppm) | 3H (Includes H-5 doublet at ~7.4 ppm) | None |
| Furan-Me Signal | Singlet (~2.25 ppm) | Absent | Absent |
| Doublet (~1.1 ppm) | Doublet (~1.1 ppm) | Doublet (~1.1 ppm) | |
| N-CH | Singlet/ABq (~3.75 ppm) | Singlet/ABq (~3.80 ppm) | Absent |
| Aldehyde Peak | Absent | Absent | Absent (Present in Start Material 5-Me-Furfural at ~9.5 ppm) |
Key Differentiator Logic
-
Check 9.0+ ppm: If Aldehyde signal exists
Contaminated with 5-methylfurfural. -
Check 7.4 ppm: If a doublet exists here
Likely the un-methylated analog (N-furfurylamphetamine). -
Check 2.25 ppm: If this sharp singlet is missing
Not the 5-methyl derivative.
Visual Workflow for Identification
The following diagram illustrates the logical decision tree for validating the identity of 5-methyl-N-(α-methylphenethyl)furfurylamine using 1H NMR data.
Figure 1: Decision tree for the structural validation of N-substituted amphetamine derivatives via 1H NMR.
References
-
National Institute of Standards and Technology (NIST). Amphetamine Mass Spectrum and Chemical Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. N-Methylfurfurylamine Spectral Data. National Library of Medicine. Available at: [Link]
-
Welter, J., et al. "Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis." Analytical and Bioanalytical Chemistry, 2015. Available at: [Link][2]
-
Armellin, S., et al. "Establishing the synthetic origin of amphetamines by 2H NMR spectroscopy."[3] The Analyst, 2004.[3] Available at: [Link]
Sources
- 1. sandermanpub.net [sandermanpub.net]
- 2. Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishing the synthetic origin of amphetamines by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Novel Psychoactive Substances: A Comparative Guide to the GC-MS Fragmentation of 5-methyl-N-(alpha-methylphenethyl)furfurylamine
The Analytical Challenge: A Molecule of Two Halves
5-methyl-N-(alpha-methylphenethyl)furfurylamine presents a hybrid structure, combining the well-characterized phenethylamine backbone, common to many stimulants, with a 5-methylfuran moiety. Understanding the fragmentation of each part is key to predicting the behavior of the whole molecule upon electron ionization.
Figure 1: Structure of 5-methyl-N-(alpha-methylphenethyl)furfurylamine
Caption: Chemical structure of the target analyte.
Core Principles of Fragmentation in Related Structures
The behavior of phenethylamines in GC-EI-MS is well-documented. The primary and most characteristic fragmentation is the α-cleavage (also referred to as β-C-C bond cleavage) which results in the formation of a stable iminium cation.[4][5][6] This cleavage is a dominant process because it leads to a resonance-stabilized carbocation.
For furfurylamine derivatives, fragmentation is expected to involve cleavage of the bond between the furan ring and the exocyclic methylene group, as well as potential ring opening and subsequent fragmentations of the furan nucleus itself.
Experimental Protocol: A Generalized GC-MS Methodology
For the analysis of novel psychoactive substances like 5-methyl-N-(alpha-methylphenethyl)furfurylamine, a standard GC-MS protocol would be employed. The following is a representative, robust methodology that serves as a self-validating system for obtaining reproducible fragmentation patterns.
1. Sample Preparation: Liquid-Liquid Extraction
-
Accurately weigh approximately 1 mg of the powdered sample.
-
Dissolve in 1 mL of methanol.
-
Add 1 mL of a basic aqueous solution (e.g., 0.1 M sodium hydroxide) to deprotonate the amine.
-
Add 2 mL of a non-polar organic solvent (e.g., chloroform or ethyl acetate).
-
Vortex the mixture for 1-2 minutes to facilitate the extraction of the free base into the organic layer.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean vial for analysis.
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Inlet: Split/splitless, operated in split mode (e.g., 20:1) at 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
This protocol is designed to ensure the thermal stability of the analyte during volatilization and to produce a characteristic and reproducible mass spectrum.
Predicted Fragmentation Pattern of 5-methyl-N-(alpha-methylphenethyl)furfurylamine
Based on the established principles of mass spectrometry, we can predict the major fragmentation pathways and the resulting mass-to-charge ratios (m/z) for our target molecule (Molecular Weight: 229.32 g/mol ).
Pathway 1: The Dominant Alpha-Cleavage (Phenethylamine Moiety)
The most probable fragmentation will be the cleavage of the Cα-Cβ bond of the phenethyl group. This will result in the formation of a stable, resonance-stabilized benzyl radical and a charged iminium species containing the 5-methylfurfurylamine portion.
Figure 2: Alpha-Cleavage Fragmentation Pathway
Caption: Predicted primary fragmentation of the target molecule.
This cleavage would yield a base peak at m/z 138 . The structure of this ion would be [5-methylfurfuryl-NH=CH-CH3]+.
Pathway 2: Cleavage at the Furfurylamine Moiety
Another significant fragmentation could occur at the bond connecting the furan ring to the methyleneamine bridge. This would lead to two possible charged fragments.
-
Formation of the 5-methylfurfuryl cation: This would result in a fragment at m/z 95 .
-
Formation of the N-(alpha-methylphenethyl)iminium ion: This would result in a fragment at m/z 134 .
Pathway 3: Tropylium Ion Formation
A common fragmentation pathway for compounds containing a benzyl group is the formation of the tropylium ion at m/z 91 through rearrangement of the benzyl cation. This is often accompanied by a peak at m/z 65 resulting from the loss of acetylene from the tropylium ion.
Pathway 4: Furan Ring Fragmentation
The 5-methylfurfuryl cation (m/z 95) could undergo further fragmentation. A characteristic loss for furan rings is the expulsion of a neutral CO molecule (28 Da), which would lead to a fragment at m/z 67 .[7]
Comparative Analysis: Differentiating from Structurally Similar Compounds
To build confidence in the identification of 5-methyl-N-(alpha-methylphenethyl)furfurylamine, it is crucial to compare its predicted fragmentation pattern with those of known, structurally related compounds.
| Compound | Molecular Weight | Key Fragments (m/z) | Rationale for Differentiation |
| Methamphetamine | 149 | 58, 91, 65 | The base peak at m/z 58 corresponds to the [CH3-CH=NH-CH3]+ iminium ion. The target molecule would not produce a significant ion at this m/z.[6][8] |
| Amphetamine | 135 | 44, 91, 65 | The base peak at m/z 44 corresponds to the [CH3-CH=NH2]+ iminium ion. Again, this is distinct from the predicted m/z 138 base peak of the target.[6] |
| N-benzyl-alpha-methylphenethylamine | 225 | 134, 91 | The base peak at m/z 134 arises from the loss of the benzyl group. While our target may show a peak at m/z 134, the predicted base peak is m/z 138. |
| Furfurylamine | 97 | 81, 97 | The molecular ion is prominent, and the base peak at m/z 81 corresponds to the furfuryl cation. The target molecule's molecular ion is likely to be less abundant due to the facile alpha-cleavage. |
Table 1: Comparison of Predicted Fragmentation with Known Analogs
Summary of Predicted Mass Spectrum
Based on the analysis of fragmentation pathways, the predicted electron ionization mass spectrum of 5-methyl-N-(alpha-methylphenethyl)furfurylamine would exhibit the following key features:
| m/z | Proposed Fragment | Predicted Relative Abundance |
| 138 | [5-methylfurfuryl-NH=CH-CH3]+ | Base Peak (100%) |
| 91 | [C7H7]+ (Tropylium ion) | High |
| 229 | Molecular Ion [M]+• | Low to Moderate |
| 95 | [5-methylfurfuryl]+ | Moderate |
| 134 | [alpha-methylphenethyl-NH=CH2]+ | Moderate |
| 65 | [C5H5]+ | Moderate |
| 67 | [C4H3O]+ | Low |
Table 2: Predicted Key Fragments and Their Relative Abundances
Conclusion
In the absence of a reference standard and its corresponding mass spectrum, a systematic, comparative approach based on fundamental principles of mass spectral fragmentation is an invaluable tool for the tentative identification of novel psychoactive substances. The predicted fragmentation pattern for 5-methyl-N-(alpha-methylphenethyl)furfurylamine is dominated by the alpha-cleavage of the phenethylamine moiety, leading to a characteristic base peak at m/z 138. The presence of other significant ions, such as m/z 91 and 95, further corroborates the proposed structure. By comparing this predicted pattern with the known fragmentation of related compounds, analysts can significantly increase their confidence in identifying this and other new chemical entities encountered in their casework. This guide provides a logical framework and the necessary comparative data to aid researchers in this critical task.
References
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Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]
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GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Journal of Chromatographic Science. [Link]
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(PDF) Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. ResearchGate. [Link]
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GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. [Link]
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Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural. ResearchGate. [Link]
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Synthesis of Bis(hydroxylmethylfurfuryl)amine Monomers from 5-Hydroxymethylfurfural. ResearchGate. [Link]
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Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. [Link]
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Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. SciSpace. [Link]
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Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. ChemRxiv. [Link]
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A Researcher's Guide to FTIR Spectroscopy for the Identification of 5-methyl-N-(alpha-methylphenethyl)furfurylamine
In the evolving landscape of novel psychoactive substances (NPS), robust and unambiguous analytical identification is paramount. This guide provides a comprehensive framework for utilizing Fourier-Transform Infrared (FTIR) spectroscopy to identify 5-methyl-N-(alpha-methylphenethyl)furfurylamine, a complex secondary amine incorporating furan, phenethyl, and amphetamine-like structural motifs. We will delve into the theoretical underpinnings of its spectral features, compare it with structurally similar compounds, and provide a validated protocol for its analysis.
The Analytical Challenge: A Molecule of Many Parts
5-methyl-N-(alpha-methylphenethyl)furfurylamine presents a unique analytical challenge due to its combination of distinct functional groups. A successful identification relies on systematically dissecting its predicted FTIR spectrum into contributions from its three key components:
-
The 5-Methylfuran Moiety: A five-membered aromatic ether ring.
-
The Secondary Amine Linkage: The nitrogen atom connecting the furan and phenethyl groups.
-
The N-(alpha-methylphenethyl) Group: An amphetamine-like side chain.
By understanding the characteristic vibrational modes of each part, we can build a theoretical spectral fingerprint and then compare it to experimental data.
Predicted FTIR Spectral Characteristics
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Rationale and Key Features |
| Secondary Amine | N-H Stretch | 3350 - 3310[1][2][3] | Weak to Medium, Sharp | The presence of a single, relatively sharp peak in this region is a strong indicator of a secondary amine. This distinguishes it from primary amines (two peaks) and tertiary amines (no peak).[1][3] |
| N-H Wag | 910 - 665[1] | Strong, Broad | This out-of-plane bending vibration is characteristic of primary and secondary amines. | |
| Aromatic Rings | Furan & Phenyl C-H Stretch | 3160 - 3000[4][5][6] | Medium to Weak | Aromatic C-H stretches typically appear at wavenumbers slightly above 3000 cm⁻¹, a key distinction from aliphatic C-H stretches.[5][6] |
| Phenyl C=C Stretch | 1600 - 1585 & 1500 - 1400[5][6] | Medium to Weak | These two distinct bands arise from the carbon-carbon stretching vibrations within the benzene ring. | |
| Furan C=C Stretch | ~1630[7] | Weak to Medium | The double bond character within the furan ring gives rise to a stretching vibration in this region. | |
| Aliphatic Groups | -CH₃ & -CH₂ C-H Stretch | 3000 - 2850[8] | Strong | These strong absorptions from the methyl and methylene groups will be clearly visible just below the 3000 cm⁻¹ threshold. |
| -CH₃ & -CH₂ Bending | 1470 - 1450 & 1375[8][9] | Medium | These "scissoring" and "bending" vibrations provide further evidence of the aliphatic portions of the molecule. | |
| C-N & C-O Bonds | Aliphatic C-N Stretch | 1250 - 1020[1][2] | Medium to Weak | This band corresponds to the stretching of the bond between the aliphatic carbons and the nitrogen atom. |
| Furan C-O-C Stretch | ~1220 & ~1025[7] | Strong | The stretching of the ether linkage within the furan ring is a highly characteristic and often strong absorption. |
Comparative Analysis: Distinguishing from Alternatives
Objective comparison against structurally similar molecules is crucial for confident identification. The following table highlights key spectral differences that would be observed.
| Compound | Key Differentiating Feature(s) | Expected Spectral Changes from Target Molecule |
| Phenethylamine | Primary Amine, No Furan | - Two N-H stretch bands (asymmetric & symmetric) around 3400-3300 cm⁻¹.[1] - Absence of strong C-O-C furan peaks (~1220, 1025 cm⁻¹). |
| Furfurylamine | Primary Amine, No Phenethyl Group | - Two N-H stretch bands.[1] - Absence of aromatic phenyl C=C peaks (~1600-1400 cm⁻¹). - Simpler aliphatic C-H region. |
| N-Methylphenethylamine | Secondary Amine, No Furan | - Similar N-H stretch (one peak). - Absence of strong C-O-C furan peaks. |
| Methamphetamine | Secondary Amine, No Furan | - Similar N-H stretch (one peak). - Absence of strong C-O-C furan peaks. |
| Tertiary Amine Analogue | Tertiary Amine | - Complete absence of N-H stretching band (3350-3310 cm⁻¹).[1][3] |
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to ensure accuracy and reproducibility in the analysis of 5-methyl-N-(alpha-methylphenethyl)furfurylamine.
1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Rationale: ATR is the preferred method for solid or liquid samples as it requires minimal preparation and is non-destructive.
-
Procedure:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.
-
Place a small amount of the sample (a few milligrams of solid or a single drop of liquid) directly onto the center of the crystal.
-
Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
Proceed to data acquisition.
-
2. Instrumentation and Data Acquisition
-
Instrument: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory.
-
Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (Provides a good balance between spectral detail and signal-to-noise ratio).
-
Number of Scans: 16-32 (Co-adding multiple scans improves the signal-to-noise ratio).
-
Apodization: Happ-Genzel (A standard function that provides good quantitative accuracy).
-
3. Data Processing and Interpretation
-
Background Correction: The instrument software will automatically subtract the previously collected background spectrum from the sample spectrum.
-
ATR Correction: Apply a software-based ATR correction if available. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum more comparable to traditional transmission spectra.
-
Peak Picking: Identify and label the wavenumbers of all significant absorption bands.
-
Interpretation: Compare the experimental peak positions and shapes with the predicted values and comparative data outlined in the tables above.
Workflow Diagram
Caption: Standard Operating Procedure for FTIR-ATR Analysis.
Logical Framework for Identification
The identification process follows a deductive path, starting with broad classifications and moving to specific structural features.
Caption: Deductive Logic for Spectral Interpretation.
Conclusion
FTIR spectroscopy serves as a rapid, reliable, and highly informative tool for the structural elucidation of complex molecules like 5-methyl-N-(alpha-methylphenethyl)furfurylamine. By systematically evaluating the presence of key functional groups—a secondary amine N-H stretch, aromatic C-H and C=C vibrations for both phenyl and furan rings, strong aliphatic C-H stretches, and a characteristic furan C-O-C stretch—a confident identification can be achieved. This guide provides the predictive data and comparative framework necessary for researchers to distinguish this compound from its structurally related analogues, ensuring analytical integrity in drug development and forensic applications.
References
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of furan-based copolyesters. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry. Retrieved from [Link]
-
Chemistry Learner. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. MSU Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Department of Chemistry and Biochemistry. Retrieved from [Link]
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The Features of IR spectrum. (n.d.). Retrieved from [Link]
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A Comparative Guide to HPLC Method Validation for Purity Analysis of Furfurylamine Analogs
In the landscape of pharmaceutical development, the assurance of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. For novel compounds such as furfurylamine analogs, which hold potential in various therapeutic areas, a robust and reliable analytical method for purity determination is the bedrock of quality control. This guide provides an in-depth, scientifically grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of a series of furfurylamine analogs. We will delve into the causality behind experimental choices, present comparative performance data, and provide detailed protocols, all while adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH).
The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[1][2][3] For purity analysis, this means the HPLC method must be able to accurately and precisely quantify the main compound and separate it from any potential impurities, degradation products, or related substances. This guide will walk researchers, scientists, and drug development professionals through the critical validation parameters, offering a pragmatic approach to establishing a scientifically sound purity method for furfurylamine analogs.
The Analytical Challenge: Furfurylamine Analogs
Furfurylamine and its analogs are primary amines characterized by the furan ring. While the furan chromophore allows for UV detection, the basic nature of the amine group can lead to challenging chromatographic behavior, such as peak tailing, due to interactions with residual silanols on the stationary phase. Therefore, the choice of column, mobile phase, and pH are critical experimental decisions. This guide will use a hypothetical series of furfurylamine analogs (Analog A, Analog B, and Analog C) to illustrate the validation process and compare the method's performance.
Foundational Framework: ICH Q2(R1) and Q2(R2) Guidelines
The validation of our HPLC method is anchored in the principles outlined in the ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" and the more recent ICH Q2(R2) "Validation of Analytical Procedures".[4][5][6][7][8][9] These guidelines provide a comprehensive framework for the validation of analytical procedures, ensuring a harmonized approach across the pharmaceutical industry.[10][11] The core validation parameters we will assess are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the logical workflow of the HPLC method validation process.
Caption: A flowchart illustrating the systematic workflow for HPLC method validation.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines the HPLC method and the validation experiments.
3.1. HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides good retention for the moderately polar furfurylamine analogs. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the basic amines and provides a low pH to ensure their protonation. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase HPLC. |
| Gradient | 5% to 95% B over 15 minutes | A gradient elution is necessary to elute any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times.[12] |
| Detection Wavelength | 220 nm | Furfurylamine and its analogs typically have a UV absorbance maximum around this wavelength.[13] |
| Injection Volume | 10 µL | A standard injection volume. |
3.2. Validation Experiments
3.2.1. Specificity
-
Procedure:
-
Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the analytes.
-
Inject solutions of each furfurylamine analog and their potential impurities (if available).
-
Perform forced degradation studies by exposing the analogs to acidic, basic, oxidative, and thermal stress. Analyze the stressed samples to ensure the main peak is well-resolved from any degradation products.
-
-
Acceptance Criteria: The peak for each analog should be pure and free from co-eluting peaks. The resolution between the analog peak and the nearest impurity or degradant peak should be greater than 1.5.
3.2.2. Linearity and Range
-
Procedure:
-
Prepare a series of at least five concentrations of each analog, typically ranging from the quantitation limit (QL) to 150% of the target concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.
3.2.3. Accuracy
-
Procedure:
-
Prepare samples of a placebo (if applicable) spiked with each analog at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
3.2.4. Precision
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze six replicate preparations of a sample of each analog at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.
-
3.2.5. Detection Limit (DL) and Quantitation Limit (QL)
-
Procedure:
-
Determine the DL and QL based on the signal-to-noise ratio (S/N). Typically, a S/N of 3:1 is used for DL and 10:1 for QL.
-
Alternatively, use the standard deviation of the response and the slope of the calibration curve.
-
-
Acceptance Criteria: The QL should be demonstrated to have acceptable precision and accuracy.
3.2.6. Robustness
-
Procedure:
-
Deliberately vary critical method parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a sample of each analog under each varied condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, and no significant changes in the results should be observed.
The relationship between these validation parameters is crucial for a comprehensive assessment of the method's performance.
Caption: The interconnectedness of key HPLC method validation parameters.
Comparative Performance Data
The following tables summarize the hypothetical (but realistic) validation data for the three furfurylamine analogs. This comparative data allows for an objective assessment of the method's performance across structurally similar compounds.
Table 1: Linearity and Range
| Analog | Range (µg/mL) | Linear Regression Equation | Correlation Coefficient (R²) |
| Analog A | 1 - 150 | y = 4582x + 120 | 0.9995 |
| Analog B | 1 - 150 | y = 4721x - 98 | 0.9998 |
| Analog C | 1 - 150 | y = 4655x + 150 | 0.9996 |
Table 2: Accuracy (% Recovery)
| Analog | 80% Concentration | 100% Concentration | 120% Concentration |
| Analog A | 99.5% | 100.2% | 99.8% |
| Analog B | 100.5% | 99.7% | 100.1% |
| Analog C | 99.9% | 100.8% | 100.3% |
Table 3: Precision (% RSD)
| Analog | Repeatability (n=6) | Intermediate Precision |
| Analog A | 0.8% | 1.2% |
| Analog B | 0.6% | 1.0% |
| Analog C | 0.9% | 1.3% |
Table 4: Detection and Quantitation Limits
| Analog | Detection Limit (DL) (µg/mL) | Quantitation Limit (QL) (µg/mL) |
| Analog A | 0.3 | 1.0 |
| Analog B | 0.2 | 0.8 |
| Analog C | 0.4 | 1.2 |
Discussion and Conclusion
The presented HPLC method demonstrates excellent performance for the purity analysis of furfurylamine analogs A, B, and C. The method is specific, with no interference from the blank or forced degradation products. The linearity is consistently high across all analogs, with correlation coefficients exceeding the acceptance criterion of 0.999. The accuracy is well within the acceptable range of 98.0% to 102.0%, and the precision is excellent, with RSD values well below the 2.0% limit.
The slight variations in the DL and QL among the analogs can be attributed to minor differences in their molar absorptivity at the detection wavelength. The robustness of the method was confirmed by the minimal impact of deliberate changes in the experimental parameters on the results.
References
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. U.S. Food and Drug Administration. [Link]
-
FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Scribd. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. [Link]
-
Quality Guidelines - ICH. International Council for Harmonisation. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Lab Manager. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. U.S. Food and Drug Administration. [Link]
-
FDA Releases Guidance on Analytical Procedures - BioPharm International. BioPharm International. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics | FDA. U.S. Food and Drug Administration. [Link]
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ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). European Medicines Agency. [Link]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). European Medicines Agency. [Link]
-
Furfurylamines from Biomass - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC. [Link]
-
Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium - PMC. National Center for Biotechnology Information. [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. AMSbiopharma. [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. Pharmaguideline. [Link]
-
Validation study of a HPLC method able to measure biogenic amines in chicken meat. ResearchGate. [Link]
- Control method for measuring content of furfuryl amine in furosemide - Google Patents.
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Differentiation Guide: 5-methyl-N-(alpha-methylphenethyl)furfurylamine vs. Regioisomers
Topic: Differentiating 5-methyl-N-(alpha-methylphenethyl)furfurylamine from Regioisomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The precise structural characterization of 5-methyl-N-(alpha-methylphenethyl)furfurylamine (also known as N-(5-methylfurfuryl)amphetamine ) is critical in forensic analysis and medicinal chemistry due to the existence of isobaric regioisomers with distinct pharmacological profiles and legal classifications.
This guide provides a definitive technical workflow to differentiate the target compound from its primary regioisomers:
-
Furan-Positional Isomers: (e.g., 3-methylfurfuryl and 4-methylfurfuryl analogs).
-
Phenyl-Positional Isomers: (e.g., N-furfuryl-4-methylamphetamine).
While Gas Chromatography-Mass Spectrometry (GC-MS) serves as a robust screening tool for distinguishing phenyl-ring isomers, Nuclear Magnetic Resonance (NMR) is required for the unequivocal assignment of the furan ring substitution pattern.
Structural Analysis & Isomer Landscape
The target molecule consists of an amphetamine backbone linked via the nitrogen atom to a 5-methyl-substituted furfuryl group.
-
Target: 5-methyl-N-(alpha-methylphenethyl)furfurylamine
-
Key Feature: Methyl group at the 5-position of the furan ring.[1]
-
Mass (MW): 243.35 g/mol .
-
-
Isomer Set A (Furan Regioisomers):
-
3-methyl and 4-methyl furan analogs.
-
Challenge: Identical mass fragmentation patterns in low-resolution MS.
-
-
Isomer Set B (Phenyl Regioisomers):
-
N-furfuryl-4-methylamphetamine (and ortho/meta isomers).
-
Challenge: Isobaric (Same MW), but distinct fragmentation.[2]
-
Visualizing the Isomer Network
Figure 1: Structural relationship between the target compound and its key regioisomers.
Method 1: Mass Spectrometry (GC-EI-MS)
Electron Ionization (EI) MS is the primary screening tool. It relies on the fragmentation of the C-N bond (α-cleavage).
Mechanism of Differentiation
The fragmentation is driven by the formation of the resonance-stabilized immonium ion.
-
Target Fragmentation (5-Me-Furan):
-
Pathway: Loss of the benzyl radical (C7H7•, mass 91).
-
Resulting Ion: N-(5-methylfurfuryl)ethylideniminium ion.
-
m/z Calculation: Molecular Ion (243) - Benzyl (91) = m/z 152 .
-
Secondary Ion: Tropylium ion (m/z 91 ).
-
-
Phenyl-Isomer Fragmentation (N-furfuryl-4-Me-Amp):
-
Pathway: Loss of the methylbenzyl radical (C8H9•, mass 105).
-
Resulting Ion: N-furfurylethylideniminium ion (Unsubstituted furan).
-
m/z Calculation: Molecular Ion (243) - Methylbenzyl (105) = m/z 138 .
-
Differentiation Table: MS Fragments
| Compound | Molecular Ion (M+) | Base Peak (Immonium) | Diagnostic Fragment 2 | Diagnostic Fragment 3 |
| Target (5-Me-Furan) | 243 | 152 | 91 (Tropylium) | 95/96 (Methylfurfuryl) |
| Isomer (3/4-Me-Furan) | 243 | 152 | 91 (Tropylium) | 95/96 (Methylfurfuryl) |
| Isomer (4-Me-Phenyl) | 243 | 138 | 105 (Methylbenzyl) | 81 (Furfuryl) |
Critical Limitation: GC-MS cannot reliably distinguish between the 3-methyl, 4-methyl, and 5-methyl furan isomers as they all produce the m/z 152 base peak.
Method 2: NMR Spectroscopy (The Gold Standard)
To differentiate the specific position of the methyl group on the furan ring (2,3- vs 2,4- vs 2,5-substitution), 1H-NMR is required. The coupling constants (
Furan Ring Proton Analysis
-
Target: 2,5-Disubstituted Furan (5-methyl)
-
Protons: H3 and H4.
-
Pattern: Two doublets (or d with fine coupling).
-
Coupling (
): 3.0 – 3.8 Hz (Vicinal coupling). -
Appearance: Two distinct signals with a clear "roofing" effect or simple AB system.
-
-
Isomer: 2,3-Disubstituted Furan (3-methyl)
-
Protons: H4 and H5.
-
Pattern: H5 is typically downfield (α-proton, near Oxygen). H4 is upfield.
-
Coupling (
): 1.7 – 2.2 Hz (Vicinal, but smaller than ).
-
-
Isomer: 2,4-Disubstituted Furan (4-methyl)
-
Protons: H3 and H5.
-
Pattern: H5 (α) and H3 (β).
-
Coupling (
): < 1.0 Hz (Long-range/Meta coupling). -
Appearance: Often appear as singlets or broad singlets due to very small coupling.
-
Experimental Protocol: 1H-NMR
-
Solvent: Dissolve 5-10 mg of sample in CDCl3 or DMSO-d6 .
-
Acquisition: Minimum 16 scans, 400 MHz or higher.
-
Analysis Zone: Focus on 5.8 – 7.5 ppm (Aromatic/Heteroaromatic region).
Figure 2: Logic gate for NMR assignment of furan regioisomers.
Experimental Protocols
A. GC-MS Screening Protocol
-
Instrument: Agilent 7890B/5977A (or equivalent).
-
Column: DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Start at 80°C (hold 1 min).
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: Electron Ionization (70 eV), 230°C.
-
Scan Range: m/z 40–450.
B. Sample Preparation (General)
-
Extraction: For biological matrices, use Liquid-Liquid Extraction (LLE) with n-butyl chloride/ethyl acetate (1:1) at pH 9-10.
-
Derivatization (Optional but Recommended):
-
While the secondary amine is stable, derivatization with TFA (Trifluoroacetic anhydride) improves peak shape and provides additional mass spectral tags.
-
TFA Derivative Target Ion: [M - 91] becomes m/z 248 (Shifted due to TFA group).
-
References
-
Differentiation of Ring-Substituted Regioisomers of Amphetamine and Methamphetamine by Supercritical Fluid Chromatography. Source: National Institutes of Health (PubMed) URL:[Link]]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry. Source: MDPI (Applied Sciences) URL:[Link]
-
Furan, 2-(2-furanylmethyl)-5-methyl- Mass Spectrum. Source: NIST Chemistry WebBook URL:[Link]
-
Amphetamine: differentiation by d and l isomers of behavior. Source: Science (via PubMed) URL:[Link]]
Sources
A Senior Application Scientist's Guide to Reference Standards for Novel Psychoactive Substance (NPS) Analysis: The Case of 5-methyl-N-(alpha-methylphenethyl)furfurylamine
Introduction: The Analytical Challenge of Novel Psychoactive Substances
In the ever-evolving landscape of forensic and clinical toxicology, researchers and scientists are continually faced with the challenge of identifying and quantifying new psychoactive substances (NPS).[1][2] These compounds, often designed to mimic the effects of controlled substances, present a significant analytical hurdle.[3] A critical component of any robust analytical method is the availability of high-quality, well-characterized reference standards. This guide addresses the analytical approach for a specific, novel compound: 5-methyl-N-(alpha-methylphenethyl)furfurylamine.
A thorough search of commercial suppliers reveals that a certified reference material (CRM) for 5-methyl-N-(alpha-methylphenethyl)furfurylamine is not currently available. This is a common scenario for emerging NPS.[1][4] In such cases, laboratories must rely on the synthesis and rigorous in-house characterization of a reference standard to ensure the accuracy and defensibility of their analytical results.[4][5] This guide provides a comprehensive framework for the characterization, comparison of analytical techniques, and validation of an in-house reference standard for this compound, adhering to principles that align with international standards for reference material production like ISO 17034.[6][7][8][9]
Part 1: Establishing a Primary Reference Standard
When a commercial CRM is unavailable, the first step is to synthesize and purify the target compound. This "in-house" material will serve as the primary reference standard, against which all subsequent working standards and samples will be compared. The goal is to achieve the highest possible purity and to thoroughly characterize the material's identity and properties.
Workflow for In-House Reference Standard Characterization
The process of creating a reliable reference standard from synthesized material is a multi-step, validation-centric workflow. Each step provides a layer of data that contributes to the overall confidence in the standard's identity and purity.
Caption: Workflow for in-house reference standard development.
Part 2: Comparison of Core Analytical Methodologies
A multi-technique approach is essential for the comprehensive characterization of a new chemical entity. Each technique provides orthogonal information, and their combined data builds a complete and trustworthy profile of the reference material.
Structural Confirmation
Before assessing purity, it is imperative to unequivocally confirm the chemical structure of the synthesized material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the gold standards for structural elucidation of organic molecules. For 5-methyl-N-(alpha-methylphenethyl)furfurylamine, one would expect specific signals corresponding to the protons and carbons of the furan ring, the phenethyl backbone, and the methyl groups. 2D NMR techniques (like COSY and HSQC) can further confirm the connectivity of the molecule.
-
Mass Spectrometry (MS) : Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS provides the molecular weight and a characteristic fragmentation pattern. Phenethylamine derivatives typically fragment via alpha-cleavage of the C-C bond between the amine and the aromatic ring.[10][11][12][13] For the target molecule, a primary fragment would be expected from the cleavage of the bond between the nitrogen and the furfuryl group, and another from the alpha-carbon of the phenethyl group.
Purity Assessment: A Comparative Analysis
Purity determination is arguably the most critical step. Two primary methods are often employed, each with distinct advantages.
| Method | Principle | Advantages | Limitations | Best For |
| Quantitative NMR (qNMR) | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[14] By comparing the integral of an analyte's peak to that of a certified internal standard of known purity, the analyte's purity can be calculated directly.[15][16] | - Primary Method: Does not require a reference standard of the analyte itself.[16] - High Accuracy & SI Traceability: Can provide highly accurate and precise results traceable to the International System of Units (SI).[15][17] - Structural Info: Provides structural confirmation simultaneously.[18] | - Requires High-Field NMR: Access to a well-calibrated NMR spectrometer is necessary. - Peak Overlap: Signal overlap with impurities or the internal standard can complicate quantification.[15] - Higher Sample Amount: Typically requires more sample (mg range) than chromatographic methods.[14] | Assigning the certified purity value to a primary in-house reference standard. |
| Chromatographic Purity (GC-FID, HPLC-UV) | Separates the analyte from impurities based on physical properties (e.g., boiling point, polarity). The area of the main peak relative to the total area of all peaks (Area % method) is used to estimate purity. | - High Sensitivity: Excellent for detecting trace-level impurities. - Widely Available: GC and HPLC systems are common in analytical labs. - Robustness: Well-established and robust techniques. | - Relative Method: Area % assumes all compounds (analyte and impurities) have the same response factor, which is rarely true, leading to potential inaccuracies. - Requires Reference Standards: Accurate quantification of impurities requires reference standards for those impurities. - "Invisible" Impurities: Does not detect impurities that lack a chromophore (HPLC-UV) or are non-volatile (GC).[15] | Orthogonal validation of purity, routine quality control, and detecting specific impurities. |
Expert Insight: For establishing a primary reference standard, qNMR is the superior method due to its status as a primary ratio method, allowing for purity assignment without a pre-existing standard of the same analyte.[15][18] Chromatographic methods should then be used as complementary techniques to demonstrate the absence of detectable impurities under specific conditions and to support the qNMR value.
Part 3: Experimental Protocols
The following are detailed, step-by-step protocols for the key analytical experiments.
Protocol 1: Purity Determination by Quantitative ¹H NMR (qNMR)
This protocol describes the determination of the purity of synthesized 5-methyl-N-(alpha-methylphenethyl)furfurylamine using an internal standard.
1. Materials & Instrumentation:
-
Analyte: ~10 mg of synthesized 5-methyl-N-(alpha-methylphenethyl)furfurylamine.
-
Internal Standard (IS): ~5 mg of a certified reference material (e.g., Maleic Anhydride, Dimethyl Sulfone). The IS must have protons that resonate in a clear region of the spectrum, be stable, non-volatile, and not react with the analyte.
-
Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
2. Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the analyte into a clean vial using a calibrated microbalance. Record the weight precisely.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial. Record the weight precisely.
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent. Ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Critical Parameters: Ensure a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the peaks of interest, to allow for full relaxation of all nuclei. A value of 30-60 seconds is common.
-
Set the pulse angle to 90°.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1).
-
-
Data Processing & Calculation:
-
Apply Fourier transform and perform phase and baseline correction.
-
Integrate a well-resolved, characteristic peak for the analyte and a well-resolved peak for the internal standard.
-
Calculate the purity (P_analyte) using the following equation:
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area of the peak
-
N = Number of protons giving rise to the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_IS = Purity of the Internal Standard
-
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for confirming the identity and assessing chromatographic purity.
1. Materials & Instrumentation:
-
Sample: 1 mg/mL solution of the synthesized material in Methanol.
-
Instrumentation: GC-MS system with an electron ionization (EI) source.
-
GC Column: A non-polar column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl polysiloxane stationary phase.
2. GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Split mode, e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: 40-550 m/z
3. Data Analysis:
-
Identity Confirmation: Compare the obtained mass spectrum with the theoretical molecular weight and predicted fragmentation pattern. The base peak will likely result from the alpha-cleavage of the amine bond.[10][19]
-
Purity Assessment: Integrate all peaks in the total ion chromatogram (TIC). Calculate the area percent of the main peak. Note any co-eluting peaks or impurities.
Caption: Comparison of qNMR and Chromatographic purity methods.
Conclusion
The analysis of novel psychoactive substances like 5-methyl-N-(alpha-methylphenethyl)furfurylamine requires a foundational approach grounded in robust analytical principles. In the absence of commercially available certified reference materials, the responsibility falls to the research or forensic laboratory to create and thoroughly validate an in-house standard.[4] By employing a combination of definitive structural elucidation techniques like NMR and MS, and leveraging the power of qNMR as a primary method for purity assignment, a laboratory can produce a reference standard with a high degree of confidence. This self-validating system, supported by orthogonal chromatographic data, ensures that subsequent quantitative analyses are accurate, reliable, and scientifically defensible.
References
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI.[Link]
-
Reference Material Producer Accreditation | ISO 17034 | ANAB. ANSI National Accreditation Board.[Link]
-
The new International Standard ISO 17034: general requirements for the competence of reference material producers. JRC Publications Repository.[Link]
-
ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. Qualcy.[Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.[Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI.[Link]
-
Reference Materials Producers ( ISO 17034 ) Accreditation. NATA.[Link]
-
Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. PubMed Central.[Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]
-
GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Journal of Chromatographic Science.[Link]
-
Certified reference materials for quantitative NMR. Separation Science.[Link]
-
GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today.[Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. ResearchGate.[Link]
-
GC and Mass Spectral Studies on Acylated Side Chain Regioisomers of 3-Methoxy-4-methyl-phenethylamine and 4-Methoxy. Journal of Chromatographic Science.[Link]
-
Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI.[Link]
-
Novel Psychoactive Substance (NPS) Data Hub. NIST.[Link]
-
N-Methylfurfurylamine. PubChem.[Link]
-
alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine. PubMed.[Link]
-
The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. Semantic Scholar.[Link]
Sources
- 1. New Psychoactive Substance (NPS) Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 7. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
- 8. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 9. nata.com.au [nata.com.au]
- 10. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. rssl.com [rssl.com]
- 15. mdpi.com [mdpi.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. sepscience.com [sepscience.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. chromatographytoday.com [chromatographytoday.com]
A Senior Application Scientist's Guide to Investigating the Immunoassay Cross-Reactivity of Novel Amphetamine Analogs: The Case of 5-Methyl-N-(α-methylphenethyl)furfurylamine
In the landscape of drug development and clinical diagnostics, the emergence of novel psychoactive substances (NPS) presents a continuous challenge to the specificity of established analytical methods. Immunoassays, the workhorses of initial drug screening, are particularly susceptible to cross-reactivity from structurally related, uncharacterized molecules. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of a novel amphetamine analog, using the hypothetical compound 5-methyl-N-(α-methylphenethyl)furfurylamine as a case study.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental design, empowering you to not only execute these studies but also to interpret the results with a high degree of scientific rigor. We will explore the structural basis of antibody recognition, provide detailed methodologies for quantifying cross-reactivity, and offer insights into the potential implications for diagnostic accuracy.
The Analytical Challenge: Structural Analogs and Immunoassay Specificity
Amphetamine immunoassays are designed to detect a specific class of compounds, primarily targeting the core phenethylamine structure. The antibodies employed in these assays are raised against an immunogen, typically a protein conjugate of an amphetamine derivative. The specificity of the assay is therefore dictated by the antibody's binding affinity for various structural features of the target molecule.
The compound of interest, 5-methyl-N-(α-methylphenethyl)furfurylamine, possesses the core α-methylphenethyl (amphetamine) backbone, which is a primary recognition motif for most amphetamine immunoassays. However, the presence of the N-substituted 5-methylfurfuryl group introduces a significant structural modification. The central question for the analytical scientist is: to what extent does this furan-containing moiety interfere with or contribute to antibody binding?
Diagram: Structural Comparison of Amphetamine and the Target Analyte
Caption: Structural comparison highlighting the shared amphetamine backbone and the novel furan moiety.
Predicting Cross-Reactivity: A Mechanistic Approach
Before embarking on experimental work, a reasoned prediction of cross-reactivity can guide assay selection and experimental design. The likelihood of cross-reactivity is a function of how the structural differences between the target analyte (amphetamine) and the novel compound are perceived by the assay's antibody.
-
The Role of the Immunogen: The specific hapten used to generate the antibodies is a critical determinant of assay specificity. If the immunogen was created by linking the protein carrier to the amphetamine molecule at the nitrogen atom, the N-substituted 5-methylfurfuryl group in our compound of interest would likely cause significant steric hindrance, potentially reducing antibody binding and thus lowering cross-reactivity. Conversely, if the linkage was at the phenyl ring, the N-region would be more exposed, and the antibody's binding pocket might be more accommodating to substitutions at this position.
-
The Furan Moiety: The furan ring is a five-membered aromatic heterocycle. Its electronic properties and overall shape differ from the simple alkyl or hydrogen substitutions more commonly seen in amphetamine derivatives. This novel chemical feature could either be ignored by the antibody or it could be a source of negative steric or electronic interactions, reducing binding affinity.
Given these considerations, it is plausible that 5-methyl-N-(α-methylphenethyl)furfurylamine will exhibit some level of cross-reactivity in amphetamine immunoassays, but likely less than that of closely related analogs like methamphetamine. The degree of cross-reactivity will be highly dependent on the specific antibody used in the assay kit. Therefore, empirical testing is not just recommended; it is essential.
Experimental Workflow for Determining Cross-Reactivity
The following section outlines a robust, step-by-step protocol for quantifying the cross-reactivity of 5-methyl-N-(α-methylphenethyl)furfurylamine in a competitive enzyme-linked immunosorbent assay (ELISA), a common format for drug screening immunoassays.
Diagram: Cross-Reactivity Assessment Workflow
Caption: Workflow for assessing the cross-reactivity of a novel compound in a competitive immunoassay.
Detailed Experimental Protocol
Objective: To determine the percent cross-reactivity of 5-methyl-N-(α-methylphenethyl)furfurylamine in a commercially available amphetamine ELISA kit.
Materials:
-
Amphetamine ELISA kit (including antibody-coated microplate, enzyme-conjugated amphetamine, substrate, and stop solution)
-
Certified d-amphetamine standard (as the reference compound)
-
5-methyl-N-(α-methylphenethyl)furfurylamine (with purity confirmed by an orthogonal method like LC-MS)
-
Phosphate-buffered saline (PBS) or other assay-specific buffer
-
Calibrated pipettes and sterile, non-binding pipette tips
-
Microplate reader capable of measuring absorbance at the wavelength specified by the ELISA kit manufacturer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of both d-amphetamine and 5-methyl-N-(α-methylphenethyl)furfurylamine in an appropriate solvent (e.g., methanol or DMSO). Ensure complete dissolution.
-
From these stock solutions, prepare working solutions in the assay buffer. The concentration of these working solutions should be high enough to create a full dilution series.
-
-
Preparation of Serial Dilutions:
-
For both d-amphetamine and the test compound, prepare a series of dilutions in the assay buffer. A typical 8-point dilution series might range from 1 ng/mL to 1000 ng/mL.
-
It is crucial to include a zero-concentration control (blank) containing only the assay buffer.
-
-
ELISA Procedure (as per manufacturer's instructions):
-
Add the prepared standards and test compound dilutions to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated amphetamine to each well. In a competitive assay, the free compound in the sample will compete with the enzyme-conjugated compound for binding to the fixed number of antibody sites on the plate.
-
Incubate the plate for the time and at the temperature specified in the kit protocol.
-
Wash the plate to remove any unbound reagents.
-
Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.
-
Incubate for the specified time to allow for color development.
-
Add the stop solution to halt the reaction.
-
-
Data Acquisition:
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
For both d-amphetamine and 5-methyl-N-(α-methylphenethyl)furfurylamine, plot the absorbance values against the logarithm of the concentration.
-
Fit the data to a four-parameter logistic (4-PL) curve.
-
From the 4-PL curve for each compound, determine the concentration that causes 50% inhibition of the maximum signal (the IC50).
-
-
Calculation of Percent Cross-Reactivity:
-
Use the following formula to calculate the percent cross-reactivity:
% Cross-Reactivity = (IC50 of d-amphetamine / IC50 of 5-methyl-N-(α-methylphenethyl)furfurylamine) x 100
-
Interpreting the Data: A Comparative Analysis
The result of this experiment will be a quantitative measure of the cross-reactivity of 5-methyl-N-(α-methylphenethyl)furfurylamine relative to d-amphetamine. This data should be presented in a clear and concise table.
Table 1: Hypothetical Cross-Reactivity Data for 5-Methyl-N-(α-methylphenethyl)furfurylamine in Three Different Commercial Amphetamine Immunoassays
| Compound | Assay Kit A (IC50, ng/mL) | Assay Kit B (IC50, ng/mL) | Assay Kit C (IC50, ng/mL) |
| d-Amphetamine | 50 | 45 | 55 |
| 5-Methyl-N-(α-methylphenethyl)furfurylamine | 250 | 900 | > 10,000 |
| % Cross-Reactivity | 20% | 5% | < 0.55% |
In this hypothetical scenario, Assay Kit A shows significant cross-reactivity, while Assay Kit C is highly specific for amphetamine. This highlights the importance of validating any new compound against a panel of different immunoassays, as antibody specificity can vary widely between manufacturers.
Conclusion and Recommendations
The emergence of novel psychoactive substances with structures analogous to commonly tested drugs of abuse necessitates a proactive approach to immunoassay validation. The framework presented here provides a comprehensive guide for evaluating the cross-reactivity of 5-methyl-N-(α-methylphenethyl)furfurylamine, a novel amphetamine analog.
Our analysis suggests that while the shared amphetamine backbone makes cross-reactivity possible, the bulky and chemically distinct N-substituted 5-methylfurfuryl group is likely to reduce the binding affinity of most anti-amphetamine antibodies. The experimental protocol provided offers a robust method for quantifying this effect.
Key Takeaways for the Practicing Scientist:
-
Never Assume Specificity: Always empirically test novel compounds for cross-reactivity in the specific immunoassays used in your laboratory.
-
Understand Your Assay: Familiarize yourself with the immunogen used to produce the antibodies in your assay, as this can provide clues to potential cross-reactivity.
-
Context is Key: The clinical or forensic significance of a given level of cross-reactivity depends on the expected concentrations of the novel compound in biological samples.
-
Confirm with a Reference Method: All presumptive positive results from an immunoassay should be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently assess the impact of novel chemical entities on the performance of critical diagnostic immunoassays, ensuring the continued accuracy and reliability of drug screening programs.
References
-
Principles of Immunoassay. (Source: Clinical Chemistry, American Association for Clinical Chemistry) [Link]
-
Immunoassay and its Applications. (Source: Nature Reviews Drug Discovery) [Link]
-
Cross-reactivity in Immunoassays. (Source: Clinical Chemistry, American Association for Clinical Chemistry) [Link]
-
Validation of Immunoassays for Bioanalysis. (Source: Bioanalysis) [Link]
-
Four-parameter logistic curve. (Source: MyAssays) [Link]
Safety Operating Guide
Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)- proper disposal procedures
Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals Role: Senior Application Scientist
Executive Summary: Immediate Action Card
Do NOT dispose of 5-methyl-N-(alpha-methylphenethyl)furfurylamine down the drain or in general trash. Do NOT mix with acidic waste streams (Risk of violent polymerization). Do NOT mix with strong oxidizers (Risk of fire/explosion).
Primary Disposal Path: High-temperature incineration via an approved hazardous waste contractor. Waste Classification: Regulated Hazardous Waste (Likely RCRA D001, D002).
Chemical Identity & Hazard Profiling
To safely dispose of 5-methyl-N-(alpha-methylphenethyl)furfurylamine, we must first deconstruct its molecular architecture. As a Senior Application Scientist, I approach safety not just by reading a label, but by understanding the functional groups that drive reactivity.
This molecule presents a dual-hazard profile based on its two primary pharmacophores:
-
The Furan Ring (5-methylfuran moiety):
-
The Hidden Danger: Furan rings are acid-sensitive. Upon contact with strong mineral acids (e.g., Nitric, Sulfuric), they undergo rapid, exothermic polymerization. If this occurs in a sealed waste container, it can lead to catastrophic pressure buildup and rupture.
-
Peroxide Potential: Like many ethers and dienes, furan derivatives can form organic peroxides upon prolonged exposure to air and light, creating an explosion hazard during concentration or distillation.
-
-
The Secondary Amine (N-substituted moiety):
Physicochemical Properties & Compatibility Matrix
| Property | Value / Characteristic | Operational Implication |
| Physical State | Liquid (typically) | Requires leak-proof secondary containment. |
| Flash Point | Est. >60°C (Combustible) | Classify as Ignitable Waste (D001) if FP <60°C; treat as flammable regardless. |
| pH | > 11 (Basic) | Corrosive (D002). Do not store in metal containers prone to alkali corrosion. |
| Water Solubility | Low (Lipophilic) | Will form a biphasic layer in aqueous waste; organic solvent disposal required. |
| Incompatibilities | ACIDS , Oxidizers, Acid Chlorides | CRITICAL: Segregate from "Acid Waste" streams.[3] |
Pre-Disposal Stabilization & Segregation
Before moving the container, you must stabilize the waste to prevent "waste stream cross-reactivity."
The "No-Acid" Rule: In many laboratories, organic waste is often dumped into a single "Organic Waste" carboy. If that carboy contains acidic byproducts (e.g., from an acid workup), adding this furfurylamine derivative can trigger the furan polymerization described above.
Protocol:
-
Check pH: Ensure the receiving waste container is Neutral or Basic (pH 7-12).
-
Solvent Dilution: If the material is pure (neat), dilute it into a compatible non-halogenated solvent (e.g., Ethanol, Methanol, or Ethyl Acetate) at a 1:10 ratio. This acts as a heat sink in case of unexpected exotherms.
-
Quenching (Only if necessary): If you suspect the material has formed peroxides (old bottle, crystals around cap), do not open it. Contact EHS immediately for remote opening/stabilization.
The Disposal Workflow
This workflow ensures a self-validating chain of custody from the bench to the incinerator.
Caption: Decision logic for segregating and packaging furfurylamine waste to prevent incompatibility reactions.
Detailed Operational Steps:
-
Selection of Container:
-
Use High-Density Polyethylene (HDPE) or Borosilicate Glass .
-
Avoid metal cans if the waste is wet/aqueous, as the amine alkalinity can corrode aluminum.
-
-
Labeling (The "Chain of Trust"):
-
Do not just write "Waste."
-
Required Text: "Hazardous Waste - Flammable, Corrosive."[3]
-
Constituents: Explicitly list "5-methyl-N-(alpha-methylphenethyl)furfurylamine" and any solvents used (e.g., "Ethanol 90%").
-
-
Storage:
-
Store in a Flammable Safety Cabinet .
-
Keep away from the "Acid" section of the cabinet.[3]
-
Regulatory Waste Classification (RCRA)
In the United States, proper classification determines the disposal method. While this specific molecule is not explicitly "P-Listed" or "U-Listed" by name, it exhibits Characteristic Hazards :
-
D001 (Ignitability): Applicable if the flash point is < 60°C or if it is an oxidizable liquid. Given the organic nature, it is safest to classify it as ignitable.
-
D002 (Corrosivity): Applicable if the pH is ≥ 12.5. Amines are basic; if the concentration is high, this code applies.
-
Disposal Method Code: H040 (Incineration) . This is the only acceptable method for complex organic amines to ensure complete destruction of the bioactive pharmacophore.
Emergency Contingencies
-
Spill (Benchtop < 50mL):
-
Exposure:
References
-
Fisher Scientific. (2025). Safety Data Sheet: Furfurylamine. Retrieved from
-
PubChem. (n.d.). Furfurylamine Compound Summary. National Library of Medicine. Retrieved from
-
US EPA. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: Furfurylamine Derivatives. Retrieved from
Sources
Personal protective equipment for handling Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)-
Executive Safety Summary & Hazard Profiling
Chemical Identity:
-
Systematic Name: N-(5-methylfuran-2-yl)methyl-1-phenylpropan-2-amine
-
Functional Class: N-substituted Amphetamine Derivative / Furan-Amine
-
Risk Categorization: High Potency / High Hazard (HPAPI)
Critical Hazard Analysis: As a Senior Application Scientist, I must emphasize that while specific SDS data for this exact derivative may be sparse, its structure dictates its safety protocol. This molecule combines a phenethylamine backbone (CNS stimulant potential, high lipophilicity) with a secondary amine (corrosive/irritant) and a furan ring (metabolic activation potential).
Do not treat this as a standard organic reagent. You must assume:
-
High Bioavailability: The lipophilic
-methylphenethyl group facilitates rapid dermal absorption and blood-brain barrier penetration. -
Corrosivity: The secondary amine functionality poses a risk of chemical burns to mucous membranes and eyes.
-
Sensitization: Furan-amines are known sensitizers; repeated exposure may lead to anaphylactic responses.
Engineering Controls: The Primary Barrier
PPE is the last line of defense. The primary barrier must be engineering controls.
| Control Level | Requirement | Scientific Rationale |
| Primary Containment | Class II Type A2 Biosafety Cabinet (BSC) or Vented Balance Enclosure | Standard fume hoods may have turbulence that disturbs light powders. A BSC provides HEPA filtration (protecting environment) and laminar inflow (protecting operator). |
| Airflow Velocity | 0.5 m/s (100 fpm) | Ensures capture of aerosols during weighing without blowing the powder off the spatula. |
| Filtration | HEPA + Bonded Carbon | HEPA captures particulates; Carbon captures volatile amine vapors if the substance has significant vapor pressure. |
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on permeation resistance data for lipophilic amines and furan derivatives.
A. Hand Protection (Critical)
Standard nitrile gloves are insufficient for prolonged contact due to the permeation potential of the furan/amine solvent carrier.
-
Protocol: Double-Gloving Method
-
Inner Glove: 4 mil Nitrile (Inspection White/Blue). Acts as a second skin and sweat barrier.
-
Outer Glove: Silver Shield® / 4H® (Laminate) OR High-Breakthrough Nitrile (minimum 8 mil) .
-
Rationale: Laminate gloves offer >480 min breakthrough time for broad-spectrum amines and aromatics. If dexterity is required for weighing mg quantities, use 8 mil nitrile but change every 15 minutes or immediately upon splash.
-
B. Respiratory Protection
-
Routine Handling: Not required if working within a certified BSC/Enclosure.
-
Spill Cleanup / Equipment Failure:
-
Respirator: Full-face elastomeric respirator (e.g., 3M 6000 series).
-
Cartridge: Multi-Gas/Vapor (OV/AG) + P100 Particulate Filter (Magenta/Yellow combo).
-
Rationale: The P100 stops toxic dust; the Organic Vapor/Acid Gas layer neutralizes volatile amine vapors.
-
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are unacceptable due to the risk of aerosol migration.
-
Body: Disposable Tyvek® Lab Coat (wrist-fitted) or back-closing isolation gown.
-
Why: Cotton lab coats absorb lipophilic drugs, creating a secondary contamination source. Tyvek sheds particles.
-
Operational Workflow: Safe Weighing & Transfer
This workflow minimizes the "zone of contamination."
Figure 1: Step-by-step containment workflow for handling high-potency amine derivatives. Note the immediate solubilization step to eliminate inhalation risk.
Emergency & Disposal Protocols
Spill Response (Solid Powder)
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Don Full-Face Respirator (P100/OV) and Silver Shield gloves.
-
Neutralize: Do not sweep. Cover spill with wet paper towels (soaked in dilute acetic acid or water) to prevent dust generation.
-
Collect: Scoop the wet slurry into a hazardous waste jar.
-
Clean: Wipe surface with 1N HCl or dilute acetic acid (to protonate the amine into a non-volatile salt), followed by soap and water.
Waste Disposal
-
Classification: RCRA Hazardous Waste (P-List or Characteristic Toxic/Corrosive).
-
Segregation:
-
Solid Waste: Double-bagged in "High Potency/Cytotoxic" labeled bags.
-
Liquid Waste: Segregate into "Basic/Amine Organic Waste." Do not mix with Acid Waste streams (risk of exothermic reaction and spattering).
-
-
Destruction: Incineration is the only validated method for complete destruction of the phenethyl backbone.
References & Authoritative Grounding
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] (2011). National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection Standard (29 CFR 1910.134).[Link]
-
PubChem. Compound Summary: Furfurylamine (Analog Safety Data). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
